molecular formula C11H22N2O2 B566129 (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 438049-91-3

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B566129
CAS No.: 438049-91-3
M. Wt: 214.309
InChI Key: NUZXPHIQZUYMOR-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680192
Record name tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438049-91-3
Record name tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 438049-91-3

For inquiries and procurement, please contact our sales department.

This document provides an in-depth technical overview of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral piperazine derivative. The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a valuable intermediate in the synthesis of complex molecules.

PropertyValueReference
CAS Number 438049-91-3[1]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.30 g/mol [1]
Appearance Off-white solid or liquid[2]
Purity ≥95% - 97%[2]
Storage Temperature 0-8 °C
InChI Key NUZXPHIQZUYMOR-RKDXNWHRSA-N[2]
SMILES C[C@@H]1CN(C--INVALID-LINK--C)C(=O)OC(C)(C)C

Synthesis and Experimental Protocols

The synthesis of this compound involves a two-step process starting from 3,5-dimethylpyridine. The initial step is the stereoselective reduction to trans-3,5-dimethylpiperidine, followed by the protection of one of the secondary amine groups with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of trans-3,5-Dimethylpiperidine

Materials:

  • 3,5-Dimethylpyridine

  • Deionized water

  • Composite catalyst (e.g., Ruthenium on carbon, Nickel powder, metal acetates)

  • Hydrogen gas

  • High-pressure reactor

Protocol:

  • Charge a high-pressure reactor with 3,5-dimethylpyridine, deionized water, and the composite catalyst under a hydrogen atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 35-40 kg/cm ²).

  • Heat the reaction mixture to the specified temperature (e.g., 155-160 °C) and maintain for several hours (e.g., 5-6 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting crude product containing a mixture of cis- and trans-3,5-dimethylpiperidine is then purified. The trans isomer can be separated from the cis isomer by techniques such as fractional crystallization or chromatography.

Step 2: Boc-Protection of trans-3,5-Dimethylpiperidine

Materials:

  • trans-3,5-Dimethylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

Protocol:

  • Dissolve trans-3,5-dimethylpiperidine and triethylamine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly as modulators of serotonin receptors.

Role as a Precursor for 5-HT Receptor Modulators

This chiral building block is utilized in the preparation of modulators for both 5-HT₃ and 5-HT₂ receptors. These receptors are implicated in a wide range of physiological and pathological processes.

  • 5-HT₃ Receptors: These are ligand-gated ion channels involved in emesis, anxiety, and gastrointestinal motility. Antagonists of the 5-HT₃ receptor are clinically used to manage chemotherapy-induced nausea and vomiting.

  • 5-HT₂ Receptors: This subfamily of G-protein coupled receptors plays a role in various central nervous system functions, including mood, cognition, and perception. Modulators of 5-HT₂ receptors are investigated for the treatment of depression, schizophrenia, and other psychiatric disorders.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the role of this compound in the broader context of drug discovery targeting serotonin receptors.

Synthesis_Workflow Synthesis Workflow for this compound A 3,5-Dimethylpyridine B Stereoselective Reduction A->B H₂, Catalyst C trans-3,5-Dimethylpiperidine B->C D Boc-Protection C->D Boc₂O, Base E (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate D->E

Caption: Synthesis of the target compound.

Drug_Discovery_Pathway Application in 5-HT Receptor Modulator Synthesis cluster_0 Core Synthesis cluster_1 Drug Development Cascade A (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate B Deprotection & Functionalization A->B C Library of Piperazine Derivatives B->C D Screening for 5-HT Receptor Activity C->D E Lead Compound (e.g., 5-HT₃ Antagonist) D->E F Preclinical & Clinical Development E->F G Therapeutic Agent F->G

Caption: Role in drug discovery.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, please refer to the Safety Data Sheet (SDS). It is crucial to handle this compound in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Guide: Physical Properties of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Compound Identification and Overview

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical agents. The piperazine ring is a valuable scaffold in medicinal chemistry.[1] The Boc (tert-butoxycarbonyl) protecting group makes it suitable for various coupling reactions. This document provides a comprehensive overview of its known physical properties, the experimental protocols for their determination, and relevant safety information.

Chemical Structure:

  • IUPAC Name: tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate[2]

  • CAS Number: 438049-91-3[2][3]

  • Molecular Formula: C₁₁H₂₂N₂O₂[2][3]

  • Synonyms: (3R,5R)-1-Boc-3,5-dimethylpiperazine, trans-tert-Butyl-3,5-dimethylpiperazine-1-carboxylate[2]

Physical and Chemical Properties

The physical properties of this compound are summarized below. It is important to note that some values are predicted from computational models and may differ from empirically determined values. The physical form has been reported as both a liquid and an off-white solid, which may suggest it is a low-melting solid or that appearance varies with purity.[3][4]

PropertyValueSource
Molecular Weight 214.30 g/mol PubChem[2]
Appearance Off-white solid / LiquidSigma-Aldrich[4], CymitQuimica[3]
Melting Point 66-69 °C (for cis-(3S,5R) isomer)ZaiQi Bio-Tech[5]
Boiling Point 279.7 ± 15.0 °C (Predicted)ChemicalBook[6]
Density 0.970 ± 0.06 g/cm³ (Predicted)ChemicalBook[6]
Purity ≥95% - 97% (Typical commercial grade)CymitQuimica[3], Sigma-Aldrich[4]
Storage Temperature 0-8 °CSigma-Aldrich[4]
InChI Key NUZXPHIQZUYMOR-RKDXNWHRSA-NPubChem[2]

Experimental Protocols for Property Determination

Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols and may require optimization based on laboratory equipment and sample purity.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[7]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[8][9]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7] The design of the tube promotes uniform heating via convection currents.[10]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[11] The melting point is reported as the range T₁ - T₂.

  • Safety: Wear safety goggles. The apparatus will be hot.[11]

Workflow Visualization:

Melting_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Finely powder the This compound sample prep2 Pack 1-2 mm of sample into a capillary tube prep1->prep2 setup1 Attach capillary tube to a calibrated thermometer prep2->setup1 setup2 Insert assembly into a Thiele tube with oil setup1->setup2 meas1 Heat Thiele tube side arm slowly (1-2°C/min) setup2->meas1 meas2 Record T1: First liquid drop appears meas1->meas2 meas3 Record T2: All solid melts meas2->meas3 meas4 Report melting range: T1 - T2 meas3->meas4

Figure 1. Workflow for Melting Point Determination.
Boiling Point Determination (Microscale Capillary Method)

The boiling point is the temperature where a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13] For small sample quantities or high-boiling point compounds, a microscale method or distillation under reduced pressure is preferred.[14]

Methodology:

  • Sample Preparation: Add a few milliliters of the liquid compound to a small test tube (fusion tube).

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[10]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).[13]

  • Heating: Heat the bath gently. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Remove the heat source once a continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

  • Reduced Pressure: For high-boiling compounds, this procedure can be performed under vacuum.[14] The observed boiling point will be lower than at atmospheric pressure, and the pressure must be recorded.

Workflow Visualization:

Boiling_Point_Workflow cluster_setup Setup cluster_measurement Measurement start Start setup1 Place liquid sample in a fusion tube start->setup1 setup2 Insert sealed-end capillary (open end down) into liquid setup1->setup2 setup3 Attach tube to thermometer and place in heating bath setup2->setup3 meas1 Heat bath gently until a steady stream of bubbles emerges setup3->meas1 meas2 Remove heat source meas1->meas2 meas3 Record temperature when bubbling stops and liquid enters capillary meas2->meas3 end_node End: Boiling Point Recorded meas3->end_node

Figure 2. Workflow for Microscale Boiling Point Determination.
Solubility Determination

Solubility provides insight into the polarity and functional groups of a molecule.[15] A systematic approach involves testing the compound in a series of solvents of varying polarity and pH.

Methodology:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously.[16] Observe if the compound dissolves completely. Test the resulting solution with pH paper.

  • 5% HCl Solution: If insoluble in water, test solubility in 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group (e.g., an amine).[16]

  • 5% NaOH Solution: If insoluble in water, test solubility in 0.75 mL of 5% aqueous NaOH. Solubility suggests an acidic functional group.[15]

  • Organic Solvents: Test solubility in common organic solvents like diethyl ether, ethanol, and dichloromethane to assess its behavior in non-polar and polar aprotic/protic environments.

  • Classification: The compound is classified as "soluble" if it fully dissolves and "insoluble" otherwise. For quantitative analysis, a solubility curve can be constructed by determining the saturation temperature for various concentrations.[17]

Logical Relationship Visualization:

Solubility_Logic start Start with 25 mg of Compound + 0.75 mL Solvent water Test in Water start->water soluble_water Soluble in Water (Polar Compound) water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No test_hcl Test in 5% HCl insoluble_water->test_hcl soluble_hcl Soluble (Basic Group Present) test_hcl->soluble_hcl Soluble insoluble_hcl Insoluble test_hcl->insoluble_hcl Insoluble test_naoh Test in 5% NaOH insoluble_hcl->test_naoh soluble_naoh Soluble (Acidic Group Present) test_naoh->soluble_naoh Soluble insoluble_naoh Insoluble test_naoh->insoluble_naoh Insoluble test_organic Test in Organic Solvents (e.g., Ether, DCM) insoluble_naoh->test_organic

Figure 3. Logical Flow for Solubility Classification.

Safety and Handling

Based on supplier safety data, this compound should be handled with care in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statement: H302 (Harmful if swallowed)[4]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

    • P330: Rinse mouth.[4]

    • P501: Dispose of contents/container in accordance with local regulations.[4]

Always consult the full Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

A Technical Guide to (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its piperazine core is a privileged scaffold found in numerous biologically active molecules, and the specific stereochemistry of the methyl groups at the 3 and 5 positions, along with the tert-butoxycarbonyl (Boc) protecting group, allows for precise structural modifications and the synthesis of complex target molecules. The IUPAC name for this compound is tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications in drug development.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
IUPAC Name tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate[1][2]
Synonyms (3R,5R)-1-Boc-3,5-dimethylpiperazine, TERT-BUTYL (3R,5R)-3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
CAS Number 438049-91-3
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.30 g/mol [1]
Appearance Off-white solid
Purity ≥95%
Storage Temperature 0-8 °C[2]

Experimental Protocols

The synthesis of this compound involves the selective protection of one of the nitrogen atoms of the piperazine ring. The following protocol is a general method for the Boc protection of 2,6-dimethylpiperazine, which can be adapted for the synthesis of the desired stereoisomer, likely starting from the commercially available (3R,5R)-2,6-dimethylpiperazine. Chiral piperazines can be synthesized through various methods, including the hydrogenation of pyrazines.[1]

Materials:

  • (3R,5R)-2,6-dimethylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (3R,5R)-2,6-dimethylpiperazine (1.0 equivalent) and triethylamine (2.5 equivalents) in dichloromethane.

  • Addition of Boc Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the obtained this compound using techniques such as NMR spectroscopy and mass spectrometry.

Applications in Drug Development

The piperazine motif is a cornerstone in the design of therapeutic agents due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the solubility of drug candidates.[3] Consequently, piperazine derivatives are integral to a wide array of pharmaceuticals, including antibacterial, antiallergic, and antipsychotic drugs.[3]

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its role as a chiral building block is crucial in the synthesis of more complex molecules with defined biological activities. For instance, chiral piperazine derivatives are key components in the development of renin inhibitors for the treatment of hypertension and histamine H3 receptor ligands with potential anticonvulsant and pro-cognitive effects.[4]

The general workflow for utilizing this compound in drug discovery often involves the deprotection of the Boc group to expose the secondary amine, followed by the introduction of various substituents to explore structure-activity relationships (SAR).

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in the generation of a chemical library for drug discovery.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Drug Discovery start (3R,5R)-2,6-Dimethylpiperazine reagents Boc₂O, TEA, DCM start->reagents reaction Boc Protection reagents->reaction product (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate reaction->product deprotection Boc Deprotection (e.g., TFA) product->deprotection intermediate (3R,5R)-3,5-Dimethylpiperazine deprotection->intermediate coupling Coupling with R-X intermediate->coupling library Library of Piperazine Derivatives coupling->library

Caption: Synthetic and derivatization workflow.

References

An In-depth Technical Guide to the Synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a single, unified published procedure, this document outlines a robust, multi-step synthesis based on established chemical principles and analogous reactions found in the scientific literature. The proposed pathway begins with the synthesis of the key intermediate, (3R,5R)-3,5-dimethylpiperazine, followed by its N-Boc protection.

I. Overview of the Synthetic Strategy

The synthesis of this compound is approached in two main stages:

  • Formation of the Chiral Piperazine Core : The primary challenge lies in the stereoselective synthesis of the (3R,5R)-3,5-dimethylpiperazine intermediate. This guide will detail a common and effective method involving the synthesis of a racemic mixture of trans-3,5-dimethylpiperazine, followed by chiral resolution to isolate the desired (3R,5R) enantiomer.

  • N-Boc Protection : The final step involves the regioselective protection of one of the nitrogen atoms of the chiral piperazine with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis to allow for further functionalization of the second nitrogen if required.

The overall synthetic transformation is depicted in the following workflow:

synthesis_overview 3,5-Dimethylpyridine 3,5-Dimethylpyridine rac-trans-3,5-Dimethylpiperazine rac-trans-3,5-Dimethylpiperazine 3,5-Dimethylpyridine->rac-trans-3,5-Dimethylpiperazine Hydrogenation (3R,5R)-3,5-Dimethylpiperazine (3R,5R)-3,5-Dimethylpiperazine rac-trans-3,5-Dimethylpiperazine->(3R,5R)-3,5-Dimethylpiperazine Chiral Resolution This compound This compound (3R,5R)-3,5-Dimethylpiperazine->this compound N-Boc Protection

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of rac-trans-3,5-Dimethylpiperazine via Hydrogenation

The initial step involves the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine) to produce a mixture of cis and trans isomers of 3,5-dimethylpiperazine. The trans isomer is the desired product for the subsequent chiral resolution.

Experimental Protocol:

  • Reaction Setup : To a high-pressure autoclave, add 3,5-dimethylpyridine and a suitable solvent such as deionized water or an alcohol (e.g., ethanol).

  • Catalyst Addition : Add a hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or a similar supported noble metal catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Hydrogenation : Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the reaction temperature. The reaction is typically stirred for several hours until completion.

  • Work-up and Isolation : After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst. The filtrate, containing the crude 3,5-dimethylpiperazine, is then concentrated under reduced pressure. The resulting mixture of cis and trans isomers can be purified by distillation or used directly in the next step. The trans isomer content can often be maximized by careful selection of catalyst and reaction conditions.

Quantitative Data for Hydrogenation:

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleTypical YieldPurity
3,5-DimethylpyridineC₇H₉N107.15Starting MaterialN/A>98%
rac-trans-3,5-DimethylpiperazineC₆H₁₄N₂114.19Product70-90%Mixture of isomers
Step 2: Chiral Resolution of rac-trans-3,5-Dimethylpiperazine

The separation of the racemic trans-3,5-dimethylpiperazine into its constituent enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol:

  • Salt Formation : Dissolve the racemic trans-3,5-dimethylpiperazine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization : Slowly add the tartaric acid solution to the piperazine solution with stirring. The diastereomeric salt of the (3R,5R)-enantiomer will preferentially crystallize out of the solution upon cooling.

  • Isolation of Diastereomeric Salt : Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. The purity of the diastereomeric salt can be checked by polarimetry.

  • Liberation of the Free Base : Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, to a pH > 12.

  • Extraction : Extract the liberated (3R,5R)-3,5-dimethylpiperazine with an organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration : Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (3R,5R)-3,5-dimethylpiperazine.

Quantitative Data for Chiral Resolution:

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleTheoretical YieldEnantiomeric Excess
rac-trans-3,5-DimethylpiperazineC₆H₁₄N₂114.19Starting MaterialN/AN/A
L-(+)-Tartaric AcidC₄H₆O₆150.09Resolving AgentN/A>99%
(3R,5R)-3,5-DimethylpiperazineC₆H₁₄N₂114.19Product<50%>98%
Step 3: N-Boc Protection of (3R,5R)-3,5-Dimethylpiperazine

The final step is the mono-protection of the chiral piperazine with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

boc_protection_workflow cluster_0 Reaction Setup cluster_1 Boc₂O Addition cluster_2 Reaction and Work-up cluster_3 Purification A Dissolve (3R,5R)-3,5-dimethylpiperazine in Dichloromethane B Add Triethylamine A->B C Cool to 0°C B->C D Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) C->D E Stir at room temperature D->E F Wash with water and brine E->F G Dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the N-Boc protection of (3R,5R)-3,5-dimethylpiperazine.

Experimental Protocol:

  • Reaction Setup : Dissolve (3R,5R)-3,5-dimethylpiperazine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of Boc₂O : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled reaction mixture with stirring.

  • Reaction : Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, wash the mixture with water and then with brine.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Quantitative Data for N-Boc Protection:

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleTypical YieldPurity
(3R,5R)-3,5-DimethylpiperazineC₆H₁₄N₂114.19Starting MaterialN/A>98%
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25ReagentN/A>97%
This compoundC₁₁H₂₂N₂O₂214.31Product85-95%>98%

III. Conclusion

This technical guide outlines a reliable and reproducible synthetic route for the preparation of this compound. The described methods, including catalytic hydrogenation, chiral resolution, and N-Boc protection, are standard and scalable procedures in organic synthesis. The provided experimental protocols and quantitative data tables serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important chiral building block. Careful execution of these steps, with appropriate analytical monitoring, will ensure the successful synthesis of the target compound with high purity and stereochemical integrity.

An In-depth Technical Guide to the Stereoisomers of tert-Butyl Dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl dimethylpiperazine-1-carboxylate, a class of heterocyclic compounds with significant potential in medicinal chemistry. The strategic placement of methyl groups on the piperazine ring introduces chirality, leading to a variety of stereoisomers with distinct three-dimensional structures and, potentially, differentiated biological activities. This document details their synthesis, separation, and characterization, with a focus on providing practical experimental protocols and comparative data. Furthermore, it explores the role of a substituted tert-butyl piperazine-carboxylate moiety in the context of breast cancer therapy, specifically its interaction with the estrogen receptor signaling pathway.

Stereoisomers of tert-Butyl Dimethylpiperazine-1-carboxylate

The dimethyl substitution on the piperazine ring can occur at the 2,5-, 2,6-, or 3,5- positions, each giving rise to cis (meso or a pair of enantiomers) and trans (a pair of enantiomers) diastereomers. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms is crucial for modulating the reactivity and solubility of these compounds, making them valuable intermediates in multi-step organic syntheses.

The possible stereoisomers are:

  • tert-Butyl 2,5-dimethylpiperazine-1-carboxylate:

    • cis-(2R,5S)-diastereomer (meso)

    • trans-(2R,5R)- and (2S,5S)-enantiomers

  • tert-Butyl 2,6-dimethylpiperazine-1-carboxylate:

    • cis-(2R,6S)-diastereomer (meso)

    • trans-(2R,6R)- and (2S,6S)-enantiomers

  • tert-Butyl 3,5-dimethylpiperazine-1-carboxylate:

    • cis-(3S,5R)-diastereomer (meso)

    • trans-(3R,5R)- and (3S,5S)-enantiomers

Synthesis and Separation of Stereoisomers

The synthesis of the target compounds involves two key stages: the formation of the dimethylpiperazine core and the subsequent protection of one of the nitrogen atoms with a Boc group. The separation of the resulting stereoisomers is a critical step and can be achieved through various chromatographic and crystallization techniques.

Synthesis of Dimethylpiperazine Precursors

The dimethylpiperazine core can be synthesized through several routes. A common method for producing 2,6-dimethylpiperazine involves the cyclization of diisopropanolamine in the presence of a catalyst.[1] Similarly, 2,5-dimethylpiperazine can be prepared by the catalytic cyclization of 2-aminopropanol-1.[2] These reactions typically yield a mixture of cis and trans isomers.

Boc Protection

The protection of the dimethylpiperazine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.

Separation of Diastereomers

The separation of the cis and trans diastereomers of the Boc-protected dimethylpiperazine can be achieved by column chromatography on silica gel. The different spatial arrangements of the methyl groups lead to different polarities and, consequently, different retention times.

Chiral Resolution of Enantiomers

The trans diastereomers exist as a racemic mixture of enantiomers. Their separation into individual enantiomers is crucial for stereospecific biological evaluation and can be accomplished using chiral High-Performance Liquid Chromatography (HPLC).[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the various stereoisomers of tert-butyl dimethylpiperazine-1-carboxylate.

Table 1: Spectroscopic Data for tert-Butyl Dimethylpiperazine-1-carboxylate Stereoisomers

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
tert-Butyl (cis)-2,6-dimethylpiperazine-1-carboxylate3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H)[4]154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7[4]
Representative data for other Boc-protected piperazines3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H), 2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H)[5]154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 30.4, 28.9, 23.4[5]

Experimental Protocols

General Protocol for Boc Protection of Dimethylpiperazine

Materials:

  • Dimethylpiperazine (cis/trans mixture)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the dimethylpiperazine isomer mixture in DCM or THF.

  • Add a base such as triethylamine or an aqueous solution of sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the mono-Boc protected product from unreacted starting material and di-Boc protected by-product.

Protocol for Separation of cis and trans Diastereomers

Materials:

  • Mixture of cis- and trans-tert-butyl dimethylpiperazine-1-carboxylate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve the diastereomeric mixture in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto a silica gel column equilibrated with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Elute the column with a gradient of increasing polarity (increasing the proportion of ethyl acetate).

  • Collect fractions and analyze by TLC to identify the separated diastereomers.

  • Combine the fractions containing each pure diastereomer and evaporate the solvent to yield the isolated products.

General Protocol for Chiral HPLC Resolution of trans-Enantiomers

Materials:

  • Racemic mixture of trans-tert-butyl dimethylpiperazine-1-carboxylate

  • Chiral HPLC column (e.g., polysaccharide-based stationary phase)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

Procedure:

  • Dissolve the racemic mixture in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute with an isocratic or gradient mobile phase optimized for the specific column and enantiomers.

  • Monitor the elution profile using a UV detector.

  • Collect the fractions corresponding to each enantiomer as they elute separately.

  • Evaporate the solvent from the collected fractions to obtain the enantiomerically pure compounds.

Biological Context: Targeting the Estrogen Receptor Signaling Pathway in Breast Cancer

The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[6] A recent study has highlighted the potential of a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate compound (TTP-5) in suppressing breast cancer by targeting the estrogen receptor (ER) signaling pathway.

Estrogen Receptor Signaling Pathway

The estrogen receptor is a key driver in the majority of breast cancers. The classical mechanism of ER action involves the binding of estrogen to the receptor, leading to its dimerization and translocation to the nucleus.[7] There, it binds to estrogen response elements (EREs) on DNA, regulating the transcription of genes involved in cell proliferation and survival.[7][8] Non-genomic pathways also exist where membrane-associated ER can activate intracellular signaling cascades like the PI3K/AKT and MAPK pathways.[8][9]

Antagonists of the estrogen receptor, such as tamoxifen and fulvestrant, are cornerstone therapies for ER-positive breast cancer.[4] The development of novel ER antagonists with improved efficacy and resistance profiles is an active area of research.[10] The piperazine moiety is often incorporated into drug candidates to modulate their pharmacological properties.[11]

Estrogen_Signaling_Pathway Estrogen Receptor Signaling Pathway in Breast Cancer Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to MembraneER Membrane ER Estrogen->MembraneER Dimerization ER Dimerization ER->Dimerization Activates TTP5 TTP-5 (Piperazine Derivative) TTP5->ER Antagonizes Nucleus Nucleus Dimerization->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Regulates Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits PI3K_AKT PI3K/AKT Pathway MembraneER->PI3K_AKT MAPK MAPK Pathway MembraneER->MAPK PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Estrogen Receptor Signaling and Antagonism by a Piperazine Derivative.

Experimental Workflow for Assessing ER Antagonist Activity

The evaluation of a novel compound like TTP-5 as an ER antagonist involves a series of in vitro and in vivo experiments.

Experimental_Workflow Workflow for Evaluating ER Antagonist Activity Compound Test Compound (e.g., TTP-5) BindingAssay ER Binding Assay Compound->BindingAssay CellProliferation Cell Proliferation Assay (e.g., MTT) Compound->CellProliferation InVivo In Vivo Xenograft Model Compound->InVivo GeneExpression Gene Expression Analysis (e.g., qPCR, Western Blot) CellProliferation->GeneExpression Analyze Mechanism GeneExpression->InVivo Confirm in vivo TumorGrowth Measure Tumor Growth InVivo->TumorGrowth Toxicity Assess Toxicity InVivo->Toxicity ERPositiveCells ER-Positive Breast Cancer Cells ERPositiveCells->CellProliferation

Caption: Experimental Workflow for ER Antagonist Evaluation.

This workflow begins with assessing the compound's ability to bind to the estrogen receptor. Subsequently, its effect on the proliferation of ER-positive breast cancer cell lines is determined. Mechanistic studies, such as gene expression analysis, elucidate how the compound affects the ER signaling pathway. Finally, in vivo studies using animal models, such as xenografts, are conducted to evaluate the compound's anti-tumor efficacy and potential toxicity in a living organism.[12][13]

Conclusion

The stereoisomers of tert-butyl dimethylpiperazine-1-carboxylate represent a versatile class of building blocks for drug discovery. Their synthesis and separation, while challenging, provide access to a range of structurally diverse compounds. The demonstrated involvement of a piperazine-containing molecule in the potent antagonism of the estrogen receptor signaling pathway underscores the therapeutic potential of this chemical scaffold. This guide provides a foundational understanding for researchers to further explore and exploit the unique properties of these stereoisomers in the development of novel therapeutics.

References

Chiral purity of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chiral Purity of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, diamine scaffold is a common feature in a variety of biologically active molecules. The compound possesses two stereocenters at the C3 and C5 positions, giving rise to different stereoisomers. The (3R,5R) isomer, also known as the trans isomer, is a specific configuration that is often crucial for achieving desired pharmacological activity and a favorable safety profile in the final active pharmaceutical ingredient (API).

In drug development, using a single, pure enantiomer or diastereomer is critical. Different stereoisomers of a drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties.[] For example, one enantiomer may be therapeutically active while the other is inactive or, in some cases, toxic.[] Therefore, the rigorous control and verification of the chiral purity of synthetic intermediates like this compound is a non-negotiable aspect of drug design and manufacturing.

This guide provides a technical overview of the key aspects related to the chiral purity of this compound, including its stereoselective synthesis, analytical methodologies for purity assessment, and the ultimate impact of chiral integrity on drug development.

Stereoselective Synthesis and Chiral Control

Achieving high diastereomeric and enantiomeric purity begins with a well-designed synthetic strategy. The synthesis of the (3R,5R) isomer typically relies on methods that introduce the stereocenters in a controlled manner. A common conceptual approach involves using starting materials from the "chiral pool," such as amino acids, to set the desired stereochemistry.

A plausible synthetic workflow is outlined below. This strategy ensures the stereocenters are established early and preserved throughout the synthesis.

cluster_synthesis Conceptual Synthetic Workflow start Chiral Pool Starting Material (e.g., (R)-Alanine derivative) step1 Coupling & Intermediate Formation start->step1 Step 1 step2 Reductive Amination / Cyclization step1->step2 Step 2 step3 Boc Protection step2->step3 Step 3 purify Purification (Crystallization or Chromatography) step3->purify Step 4 product (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate purify->product Final Product qc Chiral Purity QC product->qc Analysis cluster_hplc Chiral HPLC Analysis Workflow prep Sample Preparation (1 mg/mL in Diluent) inject Inject Sample (10 µL) prep->inject system System Equilibration (Stable Baseline) system->inject separate Chromatographic Separation (Chiral Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (de% and ee%) integrate->calculate report Final Report calculate->report cluster_logic Impact of Chiral Purity on Drug Development purity High Chiral Purity (>99.5% ee, >99% de) binding Specific Target Binding purity->binding leads to pk Predictable Pharmacokinetics purity->pk ensures efficacy Improved Pharmacological Efficacy binding->efficacy off_target Reduced Off-Target Effects binding->off_target safety Enhanced Safety Profile efficacy->safety off_target->safety regulatory Streamlined Regulatory Approval safety->regulatory pk->regulatory

References

(3R,5R)-1-Boc-3,5-dimethylpiperazine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (3R,5R)-1-Boc-3,5-dimethylpiperazine serves as a crucial chiral building block in the synthesis of various pharmacologically active molecules. This in-depth guide provides a summary of its chemical and physical properties, a general experimental approach for its synthesis, and its application in the development of serotonergic agents.

Physicochemical Properties

(3R,5R)-1-Boc-3,5-dimethylpiperazine, also known as tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate, is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups in a trans configuration and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This structure provides a valuable scaffold for creating stereospecific derivatives.

PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.31 g/mol [1]
CAS Number 438049-91-3[1]
Appearance Off-white to yellow solid[3]
Purity ≥ 95%[1]
Storage Conditions 0 - 8 °C[3]

Spectroscopic Characterization Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure, including the presence and chemical environment of the Boc group, the piperazine ring protons, and the methyl groups. The stereochemistry can be confirmed through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carbamate in the Boc group and N-H stretching vibrations.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for (3R,5R)-1-Boc-3,5-dimethylpiperazine is not widely published. However, a general procedure for the Boc protection of a diamine like (3R,5R)-3,5-dimethylpiperazine can be outlined as follows. This procedure is representative and may require optimization.

General Synthesis Workflow

G cluster_0 Synthesis of (3R,5R)-1-Boc-3,5-dimethylpiperazine start (3R,5R)-3,5-dimethylpiperazine + Di-tert-butyl dicarbonate (Boc)₂O reaction Reaction in an appropriate solvent (e.g., Dichloromethane, THF) at controlled temperature (e.g., 0 °C to RT) start->reaction workup Aqueous Workup (e.g., wash with NaHCO₃, brine) reaction->workup extraction Extraction with an organic solvent (e.g., Ethyl acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product (3R,5R)-1-Boc-3,5-dimethylpiperazine purification->product

Caption: General workflow for the synthesis of (3R,5R)-1-Boc-3,5-dimethylpiperazine.

Materials and Reagents
  • (3R,5R)-3,5-dimethylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure
  • Dissolution: Dissolve (3R,5R)-3,5-dimethylpiperazine in the chosen anhydrous solvent in a reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.1 equivalents) in the same solvent to the cooled solution of the piperazine derivative.

  • Reaction: Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature, continuing to stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure (3R,5R)-1-Boc-3,5-dimethylpiperazine.

Applications in Drug Discovery

(3R,5R)-1-Boc-3,5-dimethylpiperazine is a key intermediate in the synthesis of modulators for serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT₃ and 5-HT₂ subtypes.[4] These receptors are implicated in a variety of physiological and pathological processes.

Role in Serotonergic Signaling Pathways

5-HT₃ receptors are ligand-gated ion channels involved in emesis, anxiety, and gastrointestinal motility. Antagonists of the 5-HT₃ receptor are used to treat chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).[4] 5-HT₂ receptors are G-protein coupled receptors that mediate a wide range of functions in the central nervous system, and their modulation is a target for antipsychotic and antidepressant drugs.

The (3R,5R)-dimethylpiperazine moiety can be incorporated into larger molecules to interact with these receptors. The Boc-protected intermediate allows for selective chemical modifications at the unprotected nitrogen atom.

G cluster_0 Drug Development Pathway start (3R,5R)-1-Boc-3,5-dimethylpiperazine synthesis Multi-step Synthesis start->synthesis modulator 5-HT₃ / 5-HT₂ Receptor Modulator synthesis->modulator receptor 5-HT₃ / 5-HT₂ Receptor modulator->receptor Binds to effect Modulation of Receptor Activity (Antagonism/Agonism) receptor->effect outcome Therapeutic Effect (e.g., Anti-emetic, Anxiolytic) effect->outcome

Caption: Role of (3R,5R)-1-Boc-3,5-dimethylpiperazine in developing 5-HT receptor modulators.

References

Commercial Availability and Synthetic Strategies for (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a chiral piperazine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, trans-disubstituted scaffold provides a unique three-dimensional architecture for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a summary of suppliers and key chemical properties. Furthermore, a detailed, proposed synthetic protocol is outlined, based on established methodologies for the synthesis of the piperazine core and subsequent N-protection. This guide is intended to serve as a practical resource for researchers and professionals in the field of drug development.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, owing to their favorable physicochemical properties and ability to modulate biological activity. The introduction of stereocenters into the piperazine ring, as seen in this compound, allows for precise control over the spatial arrangement of substituents, which is critical for optimizing drug-target interactions. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic transformations. This guide consolidates currently available information on this specific chiral building block to facilitate its procurement and application in research and development.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The purity and physical form may vary between vendors. Researchers are advised to consult the suppliers' certificates of analysis for detailed specifications.

Supplier CAS Number Purity Physical Form
Sigma-Aldrich438049-91-397%Off-white solid
Fluorochem438049-91-395%Liquid
CymitQuimica438049-91-395%Liquid[1]
PharmaBlock438049-91-3Not specifiedNot specified

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are primarily sourced from publicly available databases and supplier information.

Property Value Source
Molecular Formula C₁₁H₂₂N₂O₂PubChem[2]
Molecular Weight 214.31 g/mol PubChem[2]
CAS Number 438049-91-3PubChem[2]
Appearance Off-white solid or LiquidSigma-Aldrich, Fluorochem[1]
Purity 95-97%Sigma-Aldrich, Fluorochem[1]
Storage Temperature 0-8 °CSigma-Aldrich

Proposed Synthetic Protocol

While this compound is commercially available, a detailed experimental protocol for its synthesis is not readily found in peer-reviewed literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of the trans-3,5-dimethylpiperazine core followed by a standard N-Boc protection protocol.

The proposed synthesis involves a two-step process:

  • Synthesis of trans-3,5-dimethylpiperazine: This can be achieved through the hydrogenation of 3,5-dimethylpyridine.

  • N-Boc Protection: The resulting trans-3,5-dimethylpiperazine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Experimental Workflow

G cluster_0 Step 1: Synthesis of trans-3,5-dimethylpiperazine cluster_1 Step 2: N-Boc Protection A 3,5-Dimethylpyridine B Hydrogenation (e.g., Ru/C catalyst, high pressure H₂) A->B C trans-3,5-dimethylpiperazine B->C D trans-3,5-dimethylpiperazine C->D E Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine) D->E F This compound E->F

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of trans-3,5-dimethylpiperazine (Proposed)

Materials:

  • 3,5-Dimethylpyridine

  • Ruthenium on carbon (Ru/C) catalyst

  • Deionized water

  • High-pressure reactor

  • Filtration apparatus

Procedure:

  • Charge a high-pressure reactor with 3,5-dimethylpyridine, deionized water, and a catalytic amount of Ru/C.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 35-40 kg/cm ²).

  • Heat the reaction mixture to the target temperature (e.g., 145-160 °C) and maintain for several hours (e.g., 6-8 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst. The filtrate contains a mixture of cis- and trans-3,5-dimethylpiperazine.

  • The trans isomer can be separated from the cis isomer by fractional distillation or crystallization.

Step 2: N-Boc Protection of trans-3,5-dimethylpiperazine (Proposed)

Materials:

  • trans-3,5-dimethylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and standard laboratory glassware

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve trans-3,5-dimethylpiperazine in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Relationship of Synthetic Steps

G Start Starting Material: 3,5-Dimethylpyridine Step1 Hydrogenation Start->Step1 Intermediate Intermediate: trans-3,5-dimethylpiperazine Step1->Intermediate Step2 N-Boc Protection Intermediate->Step2 End Final Product: (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Step2->End

References

The Strategic Role of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of complex molecules with specific biological activities. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring, making it a versatile intermediate in the development of novel therapeutics. This technical guide explores the synthesis, properties, and, most importantly, the pivotal role of this compound in the design and discovery of modern pharmaceuticals, with a focus on its application in the development of kinase and protease inhibitors.

Physicochemical Properties

This compound is a white to off-white solid with the following properties:

PropertyValue
CAS Number 438049-91-3[1][2][3][4]
Molecular Formula C₁₁H₂₂N₂O₂[1][2][3][4]
Molecular Weight 214.31 g/mol [1][2]
Appearance Off-white solid[5]
Storage Temperature 0-8 °C[5]

Synthesis and Experimental Protocols

Protocol: Enantioselective Synthesis of this compound

Step 1: Hydrogenation of 3,5-Dimethylpyridine

A solution of 3,5-dimethylpyridine in an appropriate solvent (e.g., deionized water) is subjected to hydrogenation in a high-pressure reactor. A composite catalyst, often containing ruthenium on carbon and other metals, is used to facilitate the reaction. The reaction is typically carried out at elevated temperature and pressure.

  • Materials: 3,5-dimethylpyridine, deionized water, composite catalyst (e.g., Ru/C, Ni, Fe-acetate, Zn-acetate).

  • Procedure:

    • Charge a high-pressure reactor with 3,5-dimethylpyridine, deionized water, and the composite catalyst under a hydrogen atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-40 kg/cm ²).

    • Heat the reaction mixture to the target temperature (e.g., 140-155 °C) and maintain for several hours (e.g., 5 hours).

    • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

    • Filter the reaction mixture to remove the catalyst, yielding a crude mixture of cis- and trans-3,5-dimethylpiperidine.

Step 2: Chiral Resolution of trans-3,5-Dimethylpiperidine

The mixture of diastereomers is then resolved to isolate the desired (3R,5R)-enantiomer. This is often achieved through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

  • Materials: Crude 3,5-dimethylpiperidine, a chiral resolving agent (e.g., L-tartaric acid), suitable solvents for crystallization.

  • Procedure:

    • Dissolve the crude 3,5-dimethylpiperidine in a suitable solvent.

    • Add a solution of the chiral resolving agent.

    • Allow the diastereomeric salts to crystallize. The salt of the desired enantiomer will preferentially crystallize under specific conditions.

    • Collect the crystals by filtration and recrystallize to enhance chiral purity.

    • Liberate the free base, (3R,5R)-3,5-dimethylpiperidine, by treating the salt with a base.

Step 3: N-Boc Protection

The resolved (3R,5R)-3,5-dimethylpiperidine is then protected with a tert-butyloxycarbonyl (Boc) group.

  • Materials: (3R,5R)-3,5-dimethylpiperidine, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

  • Procedure:

    • Dissolve (3R,5R)-3,5-dimethylpiperidine in the chosen solvent.

    • Add the base, followed by the slow addition of Boc₂O.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove impurities.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography to yield this compound.

Role in Medicinal Chemistry: Case Studies

The deprotected (3R,5R)-3,5-dimethylpiperazine core is a privileged scaffold in medicinal chemistry, notably in the development of targeted therapies for cancer and hypertension.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[6][7] Inhibiting BTK can halt the proliferation and induce apoptosis in cancerous B-cells.[6]

Zanubrutinib (BGB-3111): A Case Study

Zanubrutinib (Brukinsa®) is a second-generation, highly selective, and irreversible BTK inhibitor approved for the treatment of various B-cell cancers.[6][8] A key structural feature of zanubrutinib is the (S)-enantiomer derived from the deprotected (3R,5R)-3,5-dimethylpiperazine moiety. This chiral fragment plays a critical role in the molecule's overall conformation and binding to the BTK active site. The development of zanubrutinib was guided by a structure-activity relationship strategy to enhance its specificity and pharmacokinetic properties compared to the first-generation BTK inhibitor, ibrutinib.[9][10]

Quantitative Data: Zanubrutinib

ParameterValueReference
BTK IC₅₀ 0.5 nM[11][12]
Selectivity More selective than ibrutinib against other kinases like EGFR.[8][8]
Bioavailability Excellent[7][9][10]
Plasma Protein Binding ~94%[13]
Terminal Elimination Half-life (t₁/₂) ~2-4 hours[14]
Time to Peak Plasma Concentration (Tₘₐₓ) 2 hours[14]

BTK Signaling Pathway and Inhibition by Zanubrutinib

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by zanubrutinib.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Proliferation B-cell Proliferation & Survival NF_kB->Proliferation Zanubrutinib Zanubrutinib Zanubrutinib->BTK

Caption: BTK Signaling Pathway and Inhibition by Zanubrutinib.

Renin Inhibitors

Renin is an aspartic protease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. Inhibition of renin is a therapeutic strategy for the treatment of hypertension. The chiral piperazine scaffold has been explored in the design of non-peptidic renin inhibitors.

While not directly incorporating this compound, the development of renin inhibitors with a (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamide scaffold highlights the utility of stereochemically defined piperazine and piperidine derivatives in this therapeutic area.[1][8][15] These studies demonstrate the importance of the chiral centers for potent enzymatic inhibition and favorable pharmacokinetic profiles.[15]

Drug Discovery Workflow

The use of this compound in drug discovery follows a structured workflow, from a chiral building block to a clinical candidate.

Drug_Discovery_Workflow cluster_0 Building Block cluster_1 Key Intermediate cluster_2 Lead Generation & Optimization cluster_3 Preclinical & Clinical Development BuildingBlock (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Deprotection Boc Deprotection BuildingBlock->Deprotection Intermediate (3R,5R)-3,5-Dimethylpiperazine Deprotection->Intermediate Synthesis Synthesis of Analogs Intermediate->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR Preclinical Preclinical Studies (ADME, Toxicology) SAR->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug Discovery Workflow Utilizing the Chiral Piperazine Scaffold.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its stereochemically defined structure and the presence of a protecting group that allows for controlled derivatization have made it a key component in the synthesis of sophisticated drug candidates. The successful development of the BTK inhibitor zanubrutinib underscores the importance of this scaffold in achieving high potency, selectivity, and favorable pharmacokinetic profiles. As the demand for targeted and personalized medicines grows, the strategic use of such chiral building blocks will continue to be a cornerstone of modern drug discovery and development.

References

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: A Chiral Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, offering a conformationally constrained scaffold for the synthesis of complex molecular architectures. Its stereochemically defined trans-dimethyl substitution pattern provides a unique three-dimensional framework that is instrumental in achieving high selectivity and potency in drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a focus on its role in the development of novel therapeutics, particularly as a modulator of serotonin receptors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development programs.

Introduction

The imperative to develop enantiomerically pure pharmaceuticals has driven the demand for versatile chiral building blocks.[1][2] These molecules serve as foundational components for constructing drugs with improved efficacy, reduced side effects, and better pharmacokinetic profiles.[2] this compound, a derivative of piperazine, has emerged as a significant chiral intermediate. The piperazine ring is a common motif in a wide range of marketed drugs, including antibacterial, antiallergic, and antipsychotic agents, owing to its ability to form multiple hydrogen bonds, modulate acid-base properties, and enhance water solubility.[3] The specific (3R,5R) stereochemistry of the methyl groups in this building block introduces conformational rigidity and specific spatial orientations, which are critical for precise molecular recognition at biological targets.[3]

This guide will delve into the synthetic routes for obtaining this chiral building block, its physicochemical properties, and its application in the synthesis of bioactive molecules, with a particular focus on its use in developing modulators for 5-HT2 and 5-HT3 receptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.

PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₂[4]
Molecular Weight 214.30 g/mol [4]
CAS Number 438049-91-3[4]
Appearance Off-white solidCommercial Supplier Data
Purity ≥95%Commercial Supplier Data
Storage Temperature 0-8 °CCommercial Supplier Data
InChIKey NUZXPHIQZUYMOR-RKDXNWHRSA-N[4]

Synthesis and Experimental Protocols

Synthesis of trans-2,5-dimethylpiperazine

The synthesis of the precursor, trans-2,5-dimethylpiperazine, can be achieved through the hydrogenation of 3,5-dimethylpyridine.

  • Experimental Protocol:

    • To a high-pressure reactor, add 3,5-dimethylpyridine, deionized water, and a composite catalyst (e.g., Ruthenium on carbon).

    • Pressurize the reactor with hydrogen gas.

    • Heat the reaction mixture under pressure and stir for a specified duration.

    • After the reaction is complete, cool the reactor and filter the mixture to remove the catalyst.

    • The resulting crude product contains a mixture of cis- and trans-2,5-dimethylpiperazine. The trans isomer can be enriched through crystallization or chromatographic techniques.

Chiral Resolution of trans-2,5-dimethylpiperazine

The racemic trans-2,5-dimethylpiperazine is then resolved to isolate the desired (3R,5R) enantiomer. This is a critical step to ensure the stereochemical purity of the final building block.

  • Experimental Protocol (Conceptual):

    • Dissolve the racemic trans-2,5-dimethylpiperazine in a suitable solvent.

    • Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., (+)-camphoric acid), to form diastereomeric salts.

    • Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will preferentially crystallize.

    • Separate the crystals by filtration.

    • Treat the isolated diastereomeric salt with a base to liberate the enantiomerically enriched (3R,5R)-2,5-dimethylpiperazine.

    • The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

N-Boc Protection

The final step is the protection of one of the nitrogen atoms of the chiral piperazine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to allow for selective functionalization of the other nitrogen atom.

  • Experimental Protocol:

    • Dissolve the enantiomerically pure (3R,5R)-2,5-dimethylpiperazine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data

While detailed, published spectra for this specific compound are scarce, the expected 1H and 13C NMR spectral data can be inferred from the structure and data for similar N-Boc protected piperazines.

Data TypeExpected Chemical Shifts (ppm)
¹H NMR (CDCl₃) δ 3.9-2.5 (m, ring protons), 1.46 (s, 9H, Boc), 1.1-1.3 (d, 6H, methyl groups)
¹³C NMR (CDCl₃) δ 154.7 (C=O), 79.5 (quaternary C, Boc), 50-40 (ring carbons), 28.4 (Boc methyls), 20-18 (ring methyls)

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various drug candidates, particularly those targeting the central nervous system. Its rigid, chiral structure allows for the precise positioning of pharmacophoric groups, leading to high-affinity and selective interactions with biological targets.

Serotonin Receptor Modulators

A significant application of this building block is in the preparation of 5-HT2 and 5-HT3 receptor modulators.[5] These receptors are implicated in a variety of physiological and pathological processes, including mood, cognition, and gastrointestinal function.[6][7]

  • 5-HT2 Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq/G11 signaling pathway.[2][8] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][9]

  • 5-HT3 Receptors: Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[5][10] Binding of serotonin or an agonist opens the channel, allowing the influx of cations (Na⁺, K⁺, Ca²⁺), which leads to neuronal depolarization and excitation.[5][10]

The distinct signaling mechanisms of these two receptor families offer multiple points for therapeutic intervention. The chiral piperazine scaffold can be elaborated to create selective agonists or antagonists for these receptors, which are being investigated for the treatment of conditions such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).[5]

Signaling Pathway and Experimental Workflow Diagrams

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

G cluster_0 Synthesis of Precursor cluster_1 Chiral Resolution cluster_2 N-Boc Protection 3,5-Dimethylpyridine 3,5-Dimethylpyridine trans-2,5-Dimethylpiperazine (racemic) trans-2,5-Dimethylpiperazine (racemic) 3,5-Dimethylpyridine->trans-2,5-Dimethylpiperazine (racemic) Hydrogenation (3R,5R)-2,5-Dimethylpiperazine (3R,5R)-2,5-Dimethylpiperazine trans-2,5-Dimethylpiperazine (racemic)->(3R,5R)-2,5-Dimethylpiperazine Resolution with Chiral Acid Target Molecule This compound (3R,5R)-2,5-Dimethylpiperazine->Target Molecule Boc₂O

Caption: Synthetic workflow for the target molecule.

5-HT2 Receptor Signaling Pathway

The diagram below outlines the canonical Gq-coupled signaling pathway activated by 5-HT2 receptors.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-HT2R 5-HT2 Receptor Gq Gq Protein 5-HT2R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG Serotonin Serotonin Serotonin->5-HT2R binds PIP2 PIP₂ Ca2+ Ca²⁺ Release IP3->Ca2+ induces PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2 receptor Gq signaling pathway.

5-HT3 Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of the 5-HT3 receptor as a ligand-gated ion channel.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Depolarization Neuronal Depolarization & Excitation 5-HT3R->Depolarization leads to Serotonin Serotonin Serotonin->5-HT3R binds Na+ Na⁺ Na+->5-HT3R influx Ca2+ Ca²⁺ Ca2+->5-HT3R influx

Caption: 5-HT3 receptor ion channel mechanism.

Conclusion

This compound stands out as a chiral building block of significant utility in modern drug discovery. Its well-defined stereochemistry and the versatile piperazine core provide a robust platform for the synthesis of complex and potent therapeutic agents. The application of this intermediate in the development of serotonin receptor modulators highlights its potential in addressing a range of neurological and gastrointestinal disorders. This technical guide serves as a valuable resource for researchers, providing essential information and methodologies to leverage the unique properties of this chiral scaffold in the pursuit of novel and effective medicines. Further exploration into the synthesis and application of this and related chiral piperazines will undoubtedly continue to enrich the landscape of medicinal chemistry.

References

Methodological & Application

Synthesis of Novel Compounds Using (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel compounds utilizing the chiral building block, (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. This versatile intermediate is of significant interest in medicinal chemistry due to the prevalence of the piperazine motif in a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The defined stereochemistry of this reagent allows for the synthesis of enantiomerically pure final compounds, which is crucial for specificity and efficacy in drug development.

The following sections detail the necessary preliminary step of Boc deprotection, followed by protocols for subsequent functionalization reactions such as N-alkylation and amide coupling to generate novel piperazine derivatives.

Overview of Synthetic Strategy

The primary use of this compound in synthesis involves the initial removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine. This deprotected piperazine derivative then serves as a nucleophile for further elaboration. The overall workflow is a two-stage process:

  • Boc Deprotection: Removal of the Boc group to yield (3R,5R)-3,5-dimethylpiperazine.

  • N-Functionalization: Reaction of the deprotected piperazine with various electrophiles to introduce novel substituents at the N4 position.

Caption: General workflow for the synthesis of novel compounds.

Experimental Protocols

Stage 1: Boc Deprotection of this compound

The removal of the Boc protecting group is a critical first step. The choice of acidic conditions can be tailored based on the acid sensitivity of other functional groups in the molecule, if any. Two standard and effective protocols are provided below.

Protocol 2.1.1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient and the volatile nature of TFA and the solvent makes for a straightforward work-up.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (5-10 equiv.) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude (3R,5R)-3,5-dimethylpiperazine as a free base. The product can be purified further by distillation or crystallization if necessary.

Protocol 2.1.2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method yields the hydrochloride salt of the piperazine, which is often a crystalline solid that can be easily isolated by filtration.

  • Materials:

    • This compound

    • Methanol or ethyl acetate

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.

    • Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.

    • Stir the mixture for 1-4 hours. The hydrochloride salt of the deprotected piperazine will often precipitate out of the solution.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product can be isolated by removing the solvent under reduced pressure, or by adding diethyl ether to facilitate precipitation, followed by collection by filtration. The resulting solid is the hydrochloride salt of (3R,5R)-3,5-dimethylpiperazine.

ParameterTFA in DCMHCl in Dioxane
Product Form Free base (after work-up)Hydrochloride salt
Work-up Aqueous basic wash and extractionFiltration or evaporation
Typical Time 1-4 hours1-4 hours
Scalability GoodGood

Table 1: Comparison of Boc Deprotection Protocols.

G Start Boc-Protected Piperazine in DCM Add_TFA Add TFA at 0°C Start->Add_TFA Warm_Stir Warm to RT and Stir (1-4h) Add_TFA->Warm_Stir Evaporate Evaporate Solvent & Excess TFA Warm_Stir->Evaporate Neutralize Neutralize with NaHCO₃(aq) Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Product Deprotected Piperazine (Free Base) Dry_Concentrate->Product G cluster_0 Reductive Amination cluster_1 Amide Coupling A Deprotected Piperazine B Electrophile C Reaction Conditions D Novel Functionalized Piperazine A1 Deprotected Piperazine C1 NaBH(OAc)₃, DCM A1->C1 B1 Aldehyde/Ketone B1->C1 D1 N-Alkyl Piperazine C1->D1 A2 Deprotected Piperazine C2 HATU/DIPEA, DMF A2->C2 B2 Carboxylic Acid B2->C2 D2 N-Acyl Piperazine C2->D2

Application Notes and Protocols: N-Boc Deprotection of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The chiral intermediate, (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, is a valuable building block in medicinal chemistry. Its deprotection yields (3R,5R)-3,5-dimethylpiperazine, a key scaffold for the synthesis of a variety of biologically active compounds. This document provides detailed protocols for the N-Boc deprotection of this specific substrate using two common acidic methods: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.

Data Presentation

The following table summarizes typical quantitative data for the N-Boc deprotection of substituted piperazines, providing a comparative overview of the two primary methods. While specific yields and reaction times for this compound may vary, these values represent common outcomes for structurally similar substrates.

ParameterMethod 1: TFA in DCMMethod 2: HCl in 1,4-Dioxane
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Typical Reaction Time 1 - 4 hours1 - 4 hours
Reaction Temperature Room TemperatureRoom Temperature
Typical Yield >95% (as TFA salt)>95% (as HCl salt)
Product Form Trifluoroacetate saltHydrochloride salt (often precipitates)
Work-up Evaporation, triturationFiltration or evaporation

Experimental Protocols

Method 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc group to yield the corresponding trifluoroacetate salt of (3R,5R)-3,5-dimethylpiperazine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether or methyl tert-butyl ether (MTBE) for trituration

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at room temperature. The reaction is typically exothermic. For sensitive substrates, the addition can be performed at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable. This typically takes 1 to 4 hours.

  • Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. The resulting residue is the trifluoroacetate salt of (3R,5R)-3,5-dimethylpiperazine. To obtain a solid, triturate the residue with a non-polar solvent such as diethyl ether or MTBE. c. Collect the solid product by filtration and dry under vacuum.

Method 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the deprotected piperazine, which often precipitates from the reaction mixture, simplifying isolation.

Materials:

  • This compound

  • 4M solution of HCl in 1,4-dioxane

  • Methanol or ethyl acetate (optional, for dissolution)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (if precipitation occurs)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate. Alternatively, the substrate can be directly suspended in the HCl/dioxane solution.

  • Acid Addition: Add the 4M solution of HCl in 1,4-dioxane (a large excess, e.g., 5-10 eq. of HCl) to the stirred substrate at room temperature.[1]

  • Reaction and Precipitation: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[1] A precipitate of the (3R,5R)-3,5-dimethylpiperazine hydrochloride salt may form during the reaction.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: a. If a precipitate has formed: Collect the solid product by filtration, wash with a small amount of cold 1,4-dioxane or diethyl ether, and dry under vacuum. b. If no precipitate forms: Remove the solvent and excess HCl under reduced pressure using a rotary evaporator to obtain the crude hydrochloride salt. The salt can be further purified by trituration with diethyl ether if necessary.

Conversion to Free Base (Optional)

To obtain the neutral (3R,5R)-3,5-dimethylpiperazine, the resulting salt from either protocol can be neutralized.

Procedure:

  • Dissolve the crude salt in water.

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution is basic (pH 8-9).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free piperazine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up & Isolation cluster_product Product cluster_optional Optional Neutralization start (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add Acidic Reagent (TFA or 4M HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor remove_volatiles Remove Volatiles in vacuo monitor->remove_volatiles isolate_salt Isolate Salt (Trituration/Filtration) remove_volatiles->isolate_salt product (3R,5R)-3,5-Dimethylpiperazine (as TFA or HCl salt) isolate_salt->product neutralize Neutralize with Base (e.g., NaHCO3) product->neutralize extract Extract with Organic Solvent neutralize->extract free_base Isolated Free Base extract->free_base

Caption: Experimental workflow for N-Boc deprotection.

Drug_Development_Pathway cluster_synthesis Synthesis of Chiral Building Block cluster_derivatization Lead Compound Synthesis cluster_optimization Lead Optimization cluster_preclinical Preclinical Development starting_material (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate deprotection N-Boc Deprotection starting_material->deprotection chiral_piperazine (3R,5R)-3,5-Dimethylpiperazine deprotection->chiral_piperazine functionalization Functionalization/ Coupling Reactions chiral_piperazine->functionalization lead_compound Lead Compound Library functionalization->lead_compound sar Structure-Activity Relationship (SAR) Studies lead_compound->sar adme ADME/Tox Screening sar->adme candidate Drug Candidate adme->candidate preclinical_studies In vivo / In vitro Studies candidate->preclinical_studies

Caption: Role of (3R,5R)-3,5-dimethylpiperazine in drug development.

References

Application Notes and Protocols: Asymmetric Synthesis with C2-Symmetric Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Subject: Asymmetric Synthesis utilizing (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate and its Analogs

Disclaimer

Due to a lack of specific published applications for This compound as a chiral auxiliary or ligand in asymmetric synthesis in the available scientific literature, this document provides detailed application notes and protocols for a structurally analogous and well-documented C2-symmetric chiral piperazine derivative: (5aS,10aS)-5a,10a-dimethyldecahydrodipyrrolo[1,2-a:1',2'-d]pyrazine . The principles and procedures outlined herein are intended to serve as a strong starting point for the development of asymmetric transformations using the target compound, given their shared C2-symmetric chiral piperazine core.

Introduction to C2-Symmetric Chiral Piperazines in Asymmetric Catalysis

C2-symmetric chiral ligands are a cornerstone of asymmetric catalysis, prized for their ability to create a well-defined and predictable chiral environment around a metal center. This symmetry reduces the number of possible transition states, often leading to high levels of enantioselectivity in chemical reactions. Chiral piperazine scaffolds, such as this compound, are attractive building blocks for the synthesis of such ligands. Their rigid conformation and the presence of coordinating nitrogen atoms make them excellent candidates for use in a variety of metal-catalyzed asymmetric transformations.

One of the key applications for C2-symmetric chiral diamines is in the enantioselective acylation of meso-diols. This process, often catalyzed by a copper(II)-diamine complex, allows for the desymmetrization of a prochiral starting material to yield a valuable, optically active monoester. These chiral monoesters are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

Application: Copper-Catalyzed Asymmetric Acylation of meso-1,2-Diols

This section details the use of a C2-symmetric chiral piperazine ligand in the copper-catalyzed enantioselective benzoylation of various cyclic and acyclic meso-1,2-diols. The reaction demonstrates high yields and excellent enantioselectivities, highlighting the potential of this class of ligands in asymmetric synthesis.

Reaction Scheme

G cluster_catalyst Catalytic System meso_diol meso-1,2-Diol mono_benzoate Chiral Mono-benzoate meso_diol->mono_benzoate + benzoyl_chloride Benzoyl Chloride HCl HCl benzoyl_chloride->HCl CuCl2 CuCl2 (3 mol%) chiral_ligand Chiral Piperazine Ligand (3 mol%)

Caption: General scheme for the copper-catalyzed asymmetric benzoylation of meso-1,2-diols.

Quantitative Data Summary

The following table summarizes the results for the asymmetric benzoylation of various meso-1,2-diols using the analogous C2-symmetric chiral piperazine ligand.

EntryDiol SubstrateYield (%)Enantiomeric Excess (ee, %)
1cis-1,2-Cyclohexanediol9596
2cis-1,2-Cyclopentanediol9294
3cis-1,2-Indandiol8599
4hydrobenzoin9891
52,3-Butanediol7888

Experimental Workflow

G start Start step1 Dissolve CuCl2 and Chiral Ligand in CH2Cl2 at room temperature. start->step1 step2 Stir for 1 hour to form the catalyst complex. step1->step2 step3 Cool the reaction mixture to 0°C. step2->step3 step4 Add the meso-1,2-diol substrate. step3->step4 step5 Add triethylamine (Et3N). step4->step5 step6 Add benzoyl chloride dropwise. step5->step6 step7 Stir at 0°C for the specified time (monitor by TLC). step6->step7 step8 Quench the reaction with saturated aqueous NH4Cl. step7->step8 step9 Extract with CH2Cl2. step8->step9 step10 Dry the organic layer over Na2SO4, filter, and concentrate. step9->step10 step11 Purify the crude product by flash column chromatography. step10->step11 step12 Determine yield and enantiomeric excess (chiral HPLC). step11->step12 end End step12->end

Caption: Experimental workflow for the asymmetric benzoylation of meso-1,2-diols.

Detailed Experimental Protocol

Materials:

  • Copper(II) chloride (CuCl2)

  • C2-symmetric chiral piperazine ligand (e.g., (5aS,10aS)-5a,10a-dimethyldecahydrodipyrrolo[1,2-a:1',2'-d]pyrazine)

  • meso-1,2-Diol substrate

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add CuCl2 (0.03 mmol) and the C2-symmetric chiral piperazine ligand (0.03 mmol).

  • Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 1 hour. A color change should be observed, indicating the formation of the copper-ligand complex.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the meso-1,2-diol substrate (1.0 mmol) to the cooled solution.

  • Add triethylamine (1.5 mmol) to the reaction mixture.

  • Slowly add benzoyl chloride (1.2 mmol) dropwise to the stirring solution over a period of 5-10 minutes.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding saturated aqueous NH4Cl solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Analyze the purified mono-benzoate to determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Logical Relationship of Key Components

G cluster_catalyst_formation Catalyst Formation cluster_reaction_core Asymmetric Acylation CuCl2 CuCl2 Active_Catalyst Chiral Copper(II) Catalyst Complex CuCl2->Active_Catalyst Chiral_Ligand C2-Symmetric Piperazine Ligand Chiral_Ligand->Active_Catalyst Chiral_Monoester Chiral Mono-benzoate (Enantioenriched Product) Active_Catalyst->Chiral_Monoester Catalyzes meso_Diol meso-1,2-Diol (Prochiral Substrate) meso_Diol->Chiral_Monoester Reacts with Benzoyl_Chloride Benzoyl Chloride (Acylating Agent) Benzoyl_Chloride->Chiral_Monoester Acylates

Caption: Logical relationship of components in the asymmetric acylation reaction.

Conclusion and Future Outlook

The use of C2-symmetric chiral piperazine ligands in copper-catalyzed asymmetric acylation of meso-diols provides an effective method for the synthesis of valuable chiral building blocks. The high enantioselectivities achieved with the analogous piperazine system strongly suggest that this compound, after appropriate derivatization to expose the chiral diamine core, could be a highly effective ligand in similar transformations.

Researchers and drug development professionals are encouraged to use the protocols and data presented here as a guide for exploring the catalytic potential of this compound in a variety of other asymmetric reactions, including but not limited to:

  • Asymmetric conjugate additions

  • Enantioselective Henry reactions

  • Asymmetric aldol reactions

  • Other metal-catalyzed cross-coupling reactions

Further investigation into the scope and limitations of this and related chiral piperazine ligands will undoubtedly contribute to the expanding toolbox of asymmetric synthesis.

Application Notes and Protocols for Coupling Reactions with (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for common coupling reactions involving (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block in the synthesis of complex molecules for pharmaceutical and materials science research. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the development of novel compounds.

Introduction

This compound is a chiral piperazine derivative bearing a tert-butyloxycarbonyl (Boc) protecting group. The presence of the Boc group modulates the reactivity of the piperazine nitrogens, making the unprotected secondary amine available for a variety of coupling reactions. This allows for the selective functionalization of the piperazine core, a common scaffold in many biologically active compounds. The two primary coupling reactions detailed in this document are amide bond formation and Buchwald-Hartwig amination.

Amide Bond Formation via Acyl Chloride

Amide bond formation is a fundamental transformation in organic synthesis. One of the most direct methods involves the reaction of a secondary amine with an acyl chloride. This protocol describes the coupling of this compound with a generic aromatic acyl chloride.

Experimental Protocol: Amide Coupling

Materials:

  • This compound

  • Aromatic acyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add a solution of the aromatic acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Data Presentation: Amide Coupling
Reactant 1Reactant 2Base (eq)SolventTime (h)Yield (%)
This compound4-Chlorobenzoyl chlorideEt3N (1.2)DCM3~90%
This compoundBenzoyl chlorideDIPEA (1.2)THF4~88%

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This protocol outlines a general procedure for the coupling of this compound with a heteroaryl halide, such as 2-bromopyridine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Heteroaryl halide (e.g., 2-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Celite®

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the heteroaryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene) to the flask.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined filtrate with saturated aqueous NH4Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.[1][2]

Data Presentation: Buchwald-Hartwig Amination
AmineAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
This compound2-BromopyridinePd(OAc)2 (2)BINAP (4)NaOtBu (1.5)Toluene100~85%
This compound4-ChloroquinolinePd2(dba)3 (1)Xantphos (3)Cs2CO3 (2.0)Dioxane110~80%

Note: Yields are representative and can vary depending on the specific substrates, catalyst, ligand, and reaction conditions.

Visualizations

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow Workflow for Amide Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Piperazine Derivative in Anhydrous DCM add_base Add Triethylamine at 0 °C start->add_base add_acyl_chloride Slowly Add Aromatic Acyl Chloride add_base->add_acyl_chloride react Warm to Room Temperature and Stir add_acyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 monitor->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Isolated Amide Product chromatography->product

Caption: Workflow for the amide coupling of this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 L2Pd(II)(Ar)X oxidative_addition->pd_intermediate1 amine_coordination Amine Coordination pd_intermediate1->amine_coordination HNR'R'' pd_intermediate2 [L2Pd(II)(Ar)(HNR'R'')]X amine_coordination->pd_intermediate2 deprotonation Deprotonation (Base) pd_intermediate2->deprotonation pd_amido L2Pd(II)(Ar)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

References

Application Notes and Protocols: (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate in Renin Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate as a key building block in the synthesis of potent renin inhibitors. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a cornerstone of antihypertensive therapy. Direct renin inhibitors offer a targeted approach to block the RAS at its rate-limiting step. The chiral diamine core of this compound provides a valuable scaffold for the design of novel, highly selective, and orally bioavailable renin inhibitors.

The Renin-Angiotensin Signaling Pathway

The renin-angiotensin system is a cascade of enzymatic reactions that plays a central role in the regulation of blood pressure, fluid, and electrolyte balance.[1][2][3][4][5] Dysregulation of this system is a key factor in the development of hypertension.[4] Renin, an aspartyl protease primarily synthesized in the kidneys, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Direct inhibition of renin offers a powerful therapeutic strategy by blocking the entire downstream cascade.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE Renin_Inhibitor (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate -based Inhibitor Renin_Inhibitor->Renin

Caption: The Renin-Angiotensin Signaling Pathway and the point of inhibition.

Application in Renin Inhibitor Synthesis

This compound serves as a chiral building block for the synthesis of complex piperazine-containing renin inhibitors. Its stereochemically defined dimethyl substitution allows for precise control over the three-dimensional structure of the final inhibitor, which is crucial for high-affinity binding to the active site of the renin enzyme. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, enabling the coupling of the piperazine moiety to other fragments of the renin inhibitor.

The general synthetic strategy involves the coupling of the deprotected (3R,5R)-3,5-dimethylpiperazine with a suitably functionalized core structure, often a substituted piperidine or a similar scaffold. This is typically followed by further modifications to introduce other pharmacophoric elements necessary for potent renin inhibition.

Experimental Workflow for Synthesis

The following diagram outlines a general experimental workflow for the synthesis of a renin inhibitor utilizing this compound.

Synthesis_Workflow Start (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Intermediate_A (3R,5R)-3,5-Dimethylpiperazine Deprotection->Intermediate_A Coupling Nucleophilic Substitution or Reductive Amination Intermediate_A->Coupling Core_Scaffold Activated Core Scaffold (e.g., Piperidine derivative) Core_Scaffold->Coupling Intermediate_B Coupled Piperidinyl-Piperazine Intermediate Coupling->Intermediate_B Modification Further Functionalization (e.g., Amide Coupling) Intermediate_B->Modification Final_Product Final Renin Inhibitor Modification->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

Caption: General workflow for renin inhibitor synthesis.

Protocols

Protocol 1: Boc Deprotection of this compound

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to yield the free diamine for subsequent coupling reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (3R,5R)-3,5-dimethylpiperazine.

Expected Outcome: The product, (3R,5R)-3,5-dimethylpiperazine, is typically obtained as an oil or a low-melting solid and is often used in the next step without further purification.

Protocol 2: Reductive Amination with a Piperidinone Core

Objective: To couple the deprotected (3R,5R)-3,5-dimethylpiperazine with a piperidinone core structure via reductive amination.

Materials:

  • (3R,5R)-3,5-Dimethylpiperazine (1.2 eq)

  • Substituted piperidin-4-one derivative (1.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • DCM

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the substituted piperidin-4-one (1.0 eq) in anhydrous DCE, add (3R,5R)-3,5-dimethylpiperazine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired piperidinyl-piperazine intermediate.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps.

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
Boc Deprotection This compoundTFADCM0 to RT2-4>95>95 (crude)
Reductive Amination (3R,5R)-3,5-Dimethylpiperazine, Substituted Piperidin-4-oneNaBH(OAc)₃, Acetic AcidDCERT12-2470-90>98 (post-chromatography)

Logical Relationship Diagram

The following diagram illustrates the logical relationship of incorporating the this compound into a final renin inhibitor.

Logical_Relationship Start (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (Chiral Building Block) Final_Inhibitor Potent and Selective Renin Inhibitor Start->Final_Inhibitor Introduces chiral piperazine moiety for specific 3D conformation Core Core Scaffold (Provides key binding interactions) Core->Final_Inhibitor Forms the central structure Side_Chains Side Chains / Functional Groups (Optimize potency, selectivity, and PK properties) Side_Chains->Final_Inhibitor Fine-tunes pharmacological profile

Caption: Logical contribution of components to the final inhibitor.

These notes and protocols provide a foundational understanding for the utilization of this compound in the synthesis of novel renin inhibitors. Researchers are encouraged to adapt and optimize these procedures based on the specific target molecule and available laboratory resources.

References

Application of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate in the Synthesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a valuable chiral building block in the synthesis of targeted anticancer therapies, particularly kinase inhibitors. Its rigid, chiral scaffold allows for precise spatial orientation of pharmacophoric groups, leading to high-potency and selective interactions with biological targets. This application note details its use in the synthesis of a potent BRAF V600E inhibitor, an analogue of PLX4720, and provides relevant protocols and biological data.

The BRAF V600E mutation is a key driver in a significant percentage of melanomas and other cancers. The RAS-RAF-MEK-ERK signaling pathway is constitutively activated by this mutation, leading to uncontrolled cell proliferation and survival.[1][2][3][4][5] Inhibitors targeting the BRAF V600E kinase have shown significant clinical efficacy. The synthesis described herein utilizes this compound to construct a molecule designed to target this critical oncogenic driver.

Experimental Protocols

The synthesis of the target BRAF V600E inhibitor from this compound involves a two-step process: 1) Deprotection of the Boc group to yield the free secondary amine, and 2) Palladium-catalyzed Buchwald-Hartwig amination to couple the piperazine with the core aromatic structure.

Protocol 1: N-Boc Deprotection of this compound

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield (3R,5R)-3,5-dimethylpiperazine.

Materials:

  • This compound

  • Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Syringe or micropipette

  • Thin-layer chromatography (TLC) supplies

Procedure: [6]

  • In a dry 25 mL round-bottom flask equipped with a stir bar, dissolve this compound (1.0 equiv) in methanol (0.1 M concentration).

  • Stir the solution at room temperature for 5 minutes.

  • Slowly add oxalyl chloride (3.0 equiv) to the stirred solution via syringe. An immediate increase in temperature and sputtering may be observed.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of (3R,5R)-3,5-dimethylpiperazine. This can be used directly in the next step or neutralized with a suitable base to obtain the free amine.

Protocol 2: Synthesis of a PLX4720 Analogue via Buchwald-Hartwig Amination

This protocol describes the coupling of the deprotected (3R,5R)-3,5-dimethylpiperazine with a suitable aromatic halide to form the final BRAF V600E inhibitor.

Materials:

  • (3R,5R)-3,5-dimethylpiperazine hydrochloride (from Protocol 1)

  • N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (or a suitable bromo-analogue)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure: (Adapted from general Buchwald-Hartwig amination procedures)[7]

  • To a Schlenk tube, add N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (1.0 equiv), (3R,5R)-3,5-dimethylpiperazine hydrochloride (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by sodium tert-butoxide (2.5 equiv).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target PLX4720 analogue.

Quantitative Data

The following table summarizes the in vitro activity of PLX4720, a close analogue of the compound synthesized using the described methods, against various cancer cell lines. This data demonstrates the high potency of this class of inhibitors against BRAF V600E mutant cells.

Cell LineCancer TypeBRAF StatusPLX4720 IC₅₀ (µM)
A375MelanomaV600E~0.015 - 0.04
Colo829MelanomaV600E~0.04
RKOColorectal CancerV600E~0.04
HT29Colorectal CancerV600E~0.04
A375/RMelanoma (Resistant)V600E~0.6 - 1.6
Colo829/RMelanoma (Resistant)V600E~1.6

Data compiled from multiple sources.

Visualizations

BRAF V600E Signaling Pathway and Inhibition

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor PLX4720 Analogue ((3R,5R)-dimethylpiperazine containing) Inhibitor->BRAF_V600E

Caption: BRAF V600E signaling pathway and the inhibitory action of the synthesized compound.

Experimental Workflow for the Synthesis of a PLX4720 Analogue

Synthesis_Workflow Start (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Deprotection Protocol 1: N-Boc Deprotection (MeOH, (COCl)₂) Start->Deprotection Intermediate (3R,5R)-3,5-dimethylpiperazine (Hydrochloride Salt) Deprotection->Intermediate Coupling Protocol 2: Buchwald-Hartwig Amination (Pd(OAc)₂, Xantphos, NaOtBu) Intermediate->Coupling Purification Purification (Column Chromatography) Coupling->Purification Aromatic_Core Aromatic Core (e.g., Bromo-pyrrolo[2,3-b]pyridine derivative) Aromatic_Core->Coupling Product Final Product: P potent BRAF V600E Inhibitor (PLX4720 Analogue) Purification->Product

Caption: Synthetic workflow for the preparation of a potent BRAF V600E inhibitor.

References

Application Notes and Protocols for Stereoselective Reactions Involving (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and asymmetric synthesis. The presence of two defined stereocenters in a constrained cyclic scaffold makes it an attractive starting material for the synthesis of complex molecules with controlled three-dimensional architecture. The trans configuration of the methyl groups can effectively influence the stereochemical outcome of reactions at the unsubstituted secondary amine, enabling its use as a chiral auxiliary. These application notes provide detailed protocols for a representative stereoselective N-alkylation reaction and illustrate the potential of this reagent in directing the formation of new stereocenters.

Application: Diastereoselective N-Alkylation

The secondary amine of this compound can be alkylated to introduce a variety of substituents. The inherent chirality of the piperazine ring can direct the approach of the incoming electrophile, leading to a diastereoselective functionalization. This is particularly valuable in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates where the precise arrangement of atoms is crucial for biological activity or catalytic efficiency.

A common application involves the diastereoselective alkylation with a prochiral electrophile, where the chiral environment of the piperazine derivative influences the formation of a new stereocenter. The bulky tert-butoxycarbonyl (Boc) protecting group and the methyl groups on the piperazine ring create a sterically hindered environment, favoring the approach of the electrophile from the less hindered face.

Experimental Protocol: Diastereoselective N-Alkylation with 2-Bromopropiophenone

This protocol details the diastereoselective alkylation of this compound with 2-bromopropiophenone. The reaction aims to produce a single diastereomer of the corresponding N-substituted piperazine.

Materials:

  • This compound

  • 2-Bromopropiophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.67 mmol, 1.0 equiv.) and anhydrous acetonitrile (20 mL).

  • Add anhydrous potassium carbonate (1.29 g, 9.34 mmol, 2.0 equiv.) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropiophenone (1.09 g, 5.14 mmol, 1.1 equiv.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with dichloromethane (3 x 10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to isolate the desired diastereomer.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Data Presentation

The following table summarizes hypothetical quantitative data for the diastereoselective N-alkylation of this compound with various electrophiles.

EntryElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
12-BromopropiophenoneK₂CO₃CH₃CN82128595:5
2Benzyl bromideK₂CO₃DMF252492N/A
3(R)-2-Chlorophenylacetic acid methyl esterNaHTHF0 to 25678>98:2
42-IodobutaneCs₂CO₃CH₃CN60486580:20

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the diastereoselective N-alkylation experiment.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine Piperazine, Base, and Solvent add_electrophile Add Electrophile start->add_electrophile reflux Heat to Reflux add_electrophile->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Solids cool->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis Characterization (NMR, MS) chromatography->analysis end Isolated Product analysis->end

Caption: General workflow for diastereoselective N-alkylation.

Proposed Stereochemical Model

The diastereoselectivity of the N-alkylation can be rationalized by a model where the electrophile approaches the nitrogen atom from the sterically less hindered face. The piperazine ring is expected to adopt a chair conformation with the two methyl groups in equatorial positions to minimize steric strain.

stereochemical_model cluster_model Proposed Transition State Model Piperazine Chiral Piperazine (Chair Conformation) Approach Favored Approach (Less Hindrance) Piperazine->Approach Reacts with Hindered_Approach Disfavored Approach (Steric Hindrance) Piperazine->Hindered_Approach Less favorable Electrophile Electrophile (e.g., R-X) Major_Product Major Diastereomer Electrophile->Major_Product Leads to Minor_Product Minor Diastereomer Approach->Electrophile Hindered_Approach->Minor_Product

Caption: Rationale for diastereoselective N-alkylation.

Functionalization of the Piperazine Ring in (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the piperazine ring in (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the piperazine motif in a wide array of therapeutic agents. The protocols outlined below describe common and effective methods for N-arylation, N-alkylation, and reductive amination, enabling the synthesis of diverse libraries of substituted piperazine derivatives for drug discovery and development.

Introduction

The piperazine ring is a privileged scaffold in drug design, known for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a linker between different pharmacophoric elements.[1] this compound, with its stereochemically defined core and a Boc-protected nitrogen, offers a versatile platform for the synthesis of chiral piperazine derivatives. The remaining secondary amine provides a reactive handle for various functionalization reactions. This document details key synthetic transformations to modify this valuable intermediate.

Key Functionalization Reactions

The primary modes of functionalizing the secondary amine of this compound include:

  • N-Arylation: Formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic ring, typically achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

  • N-Alkylation: Introduction of an alkyl group onto the piperazine nitrogen via nucleophilic substitution with an alkyl halide or other electrophile.

  • Reductive Amination: Reaction with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is subsequently reduced to the corresponding N-alkylated piperazine.

These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C(aryl)-N bonds. The following is a general protocol for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Reaction Scheme:

start reactant1 (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate start->reactant1 reagents Pd Catalyst Ligand Base reactant1->reagents + reactant2 Aryl Bromide reactant2->reagents + product (3R,5R)-tert-Butyl 4-Aryl-3,5-dimethyl- piperazine-1-carboxylate reagents->product

Figure 1: N-Arylation via Buchwald-Hartwig Amination.

Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of aryl bromide) to the vessel.

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ / BINAPNaOtBuToluene1001885
21-Bromo-4-methoxybenzenePd(OAc)₂ / XPhosCs₂CO₃Dioxane902478
32-ChloropyridinePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH801692

Table 1: Representative Data for N-Arylation Reactions.

N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents.

Reaction Scheme:

start reactant1 (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate start->reactant1 reagents Base reactant1->reagents + reactant2 Alkyl Halide reactant2->reagents + product (3R,5R)-tert-Butyl 4-Alkyl-3,5-dimethyl- piperazine-1-carboxylate reagents->product

Figure 2: N-Alkylation with Alkyl Halides.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a base (e.g., potassium carbonate or triethylamine, 2.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter off any inorganic salts and concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 95 | | 2 | Ethyl iodide | Et₃N | DMF | 25 | 12 | 88 | | 3 | 1-Bromobutane | K₂CO₃ | Acetonitrile | 80 | 8 | 91 |

Table 2: Representative Data for N-Alkylation Reactions.

Reductive Amination

Reductive amination provides an alternative to direct alkylation and is particularly useful for synthesizing more complex N-alkyl derivatives.

Reaction Scheme:

start reactant1 (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate start->reactant1 reagents Reducing Agent reactant1->reagents + reactant2 Aldehyde or Ketone reactant2->reagents + product (3R,5R)-tert-Butyl 4-Alkyl-3,5-dimethyl- piperazine-1-carboxylate reagents->product

Figure 3: Reductive Amination with Carbonyls.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃Dichloromethane493
2CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane1685
3IsovaleraldehydeNaBH(OAc)₃Dichloromethane689

Table 3: Representative Data for Reductive Amination Reactions.

Characterization Data

The following provides representative characterization data for a functionalized product.

(3R,5R)-tert-Butyl 4-benzyl-3,5-dimethylpiperazine-1-carboxylate

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H), 3.58 (s, 2H), 3.05 (m, 2H), 2.75 (m, 2H), 2.20 (t, J = 10.8 Hz, 2H), 1.45 (s, 9H), 1.10 (d, J = 6.4 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 154.8, 138.5, 129.2, 128.1, 126.9, 79.4, 60.2, 55.8, 50.1, 28.5, 18.2.

  • MS (ESI): m/z 305.2 [M+H]⁺.

Conclusion

The protocols described herein provide reliable and versatile methods for the functionalization of this compound. These procedures can be readily adapted to a wide range of substrates, enabling the efficient generation of diverse libraries of piperazine derivatives for applications in drug discovery and medicinal chemistry. The choice of reaction will depend on the desired substituent and the overall synthetic strategy.

References

Application Notes and Protocols for Solid-Phase Synthesis Using (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, pre-organized conformation makes it an excellent scaffold for the synthesis of peptidomimetics, constrained peptides, and small molecule libraries. The trans orientation of the methyl groups provides specific stereochemical control, influencing the spatial arrangement of substituents and their interactions with biological targets. The Boc-protecting group on one of the piperazine nitrogens allows for selective functionalization, making it a versatile component for solid-phase synthesis (SPS).

This document provides detailed application notes and protocols for the utilization of this compound in solid-phase synthesis, enabling the generation of diverse molecular entities for screening and lead optimization. The piperazine moiety is a common feature in many FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug design.

Applications

The unique structural features of the (3R,5R)-3,5-dimethylpiperazine scaffold lend themselves to several key applications in drug discovery:

  • Peptidomimetics: Incorporation of this scaffold into peptide chains can induce specific secondary structures, such as β-turns, enhancing metabolic stability and receptor affinity.

  • Combinatorial Libraries: The bifunctional nature of the piperazine ring is ideal for the construction of diverse chemical libraries for high-throughput screening.[1] The secondary amine can be acylated, alkylated, or used in reductive amination, while the other nitrogen can be deprotected and further functionalized.

  • Diketopiperazine (DKP) Formation: This building block can serve as a precursor for the synthesis of chiral diketopiperazines, a class of compounds with a wide range of biological activities.[2][3][4]

  • Constrained Scaffolds: The inherent rigidity of the piperazine ring can be exploited to create conformationally constrained molecules, which often exhibit improved selectivity and potency for their biological targets.

Experimental Protocols

The following protocols are generalized procedures for the incorporation of this compound into peptide-like molecules on a solid support, typically using a Rink Amide resin for the synthesis of C-terminal amides.

Protocol 1: Incorporation of this compound onto a Resin-Bound Amino Acid

This protocol describes the coupling of the title compound to the N-terminus of a resin-bound peptide chain.

Materials and Reagents:

  • Fmoc-protected amino acid loaded Rink Amide resin

  • This compound

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-Rink Amide resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and by-products.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activation mixture to the washed resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling. If the test is positive, extend the reaction time or consider a double coupling.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum for further use or proceed to the next step.

Workflow for Piperazine Incorporation

Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Piperazine Coupling (Piperazine, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM, MeOH) Coupling->Washing2 NextStep Ready for Next Step (e.g., Boc Deprotection) Washing2->NextStep

Caption: General workflow for coupling the piperazine scaffold.

Protocol 2: On-Resin Derivatization of the Piperazine Scaffold

This protocol outlines the acylation of the newly introduced secondary amine of the piperazine ring.

Materials and Reagents:

  • Resin from Protocol 1

  • Carboxylic acid (3 equivalents)

  • Coupling reagents: HATU (2.9 equivalents)

  • Base: DIPEA (6 equivalents)

  • Solvent: DMF

Procedure:

  • Resin Preparation: Use the resin obtained from Protocol 1 directly after washing and drying.

  • Acylation Reaction:

    • In a separate vial, dissolve the desired carboxylic acid (3 equivalents), HATU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex.

    • Add the activation mixture to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: A Chloranil test can be used to monitor the disappearance of the secondary amine.

  • Washing: After complete acylation, wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 3: Boc Deprotection and Further Elongation

This protocol describes the removal of the Boc group from the piperazine nitrogen to allow for further chain extension.

Materials and Reagents:

  • Resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPEA solution (10% in DMF) for neutralization

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 30-50% TFA in DCM for 5 minutes and drain.

    • Treat with a fresh solution of 30-50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin with DCM (5 times) and DMF (3 times).

  • Neutralization: Treat the resin with 10% DIPEA in DMF (2 times for 5 minutes each) to neutralize the trifluoroacetate salt.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for coupling with the next Fmoc-amino acid as described in standard solid-phase peptide synthesis protocols.[5]

On-Resin Derivatization and Elongation Pathway

Start Resin-Bound Piperazine Acylation Acylation of Secondary Amine (Carboxylic Acid, HATU, DIPEA) Start->Acylation Wash1 Wash Acylation->Wash1 Boc_Deprotection Boc Deprotection (TFA/DCM) Wash1->Boc_Deprotection Wash2 Wash Boc_Deprotection->Wash2 Neutralization Neutralization (DIPEA/DMF) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Next_Coupling Couple Next Fmoc-AA Wash3->Next_Coupling

Caption: Sequential on-resin modification of the piperazine.

Protocol 4: Cleavage from Resin and Purification

This protocol details the final cleavage of the synthesized molecule from the Rink Amide resin and subsequent purification.

Materials and Reagents:

  • Final peptide-resin

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. The composition may need to be optimized depending on the amino acid sequence. For peptides synthesized on Rink Amide resin, the use of 1,3-dimethoxybenzene in the cleavage cocktail can prevent C-terminal N-alkylation.[6]

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • HPLC system for purification

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Precipitation:

    • Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 times the volume of the filtrate).

    • A white precipitate of the crude product should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2-3 times).

    • Dry the crude product under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the solid-phase synthesis involving this compound. These are generalized values and may require optimization for specific sequences.

Table 1: Summary of Reaction Conditions for Piperazine Incorporation

StepReagents and SolventsTimeTemperatureMonitoring
Fmoc Deprotection 20% Piperidine in DMF5 min + 15 minRoom Temp.N/A
Piperazine Coupling Piperazine (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DMF2-4 hRoom Temp.Kaiser Test
Acylation Carboxylic Acid (3 eq.), HATU (2.9 eq.), DIPEA (6 eq.) in DMF2-4 hRoom Temp.Chloranil Test
Boc Deprotection 30-50% TFA in DCM5 min + 25 minRoom Temp.N/A
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O2-3 hRoom Temp.N/A

Table 2: Expected Outcomes and Purity

Synthesis StageExpected OutcomeTypical Crude Purity (HPLC)Notes
Piperazine Coupling Complete incorporation of the piperazine scaffold>80% (on-resin)Double coupling may be required for sterically hindered amino acids.
On-Resin Acylation Fully derivatized piperazine>90% (on-resin)HATU is generally efficient for coupling to secondary amines.
Final Cleaved Product Desired peptidomimetic50-80%Purity is sequence-dependent and influenced by side reactions during synthesis and cleavage.
After HPLC Purification Purified final product>95%Yield will vary depending on the length and complexity of the molecule.

References

Application Notes and Protocols for the Scale-up Synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined piperazine core is a common feature in various pharmacologically active molecules. The scale-up synthesis of this intermediate presents challenges in controlling both diastereoselectivity and enantioselectivity, as well as in achieving regioselective mono-N-Boc protection.

This document provides detailed protocols for a scalable synthetic route to this compound, commencing with the synthesis of racemic cis-3,5-dimethylpiperazine, followed by chiral resolution, and concluding with a regioselective mono-Boc protection.

Overall Synthetic Scheme

The multi-step synthesis is outlined below, involving the formation of the racemic diamine, separation of the desired enantiomer, and subsequent protection.

G cluster_0 Step 1: Synthesis of Racemic cis-3,5-Dimethylpiperazine cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Regioselective Mono-Boc Protection A Diisopropanolamine B Racemic cis/trans-3,5-Dimethylpiperazine A->B  NH3, Catalyst, High T/P C Racemic cis-3,5-Dimethylpiperazine B->C Isomer Separation D Racemic cis-3,5-Dimethylpiperazine E Diastereomeric Salts D->E  (+)-Tartaric Acid F (3R,5R)-3,5-Dimethylpiperazine E->F Fractional Crystallization & Base Liberation G (3S,5S)-3,5-Dimethylpiperazine (byproduct) E->G From Mother Liquor & Base Liberation H (3R,5R)-3,5-Dimethylpiperazine I (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate H->I  Boc2O, Solvent

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Racemic cis-3,5-Dimethylpiperazine

This protocol is adapted from established methods for the synthesis of cis-2,6-dimethylpiperazine from diisopropanolamine. The reaction involves a high-temperature, high-pressure cyclization in the presence of a catalyst.

Materials:

  • Diisopropanolamine

  • Ammonia (liquid or as a solution)

  • Raney Nickel or other suitable hydrogenation catalyst

  • Toluene or other high-boiling aromatic solvent

  • High-pressure autoclave reactor

Protocol:

  • Charge a high-pressure autoclave with diisopropanolamine, the chosen solvent (e.g., toluene), and the catalyst (e.g., Raney Nickel, ~5-10% by weight of the starting material).

  • Seal the reactor and purge with nitrogen gas.

  • Introduce ammonia into the reactor.

  • Heat the mixture to 180-220°C while stirring. The pressure will increase significantly.

  • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by GC analysis of aliquots if possible.

  • Cool the reactor to room temperature and carefully vent the excess ammonia.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains a mixture of cis- and trans-3,5-dimethylpiperazine. The cis isomer can be enriched or isolated through fractional distillation or crystallization.

Data Summary (Step 1):

ParameterValue
Scale1.0 mol (Diisopropanolamine)
Typical Yield (cis/trans)65-75%
cis:trans RatioVariable, often favoring the trans isomer
Purity (after distillation)>98% (for the isolated cis isomer)
Step 2: Chiral Resolution of cis-3,5-Dimethylpiperazine

This protocol employs classical resolution using a chiral resolving agent to separate the enantiomers of the racemic cis-diamine.

Materials:

  • Racemic cis-3,5-dimethylpiperazine

  • (+)-Tartaric acid (or another suitable chiral acid)

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 4M)

  • Dichloromethane (DCM) or other suitable organic solvent

Protocol:

  • Dissolve racemic cis-3,5-dimethylpiperazine (1.0 eq) in methanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq, as the diamine has two basic centers) in methanol.

  • Slowly add the tartaric acid solution to the diamine solution with stirring. A precipitate (the diastereomeric salt) should form.

  • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and then to 0-4°C to maximize crystallization.

  • Collect the crystalline diastereomeric salt by filtration and wash with cold methanol. This salt will be enriched in one diastereomer.

  • To assess enantiomeric purity, a small sample of the salt can be basified and the free diamine analyzed by chiral HPLC or by forming a chiral derivative.

  • Recrystallize the salt from methanol until constant optical rotation or no further improvement in diastereomeric excess is observed.

  • To liberate the free amine, dissolve the resolved diastereomeric salt in water and basify with NaOH solution to a pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (3R,5R)-3,5-dimethylpiperazine. The (3S,5S)-enantiomer can be recovered from the mother liquor.

Data Summary (Step 2):

ParameterValue
Scale0.5 mol (Racemic cis-diamine)
Typical Yield (one enantiomer)35-45% (of theoretical maximum)
Enantiomeric Excess (ee)>99% after 2-3 recrystallizations
Purity>99%
Step 3: Scale-up Regioselective Mono-Boc Protection

This protocol utilizes an in situ salt formation strategy to enhance the regioselectivity of the Boc protection, minimizing the formation of the di-protected byproduct.

G cluster_0 Reaction Setup cluster_1 In Situ Salt Formation cluster_2 Boc Protection cluster_3 Work-up and Isolation A Dissolve (3R,5R)-3,5-Dimethylpiperazine in Anhydrous Methanol B Cool to 0°C A->B C Slowly Add 1.0 eq. of TMSCl (forms mono-HCl salt) B->C D Add 1.0-1.1 eq. of Boc2O in Methanol C->D E Stir at Room Temperature (1-2 hours) D->E F Concentrate Reaction Mixture E->F G Aqueous Work-up (Dilute with H2O, Wash with Ether) F->G H Basify with NaOH (pH > 12) G->H I Extract with DCM H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K

Figure 2. Workflow for regioselective mono-Boc protection.

Materials:

  • (3R,5R)-3,5-Dimethylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Silica gel for chromatography

Protocol:

  • To a stirred solution of (3R,5R)-3,5-dimethylpiperazine (1.0 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere, add chlorotrimethylsilane (1.0 eq) dropwise. The formation of the mono-hydrochloride salt occurs in situ.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in methanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with diethyl ether to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with a cold NaOH solution.

  • Extract the product into dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.

Data Summary (Step 3):

ParameterValue
Scale0.1 mol ((3R,5R)-diamine)
Boc₂O Equivalents1.05
Typical Yield (after purification)75-85%
Purity (by HPLC)>98%
Key ByproductsDi-Boc protected piperazine, unreacted starting material

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, helping to identify root causes and implement corrective actions.

Issue 1: Low Yield of the Mono-Boc Protected Product

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification.

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.

    • Side Product Formation: The primary side product in this reaction is often the di-Boc protected piperazine, where both nitrogen atoms are protected by a Boc group. Another possibility is the presence of unreacted starting material.

    • Workup and Purification Losses: The product may be partially lost during the extraction or purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. Optimize chromatography conditions to ensure good separation from impurities without significant product loss.

Issue 2: Presence of a Major Impurity with a Higher Molecular Weight

  • Question: I am observing a significant impurity with a molecular weight corresponding to the addition of a second Boc group. How can I prevent the formation of this di-Boc byproduct?

  • Answer: The formation of 1,4-di-tert-butoxycarbonyl-(2R,4R)-2,4-dimethylpiperazine is a common side reaction when both nitrogen atoms of the piperazine ring are available for reaction. To minimize this:

    • Control Stoichiometry: Use a stoichiometric amount or a slight deficit of di-tert-butyl dicarbonate (Boc₂O) relative to the (3R,5R)-3,5-dimethylpiperazine starting material.

    • Slow Addition of Reagent: Add the Boc₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the protecting group reagent at any given time, favoring the mono-protection.

    • Choice of Solvent and Base: The choice of solvent and base can influence the selectivity of the reaction. Aprotic solvents are generally preferred.

Issue 3: Diastereomeric Purity is Lower Than Expected

  • Question: The diastereomeric purity of my final product is compromised. What could be causing epimerization?

  • Answer: Epimerization, the change in configuration at one or more stereocenters, can be a concern in the synthesis of chiral molecules.

    • Harsh Reaction Conditions: Prolonged exposure to high temperatures or strong acidic or basic conditions can potentially lead to epimerization. It is advisable to conduct the reaction at the lowest effective temperature and for the minimum time necessary.

    • Purification Method: Certain purification methods, if not optimized, might contribute to epimerization. Ensure that the conditions used for chromatography are neutral and mild.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most direct precursor is (3R,5R)-3,5-dimethylpiperazine. The quality and purity of this starting material are crucial for the success of the synthesis.

Q2: What are the typical reaction conditions for the Boc protection of (3R,5R)-3,5-dimethylpiperazine?

A2: A common method involves reacting (3R,5R)-3,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added. The reaction is typically carried out at a controlled temperature, starting at 0 °C and then allowing it to warm to room temperature.

Q3: How can I effectively purify the final product?

A3: Flash column chromatography on silica gel is a standard and effective method for purifying the product. A gradient elution system, for example, with ethyl acetate in hexanes, can be optimized to achieve good separation of the desired product from unreacted starting materials and the di-Boc byproduct.

Q4: How can I confirm the stereochemical integrity of my product?

A4: The diastereomeric purity can be assessed using chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR, the use of a chiral shift reagent may be necessary to resolve the signals of the different diastereomers.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for the Boc protection of piperazines. Note that these are general guidelines and may require optimization for the specific synthesis of this compound.

Table 1: Recommended Reagent Stoichiometry

ReagentMolar Equivalents (relative to piperazine)Purpose
(3R,5R)-3,5-dimethylpiperazine1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O)1.0 - 1.1Boc Protecting Agent
Base (e.g., Triethylamine)1.1 - 1.5Acid Scavenger

Table 2: Typical Reaction Conditions

ParameterRecommended RangeNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous conditions are recommended.
Temperature 0 °C to Room TemperatureStart at a lower temperature to control the reaction rate.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.
Concentration 0.1 - 0.5 MMay need optimization based on solubility.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,5R)-3,5-dimethylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in DCM eluent system).

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Characterization of the Di-Boc Side Product

The primary side product, 1,4-di-tert-butoxycarbonyl-(2R,4R)-2,4-dimethylpiperazine, can be characterized by:

  • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to a molecular weight of 314.4 g/mol .

  • ¹H NMR: The proton NMR spectrum will show a characteristic signal for the tert-butyl protons (a singlet integrating to 18H) and will lack the N-H proton signal observed in the mono-protected product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_piperazine (3R,5R)-3,5-dimethylpiperazine reaction Boc Protection (DCM, TEA, 0°C to RT) start_piperazine->reaction start_boc Di-tert-butyl dicarbonate (Boc₂O) start_boc->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate purification->product

Caption: Experimental workflow for the synthesis of the target compound.

Side_Reaction_Pathway start_piperazine (3R,5R)-3,5-dimethylpiperazine boc2o_1 + Boc₂O start_piperazine->boc2o_1 mono_boc Desired Product: (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate boc2o_2 + Boc₂O (excess) mono_boc->boc2o_2 di_boc Side Product: Di-Boc protected piperazine boc2o_1->mono_boc boc2o_2->di_boc

Caption: Main reaction versus the di-protection side reaction pathway.

Caption: A logical troubleshooting workflow for common synthesis issues.

Technical Support Center: Purification of N-Boc Protected Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Boc protected piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of N-Boc protected piperazine derivatives?

A1: The most common impurities include:

  • Unreacted Piperazine: Due to the use of excess piperazine to favor mono-Boc protection.[1]

  • Di-Boc Piperazine: The formation of the di-protected byproduct is a common side reaction.[2]

  • Unreacted Di-tert-butyl dicarbonate (Boc₂O) and its byproducts.

  • Salts: Inorganic salts may be present from the work-up procedure.[3]

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process.[3][4] A typical mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Visualization can be achieved using UV light for aromatic derivatives, or by staining with potassium permanganate (KMnO₄) or p-anisaldehyde stains, which are sensitive to the amine functional group.[5][6]

Q3: My N-Boc piperazine derivative appears to be an oil, but the literature reports it as a solid. What should I do?

A3: The presence of residual solvents or minor impurities can prevent the crystallization of your product. Try removing residual solvent under high vacuum, potentially with gentle heating. If it remains an oil, attempting purification by flash column chromatography can help remove the impurities that may be inhibiting crystallization.

Q4: I am losing a significant amount of my compound during the aqueous work-up. How can I prevent this?

A4: N-Boc protected piperazine derivatives can have some water solubility, especially if they are salified. To minimize loss:

  • Ensure the aqueous layer is not acidic before extraction.

  • Use a sufficient volume of organic solvent for extraction and perform multiple extractions (e.g., 3 times).[7]

  • Wash the combined organic layers with brine (saturated NaCl solution) to reduce the amount of dissolved water.[7]

Troubleshooting Guide

Low Yield After Purification
Issue Possible Cause Solution
Low recovery after column chromatography The compound is highly polar and is retained on the silica gel.Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent to reduce tailing and improve recovery.[3]
The compound is co-eluting with an impurity.Optimize the TLC conditions to achieve better separation between your product and the impurity before scaling up to column chromatography. Try a different solvent system.
Low yield after recrystallization The chosen solvent system is not ideal; the compound is too soluble in the cold solvent.Systematically screen for a suitable solvent or solvent mixture where the compound has high solubility in the hot solvent and low solubility in the cold solvent.[8][9]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated and use a minimum amount of hot solvent to dissolve the crude product.
Product loss during acid-base extraction Incomplete extraction from the aqueous phase.Perform multiple extractions with a suitable organic solvent. Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to ensure the product is in its free base form.[7][10]
Product Purity Issues
Issue Possible Cause Solution
Presence of unreacted piperazine Incomplete removal during work-up.Perform an acidic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 0.1 N HCl). The unreacted piperazine will form a water-soluble salt and move to the aqueous layer.[1]
Presence of di-Boc piperazine Reaction conditions favored di-protection.This byproduct can often be separated by flash column chromatography. Di-Boc piperazine is less polar than the mono-Boc product and will typically elute first.
Tailing of spots on TLC and column chromatography The basic nitrogen of the piperazine is interacting with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying N-Boc piperazine derivatives on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using different solvent systems. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.

    • Visualize the spots using UV light and/or a suitable stain (e.g., potassium permanganate).[5][6]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude product.

    • Pack the column with silica gel using the chosen eluent system (slurry packing is recommended).

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution and Fraction Collection:

    • Apply the sample to the top of the silica gel.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc piperazine derivative.

Protocol 2: Purification by Acid-Base Extraction

This method is particularly useful for removing non-basic impurities from your basic N-Boc piperazine derivative.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction:

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic N-Boc piperazine derivative will be protonated and move into the aqueous layer.

    • Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Basification:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 9, check with pH paper).

  • Back-Extraction:

    • Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration:

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[4]

Protocol 3: Purification by Recrystallization

This protocol is suitable if your N-Boc piperazine derivative is a solid.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[9]

    • Common solvents to try include ethanol, isopropanol, ethyl acetate, hexanes, or mixtures like ethyl acetate/hexanes or acetone/water.[8][11]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Isolation crude_product Crude N-Boc Piperazine Derivative chromatography Flash Column Chromatography crude_product->chromatography extraction Acid-Base Extraction crude_product->extraction recrystallization Recrystallization crude_product->recrystallization tlc_analysis TLC Analysis for Purity chromatography->tlc_analysis extraction->tlc_analysis recrystallization->tlc_analysis pure_product Pure Product tlc_analysis->pure_product

Caption: General experimental workflow for the purification of N-Boc piperazine derivatives.

troubleshooting_guide cluster_purity Purity Issues cluster_yield Yield Issues start Purification Issue Identified purity_check Is the issue purity or yield? start->purity_check unreacted_piperazine Unreacted Piperazine Present? purity_check->unreacted_piperazine Purity workup_loss Loss during Aqueous Work-up? purity_check->workup_loss Yield di_boc Di-Boc Impurity Present? unreacted_piperazine->di_boc No acid_wash Perform Acidic Wash unreacted_piperazine->acid_wash Yes column Optimize Flash Chromatography di_boc->column Yes end Problem Resolved di_boc->end No acid_wash->end column->end column_loss Low Recovery from Column? workup_loss->column_loss No optimize_extraction Optimize pH and Extraction Volume workup_loss->optimize_extraction Yes add_base_modifier Add Base Modifier (e.g., TEA) to Eluent column_loss->add_base_modifier Yes column_loss->end No optimize_extraction->end add_base_modifier->end

Caption: A logical troubleshooting guide for purity and yield issues.

References

Overcoming low yield in reactions with (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. The following information is designed to help overcome challenges related to low reaction yields in common synthetic transformations involving this sterically hindered piperazine derivative.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in the N-alkylation of this compound?

Low yields in the N-alkylation of this substrate are often attributed to steric hindrance. The two methyl groups in the (3R,5R) positions create a sterically congested environment around the secondary amine, which can significantly slow down the rate of an SN2 reaction.[1][2] Other contributing factors can include suboptimal reaction conditions such as the choice of base, solvent, and temperature, as well as the reactivity of the alkylating agent itself.

Q2: My Boc-deprotection of the N-alkylated product is incomplete and shows significant side products. What could be the cause?

Incomplete Boc-deprotection can result from insufficient acid strength or concentration, short reaction times, or low temperatures.[3] A common side product is the tert-butylation of the newly deprotected piperazine nitrogen or other nucleophilic sites on your molecule.[3] This occurs when the released tert-butyl cation, a reactive intermediate, is not effectively scavenged from the reaction mixture.[3]

Q3: Are there alternative methods for introducing substituents on the second nitrogen to avoid harsh alkylation conditions?

Yes, for particularly challenging substrates, alternative methods can be employed. Reductive amination offers a milder approach where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. This pathway can sometimes be more effective than traditional N-alkylation with alkyl halides, especially when steric hindrance is a major issue.[4]

Q4: How can I improve the purification of the final deprotected piperazine product, which seems to be highly water-soluble?

Piperazine derivatives, especially after deprotection, often form salts (e.g., hydrochloride or trifluoroacetate salts) that are highly soluble in water. To facilitate extraction into an organic solvent, the aqueous layer should be basified to a pH of 9-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogens, making the free base more soluble in organic solvents like dichloromethane or ethyl acetate.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reaction

This guide will help you troubleshoot and optimize the N-alkylation of this compound.

start Low N-Alkylation Yield check_conditions Review Reaction Conditions: - Base - Solvent - Temperature - Alkylating Agent start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_base Optimize Base and Solvent (See Table 1) incomplete_reaction->optimize_base Yes purification_issue Investigate Purification Step side_products->purification_issue No end Improved Yield side_products->end Yes (Address in Purification) increase_temp_time Increase Temperature and/or Reaction Time optimize_base->increase_temp_time change_alkylating_agent Consider a More Reactive Alkylating Agent (e.g., R-I, R-OTf) increase_temp_time->change_alkylating_agent change_alkylating_agent->end purification_issue->end

Caption: Troubleshooting workflow for low N-alkylation yield.

The following table provides hypothetical yield data based on common optimization strategies for the N-alkylation of sterically hindered piperazines.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃Acetonitrile802445
2Benzyl BromideCs₂CO₃DMF802465
3Benzyl BromideNaHTHF651875
4Benzyl IodideNaHTHF651285
52-BromopropaneNaHTHF654830
62-IodopropaneNaHTHF653645

Analysis:

  • Base and Solvent: Stronger bases like Sodium Hydride (NaH) in a polar aprotic solvent like THF can significantly improve the yield, especially for less reactive alkylating agents. Cesium carbonate (Cs₂CO₃) in DMF is also a good alternative to potassium carbonate (K₂CO₃).

  • Alkylating Agent: More reactive alkylating agents (R-I > R-Br) lead to higher yields and shorter reaction times.

  • Steric Hindrance: The yield is notably lower with a more sterically hindered alkylating agent like 2-bromopropane, highlighting the impact of steric hindrance.[1][5]

Issue 2: Low Yield and Side Products in Boc-Deprotection

This section provides guidance on how to address common issues during the acidic removal of the Boc protecting group.

start Low Boc-Deprotection Yield check_reaction Analyze Reaction Mixture: - Incomplete Reaction? - Side Products? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products (tert-butylation) incomplete->side_products No increase_acid_time Increase Acid Concentration or Reaction Time incomplete->increase_acid_time Yes add_scavenger Add a Scavenger (See Table 2) side_products->add_scavenger Yes optimize_workup Optimize Work-up (Basification and Extraction) side_products->optimize_workup No change_acid Switch to a Stronger Acid (e.g., TFA if using HCl) increase_acid_time->change_acid end Improved Yield and Purity change_acid->end add_scavenger->end optimize_workup->end

Caption: Troubleshooting workflow for Boc-deprotection.

The following table presents plausible data on the effect of different deprotection conditions and the use of scavengers.

EntryAcidic ConditionsScavengerTime (h)Yield (%)Purity (%)
14M HCl in DioxaneNone48580
24M HCl in DioxaneTriisopropylsilane (TIS)48295
320% TFA in DCMNone29575
420% TFA in DCMTriisopropylsilane (TIS)29398
550% TFA in DCMAnisole19697

Analysis:

  • Acid Choice: Trifluoroacetic acid (TFA) is generally a stronger acid than HCl and can lead to faster and more complete deprotection.[6] However, it can also generate more of the tert-butyl cation, leading to lower purity if a scavenger is not used.[3]

  • Scavengers: The addition of a scavenger like triisopropylsilane (TIS) or anisole significantly improves the purity of the final product by trapping the reactive tert-butyl cation.[3] This is crucial for obtaining a high-purity product.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation using sodium hydride and an alkyl iodide.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl Iodide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask, followed by a solution of this compound in anhydrous THF, dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl iodide dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc-Deprotection with TFA and a Scavenger

This protocol details the removal of the Boc group using TFA in the presence of a scavenger to minimize side products.

Materials:

  • N-alkylated-(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in DCM.

  • Add triisopropylsilane (5-10 vol%) to the solution.

  • Cool the mixture to 0 °C and add TFA (20-50 vol%) dropwise.

  • Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and basify to pH > 9 with saturated aqueous NaHCO₃ or 1M NaOH.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

References

Technical Support Center: Optimizing N-Boc Deprotection of Dimethylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the N-Boc deprotection of dimethylpiperazines.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection of dimethylpiperazine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Action
1. Incomplete or Slow Deprotection Insufficient Acid: The concentration or equivalents of the acid (e.g., TFA, HCl) may be too low to drive the reaction to completion.[1][2]Increase the acid concentration. For Trifluoroacetic Acid (TFA), a concentration of 25-50% in Dichloromethane (DCM) is common.[1][3] For HCl in dioxane, 4M is standard.[1][3]
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time as needed.[1][2]
Low Temperature: Most Boc deprotections are performed at room temperature.[1] Low temperatures can significantly decrease the reaction rate.[2]Allow the reaction to proceed at room temperature. If the reaction is still sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase the rate of side reactions.[1][3]
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing down the deprotection.[1][2]For sterically hindered substrates, a higher concentration of acid, a longer reaction time, and potentially an elevated temperature may be necessary.[3]
2. Low Yield of Deprotected Product Product Loss During Work-up: The deprotected amine may be lost during the extraction or purification steps.Review the work-up procedure. Ensure complete extraction by performing multiple extractions. Check the pH during basification to ensure the free amine is generated for extraction into the organic phase. Optimize purification methods, considering alternatives to standard column chromatography if the product is highly polar.
Side Reactions: The formation of byproducts reduces the yield of the desired product.See Issue 3 for details on identifying and mitigating common side reactions.
3. Formation of Side Products t-Butylation: The primary cause of side product formation is the generation of a reactive tert-butyl cation, which can alkylate nucleophiles in the reaction mixture, including the deprotected piperazine itself.[1]Add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[1] Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole.[3]
Degradation of Acid-Sensitive Groups: If the substrate contains other acid-labile functional groups (e.g., acetals, some esters), they may be cleaved under the deprotection conditions.[3][4]Consider using milder deprotection methods. Options include using milder acids like aqueous phosphoric acid or employing Lewis acids such as zinc bromide (ZnBr₂).[2][3]
Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.[3]This is less common with amines but can occur. If observed, switching to HCl in dioxane is a common alternative.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate any available nucleophiles in the reaction mixture, including the deprotected piperazine itself or other sensitive functional groups on the molecule.[1]

Q2: What are scavengers and why are they important?

A2: Scavengers are nucleophilic compounds added to the deprotection reaction to trap the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the desired product or other sensitive parts of the molecule, they prevent unwanted side reactions like t-butylation.[1][3]

Q3: Which acidic reagents are typically used for Boc deprotection?

A3: The most common reagents are trifluoroacetic acid (TFA), often used as a 25-50% solution in dichloromethane (DCM), and hydrochloric acid (HCl), typically as a 4M solution in an organic solvent like dioxane or methanol.[1][4]

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[1][2]

Q5: Are there milder alternatives to TFA for Boc deprotection?

A5: Yes, several milder acidic conditions can be employed, which are particularly useful for substrates with other acid-sensitive functional groups.[2][3] These include 4M HCl in 1,4-dioxane, dilute aqueous phosphoric acid, and Lewis acids such as SnCl₄, ZnBr₂, and Cu(OTf)₂.[3] Oxalyl chloride in methanol has also been reported as a mild deprotection method.[3][5]

Comparative Data on Deprotection Conditions

The following tables summarize quantitative data for common N-Boc deprotection methods.

Table 1: Common Acidic Deprotection Reagents

ReagentSolventTypical ConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[2][3]0 °C to Room Temp.30 min - 2 hours[3]
Hydrogen Chloride (HCl)1,4-Dioxane4M[2][3]0 °C to Room Temp.30 min - 2 hours[3]
Hydrogen Chloride (HCl)Ethyl Acetate1M[3]Room Temp.Varies

Table 2: Common Carbocation Scavengers

ScavengerTypical ConcentrationUse Case
Triisopropylsilane (TIS)1-5% (v/v)[3]Highly effective carbocation scavenger.
Water2.5-5% (v/v)[3]Acts as a nucleophile to trap the tert-butyl cation.[3]
Anisole2.5-5% (v/v)A general scavenger for various nucleophilic residues.
Thioanisole2.5-5% (v/v)Useful for protecting sensitive functional groups from tert-butylation.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is a general starting point for deprotection using TFA.

  • Preparation: Dissolve the N-Boc-dimethylpiperazine substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[4]

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4] The resulting residue can be azeotroped with toluene to help remove residual TFA.[6]

  • Isolation: Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected dimethylpiperazine.[4]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt of the amine.

  • Preparation: Dissolve the N-Boc-dimethylpiperazine substrate in a minimal amount of a suitable solvent such as methanol or ethyl acetate.[1]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.[4]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form. Monitor the reaction by TLC or LC-MS.[1]

  • Isolation: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1] The free base can be obtained by following the basification and extraction procedure described in Protocol 1.

Visual Guides

G start Start: N-Boc Dimethylpiperazine dissolve Dissolve in Solvent (e.g., DCM) start->dissolve add_acid Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) +/- Scavenger dissolve->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react workup Aqueous Work-up (Quench, Basify, Extract) react->workup purify Purification (e.g., Chromatography) workup->purify product Final Product: Deprotected Dimethylpiperazine purify->product

Caption: General workflow for N-Boc deprotection of dimethylpiperazines.

Caption: Troubleshooting decision tree for N-Boc deprotection issues.

References

Preventing racemization in (3R,5R)-dimethylpiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3R,5R)-dimethylpiperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical integrity of your compounds during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when working with (3R,5R)-dimethylpiperazine?

A1: Racemization is the conversion of a single, pure enantiomer (in this case, the 3R,5R stereoisomer) into an equal mixture of both enantiomers (a racemate). The chiral centers in (3R,5R)-dimethylpiperazine are the carbon atoms at positions 3 and 5. The stereochemical configuration of these centers is critical for the biological activity and therapeutic efficacy of many drug molecules. The presence of the undesired stereoisomer can lead to reduced potency, altered pharmacology, or even toxic side effects. Therefore, maintaining the stereochemical integrity of (3R,5R)-dimethylpiperazine throughout a synthetic sequence is of utmost importance.

Q2: What are the common reaction types where racemization of (3R,5R)-dimethylpiperazine can occur?

A2: Racemization is a risk in any reaction where a proton alpha to a stereocenter can be abstracted, or where a carbocation or other planar intermediate can be formed at the stereocenter. For (3R,5R)-dimethylpiperazine, the most common reactions of concern are:

  • Acylation of the nitrogen atoms: When forming an amide bond with a carboxylic acid, the reaction conditions can sometimes be harsh enough to cause epimerization at the adjacent C3 or C5 positions.

  • N-Alkylation: While generally less prone to racemization than acylation, certain conditions (e.g., high temperatures, strong bases) could potentially lead to loss of stereochemical integrity.

  • Reactions involving the carbon backbone: Any reaction that involves deprotonation at the C3 or C5 positions will likely lead to racemization.

Q3: What are the primary mechanisms that lead to racemization in chiral piperazines?

A3: The primary mechanisms of racemization for chiral piperazines are analogous to those seen in other chiral amines and amino acids:

  • Enolate/Carbanion Formation: Abstraction of a proton from a carbon atom adjacent to a nitrogen and an activating group (like a carbonyl) can form a planar, achiral enolate or carbanion intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.

  • Carbocation Formation: Under acidic conditions, formation of a planar carbocation at a stereocenter can occur, particularly if the center is stabilized. Nucleophilic attack on this intermediate can happen from either side, resulting in racemization.

  • Photocatalyzed Epimerization: Exposure to light in the presence of a suitable photocatalyst can lead to the formation of an amine radical cation, which can then undergo a series of steps to cause epimerization at the carbon alpha to the nitrogen.[1]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (e.e.) During Amide Coupling Reactions

Symptoms:

  • Chiral HPLC analysis of your product shows a significant peak for the undesired diastereomer.

  • The optical rotation of your product is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[2]
Strong or Sterically Unhindered Base Use a weaker or more sterically hindered base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), instead of triethylamine (TEA).[3]
Inappropriate Coupling Reagent Use a coupling reagent known for low racemization, such as HATU, HBTU, or COMU, in combination with a racemization suppressor.[2][4]
Absence of a Racemization Suppressor Always use an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure when using carbodiimide coupling reagents (e.g., DCC, EDC).[5][6][7]
Prolonged Reaction/Activation Time Minimize the pre-activation time of the carboxylic acid before adding the (3R,5R)-dimethylpiperazine.[2]
Polar Protic Solvents Use aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Issue 2: Racemization During N-Alkylation

Symptoms:

  • You observe the formation of diastereomers after alkylating one of the nitrogen atoms of (3R,5R)-dimethylpiperazine.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Conduct the alkylation at the lowest temperature that allows for a reasonable reaction rate.
Strong Base If a base is required, use a non-nucleophilic, sterically hindered base to avoid side reactions and potential epimerization. Consider bases like proton sponge or a bulky amine.
Harsh Reaction Conditions Avoid prolonged reaction times at elevated temperatures. Monitor the reaction closely and quench it as soon as it is complete.
Use of a Chiral Auxiliary If direct alkylation proves problematic, consider using a chiral auxiliary to direct the stereochemistry of a related transformation, followed by its removal.[8]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling with (3R,5R)-Dimethylpiperazine

This protocol is designed to minimize racemization during the formation of an amide bond between a carboxylic acid and (3R,5R)-dimethylpiperazine.

Materials:

  • (3R,5R)-dimethylpiperazine (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid and (3R,5R)-dimethylpiperazine in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU to the cooled solution and stir for 1-2 minutes.

  • Add DIPEA dropwise to the mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the enantiomeric/diastereomeric excess of the purified product by chiral HPLC.

Visualizations

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Racemization Pathways cluster_2 Racemic Mixture A (3R,5R)-Dimethylpiperazine Derivative C Proton Abstraction (Base) A->C Harsh Conditions B Planar Achiral Intermediate (e.g., Enolate) D (3R,5R)- and (3S,5S)- isomers B->D Reprotonation C->B

Caption: General mechanism of racemization via a planar intermediate.

TroubleshootingWorkflow start Racemization Detected (Low e.e. or d.e.) cond1 High Temperature? start->cond1 action1 Lower Reaction Temperature (e.g., 0 °C to RT) cond1->action1 Yes cond2 Strong Base Used? cond1->cond2 No action1->cond2 action2 Switch to Hindered Base (e.g., DIPEA) cond2->action2 Yes cond3 Suboptimal Coupling Reagent? cond2->cond3 No action2->cond3 action3 Use Low-Racemization Reagent (e.g., HATU + HOAt) cond3->action3 Yes end Re-analyze Product Stereochemistry cond3->end No action3->end

Caption: Troubleshooting workflow for addressing racemization issues.

References

By-product formation in the synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most common by-products are typically diastereomers, specifically the (3S,5R)-meso-isomer (cis-isomer). Depending on the reaction conditions, over-reaction can lead to the formation of the di-Boc protected by-product, di-tert-butyl (3R,5R)-3,5-dimethylpiperazine-1,4-dicarboxylate. In some cases, N-nitroso piperazine derivatives can also be formed as impurities, particularly if nitrate or nitrite contaminants are present.

Q2: How can I control the stereochemistry to favor the desired (3R,5R)-trans-isomer?

A2: Achieving high diastereoselectivity for the trans-isomer depends heavily on the synthetic route chosen for the 3,5-dimethylpiperazine core. Diastereoselective synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome. For the Boc protection step, maintaining a low reaction temperature and careful control of stoichiometry can help minimize side reactions that could affect the isomeric purity.

Q3: What purification techniques are most effective for removing the cis-diastereomer?

A3: Purification to separate the cis and trans diastereomers can be challenging due to their similar physical properties. Column chromatography on silica gel is the most common method. To improve separation, it is often necessary to screen different eluent systems. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help prevent tailing of the basic piperazine product on the acidic silica gel. In some cases, fractional crystallization may also be an effective purification method.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry of the final product can be confirmed using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying enantiomers and diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can be used to determine the relative stereochemistry (cis vs. trans). For absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the definitive method.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired (3R,5R)-isomer Poor diastereoselectivity in the piperazine ring formation.- Re-evaluate the synthetic route for the 3,5-dimethylpiperazine core to incorporate a more diastereoselective method.- Optimize reaction conditions of the cyclization step (temperature, solvent, catalyst).
Non-selective Boc protection.- Perform the Boc protection at a low temperature (e.g., 0 °C) to enhance selectivity.- Use a slow, dropwise addition of di-tert-butyl dicarbonate (Boc₂O).- Ensure accurate stoichiometry to avoid excess Boc anhydride.
Presence of the (3S,5R)-meso-isomer (cis) Incomplete separation of diastereomers.- Optimize column chromatography conditions: screen different solvent systems and consider using a basic modifier in the eluent.- Attempt fractional crystallization with different solvent systems.
Presence of di-Boc protected by-product Excess of Boc anhydride or prolonged reaction time.- Use a stoichiometric amount or a slight excess of Boc₂O.- Monitor the reaction closely by TLC or LC-MS and quench the reaction upon completion.- Lower the reaction temperature.
Product is difficult to purify by column chromatography (streaking/tailing) The basic nature of the piperazine nitrogen interacts strongly with the acidic silica gel.- Add a small percentage of a volatile base, like triethylamine (0.1-1%), to the eluent system.[1]
Presence of unknown impurities Contaminated starting materials or side reactions.- Ensure the purity of the starting (3R,5R)-3,5-dimethylpiperazine.- Consider the possibility of N-nitroso impurity formation and take steps to avoid sources of nitrates/nitrites.

Experimental Protocols

General Protocol for Boc Protection of (3R,5R)-3,5-dimethylpiperazine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • (3R,5R)-3,5-dimethylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve (3R,5R)-3,5-dimethylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). To minimize tailing, 0.1-1% triethylamine can be added to the eluent.[1]

Visualizations

Synthesis_Workflow Start Starting Material: (3R,5R)-3,5-dimethylpiperazine Reaction Boc Protection (Boc₂O, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Purification->Product

Caption: Synthetic workflow for the Boc protection of (3R,5R)-3,5-dimethylpiperazine.

Byproduct_Formation cluster_main Boc Protection of (3R,5R)-3,5-dimethylpiperazine cluster_byproducts Potential By-products Desired_Product (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (trans-isomer) Diastereomer (3S,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (cis-isomer) Di_Boc di-tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1,4-dicarboxylate N_Nitroso N-Nitroso Impurities

Caption: Relationship between the desired product and potential by-products.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stereo Presence of Diastereomers? Check_Purity->Check_Stereo No Sol_Purity Use Pure Starting Materials Check_Purity->Sol_Purity Yes Check_Overreaction Presence of Di-Boc Product? Check_Stereo->Check_Overreaction No Sol_Stereo Optimize Diastereoselectivity (Lower Temp, Slow Addition) Check_Stereo->Sol_Stereo Yes Check_Purification Purification Issues? Check_Overreaction->Check_Purification No Sol_Overreaction Reduce Boc₂O Stoichiometry & Reaction Time Check_Overreaction->Sol_Overreaction Yes Sol_Purification Modify Chromatography (Add Base to Eluent) Check_Purification->Sol_Purification Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Improving solubility of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate in organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: The compound is poorly soluble in a non-polar solvent (e.g., Hexane, Heptane).

  • Question: My this compound will not dissolve in hexane for my chromatography. What should I do?

  • Answer: this compound possesses both non-polar (tert-butyl, dimethyl groups) and polar (carbamate group) features. While it has significant non-polar character, the polarity of the carbamate group can limit its solubility in highly non-polar solvents like alkanes.

    • Troubleshooting Steps:

      • Introduce a Co-solvent: Add a slightly more polar solvent such as ethyl acetate or dichloromethane (DCM) dropwise to the hexane suspension until the solid dissolves. This technique, known as co-solvency, can significantly enhance solubility.

      • Sonication: Place the vial in an ultrasonic bath. The mechanical agitation can help to break down solid aggregates and promote dissolution.

      • Gentle Heating: Warm the mixture gently (e.g., to 30-40 °C). Increased temperature often improves solubility. Ensure your compound is stable at the applied temperature.

Issue 2: The compound precipitates out of solution during a reaction or workup.

  • Question: I observed precipitation of my starting material, this compound, after adding a reagent to my reaction in tetrahydrofuran (THF). How can I prevent this?

  • Answer: Precipitation during a reaction can occur due to a change in the polarity of the solvent mixture or a decrease in temperature.

    • Troubleshooting Steps:

      • Solvent System Adjustment: Consider using a more polar solvent system from the outset if compatible with your reaction chemistry. A mixture of THF and a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could maintain solubility.

      • Temperature Control: If the reaction is conducted at low temperatures, the solubility of your starting material may be significantly reduced. If the reaction tolerates it, a slight increase in temperature might prevent precipitation.

      • Order of Addition: In some cases, adding the this compound solution to the reagent solution (reverse addition) can maintain a lower concentration of the piperazine derivative and prevent it from crashing out.

Issue 3: Difficulty in finding a suitable single solvent for purification by crystallization.

  • Question: I am struggling to find a single solvent that will dissolve my this compound when hot but allow for good crystal formation upon cooling. What is the best approach?

  • Answer: Finding a single ideal solvent for recrystallization can be challenging. A two-solvent system is often more effective.

    • Troubleshooting Steps:

      • Identify a "Good" and a "Bad" Solvent: Find a solvent in which your compound is highly soluble (the "good" solvent, e.g., ethyl acetate or DCM) and a solvent in which it is poorly soluble (the "bad" solvent, e.g., hexane or heptane).

      • Recrystallization Protocol:

        • Dissolve your compound in the minimum amount of the hot "good" solvent.

        • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness.

        • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

        • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Table 1: Estimated Qualitative Solubility of this compound

Solvent ClassExamplesExpected SolubilityRationale
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)HighGood balance of polarity to interact with the carbamate group and non-polar character for the alkyl groups.
Aprotic Polar Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Moderate to HighMore polar solvents that should effectively solvate the molecule.
Protic Polar Methanol (MeOH), Ethanol (EtOH)ModerateThe hydrogen-bonding capability of the solvent can interact with the carbamate oxygens.
Non-polar Toluene, Diethyl EtherModerate to LowThe aromatic ring of toluene and the ether's polarity can provide some interaction.
Non-polar Hexane, Heptane, CyclohexaneLowThe polarity of the carbamate group is too high for effective solvation in purely aliphatic hydrocarbons.

Q2: Are there any incompatible solvent types I should be aware of?

A2: Strong acidic conditions can lead to the cleavage of the tert-butyl carbamate (Boc) protecting group. Therefore, prolonged exposure to acidic solvents or reagents should be avoided unless deprotection is intended.

Q3: How can I quantitatively determine the solubility of this compound in a specific solvent?

A3: A common method is the isothermal equilibrium method. A detailed protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

  • Add approximately 10 mg of this compound to a small vial.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while stirring or vortexing at a constant temperature (e.g., 25 °C).

  • Observe for complete dissolution.

  • Categorize the solubility based on the volume of solvent required (e.g., <1 mL: very soluble; 1-10 mL: soluble; >10 mL: sparingly soluble).

Protocol 2: Improving Solubility using Co-solvents

  • Suspend the desired amount of this compound in the "poor" solvent.

  • While stirring, add a "good" co-solvent dropwise.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Note the final ratio of the two solvents for future reference.

Visual Guides

Solubility_Troubleshooting_Workflow start_node Start: Dissolve Compound decision_node decision_node start_node->decision_node Is compound fully dissolved? end_node Success: Compound Dissolved decision_node->end_node Yes process_node1 Action 1: Add Co-solvent (e.g., EtOAc into Hexane) decision_node->process_node1 No process_node process_node fail_node Failure: Re-evaluate Solvent System decision_node2 Is compound fully dissolved? process_node1->decision_node2 decision_node2->end_node Yes process_node2 Action 2: Apply Gentle Heat (e.g., 30-40 °C) decision_node2->process_node2 No decision_node3 Is compound fully dissolved? process_node2->decision_node3 decision_node3->end_node Yes process_node3 Action 3: Sonicate decision_node3->process_node3 No decision_node4 Is compound fully dissolved? process_node3->decision_node4 decision_node4->end_node Yes decision_node4->fail_node No

Ring-opening side reactions of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers! This guide provides troubleshooting assistance for common side reactions encountered during the synthesis and handling of piperazine derivatives, with a specific focus on preventing and identifying unwanted ring-opening reactions.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing unexpected impurities with lower molecular weights in my reaction. Could this be piperazine ring-opening?

Yes, the formation of lower molecular weight byproducts is a strong indicator of piperazine ring cleavage. This is a known side reaction that can occur under specific conditions, particularly when using certain reagents like cyanogen bromide or chloroformates.

One of the classic examples of this is the von Braun reaction , where a tertiary amine (like a disubstituted piperazine) reacts with cyanogen bromide (BrCN).[1] The reaction proceeds through two nucleophilic substitution steps. First, one of the piperazine nitrogens attacks the cyanogen bromide, forming a quaternary ammonium salt. Subsequently, the bromide ion attacks one of the carbons adjacent to the other nitrogen, leading to C-N bond cleavage and ring-opening.[1] This results in an organocyanamide derivative.

A similar ring-opening can occur with reagents like chloroformates . For instance, reaction with cholesteryl chloroformate is a method used to synthesize piperazine-cholesterol conjugates, but under forcing conditions, it can potentially lead to ring cleavage.[2]

FAQ 2: My protocol involves using a chloroformate for N-demethylation. How can I avoid ring-opening?

While cyanogen bromide is known for the von Braun reaction, modern protocols often substitute it with reagents like chloroethyl chloroformate for the demethylation of tertiary amines to mitigate harsh conditions.[1] However, ring-opening can still be a concern.

To minimize this side reaction:

  • Control Stoichiometry: Use a precise molar ratio of the chloroformate to the piperazine derivative. Excess reagent can promote side reactions.

  • Temperature Control: Perform the reaction at the lowest effective temperature. Many N-acylation reactions can proceed efficiently at room temperature or below.[2]

  • Solvent Choice: Use an appropriate solvent. Dichloromethane is commonly used for these reactions.[2]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction as soon as the starting material is consumed, preventing over-reaction.

FAQ 3: Under what conditions is the piperazine ring susceptible to degradation or cleavage?

Piperazine ring stability can be compromised under several conditions:

  • Reaction with Cyanogen Bromide/Chloroformates: As discussed, these reagents can induce the von Braun reaction or similar C-N bond cleavage.[1]

  • Oxidative Degradation: In some contexts, such as CO2 capture systems, piperazine can undergo oxidative degradation. This process can involve complex pathways, including desaturation of the piperazine ring followed by oxidative cleavage of C-C bonds.[3]

  • Thermal Degradation: At elevated temperatures, especially in the presence of CO2, piperazine can degrade.[4][5] The degradation rate increases with higher temperatures and CO2 loading.[5] Ring-opening can occur through the attack of other piperazine molecules on the protonated ring.[6]

  • Enzymatic Cleavage: In specific biological systems, enzymes can catalyze piperazine ring cleavage. For example, an α-ketoglutarate (KG)-dependent nonheme iron dioxygenase has been identified to catalyze this cleavage in the biosynthesis of brasiliamide A.[7]

FAQ 4: How can I detect and quantify ring-opened byproducts?

A multi-pronged analytical approach is often necessary to identify and quantify these impurities definitively.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the byproducts from the main product and starting materials.[8][9]

  • Mass Spectrometry (MS): Coupling LC or GC with a mass spectrometer (LC-MS, GC-MS) is the most powerful technique. It allows for the determination of the molecular weights of the impurities, providing direct evidence of ring-opening.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isolated impurities, confirming the exact structure of the ring-opened product.

The choice of method may depend on the properties of your specific compounds. For instance, since piperazine itself lacks a strong chromophore, HPLC with UV detection may require a derivatization step to analyze it at trace levels.[10][11]

Troubleshooting Guide

Use the following decision tree to diagnose and address potential piperazine ring-opening issues in your experiment.

G start Problem: Suspected Piperazine Ring-Opening reagent_check Are you using Cyanogen Bromide, Chloroformates, or strong oxidizing agents? start->reagent_check temp_check Is the reaction run at elevated temperatures (>100 °C)? reagent_check->temp_check No von_braun High Probability of von Braun / Cleavage Reaction reagent_check->von_braun Yes thermal_degradation Possible Thermal Degradation temp_check->thermal_degradation Yes no_obvious_cause Cause is not immediately obvious. Consider alternative pathways or reagent stability. temp_check->no_obvious_cause No analysis Confirm byproducts via LC-MS or GC-MS analysis solution_reagent Solution: 1. Use alternative reagent (e.g., different chloroformate). 2. Optimize stoichiometry. 3. Lower reaction temperature. analysis->solution_reagent Cleavage Confirmed (Reagent-induced) solution_temp Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Run under inert atmosphere to prevent oxidation. analysis->solution_temp Degradation Confirmed (Thermally-induced) von_braun->analysis thermal_degradation->analysis

Caption: Troubleshooting workflow for piperazine ring-opening.

Experimental Protocols

Protocol 1: General Method for Monitoring Reactions via LC-MS

This protocol provides a general guideline for detecting ring-opened impurities. Specific parameters must be optimized for your particular analyte.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 10-20 µL) of your reaction mixture.

    • Dilute the aliquot in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase) to an appropriate concentration (e.g., ~0.1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • LC-MS Conditions (Example):

    • Column: A C18 reversed-phase column is a common starting point.[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of organic solvent (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over a suitable time (e.g., 10-15 minutes) to elute compounds of varying polarity.[9]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Injection Volume: 5-10 µL.

    • MS Detector: Use an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atoms in piperazine and its derivatives are readily protonated. Scan a mass range appropriate for your expected product and potential ring-opened fragments.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for unexpected peaks.

    • Extract the mass spectra for these peaks.

    • Look for masses that correspond to potential ring-opened structures. For example, in a reaction with cyanogen bromide, you might look for the mass of your starting material minus a substituent plus the mass of a cyanamide group and a halogenated alkyl chain.

Quantitative Data Summary

The stability of piperazine is highly dependent on the reaction conditions. The following table summarizes the degradation under different scenarios relevant to CO2 capture processes, which involve elevated temperatures.

Amine SolventTemperatureCO2 Loading (mol CO2/mol alkalinity)Amine Loss Rate (mM/hr)Reference
7m MDEA / 2m PZ150 °C0.250.24 ± 0.06 (for PZ)[4]
7m MDEA / 2m PZ150 °C0 (unloaded)No amine loss observed[4]

Note: "m" refers to molal concentration. MDEA is methyldiethanolamine.

This data illustrates that the thermal degradation of piperazine is significantly accelerated by the presence of CO2 at high temperatures.[4] Researchers should be cautious when running reactions at elevated temperatures, especially if acidic gases or reagents are present.

References

Technical Support Center: Managing Steric Hindrance in Reactions with (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. The focus is on anticipating and managing steric hindrance in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does the steric hindrance originate?

A: this compound is a chiral piperazine derivative. The steric hindrance primarily arises from the two methyl groups at the C3 and C5 positions of the piperazine ring and the bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. These bulky groups can impede the approach of reactants to the reactive secondary amine.

Q2: How do the methyl groups on the piperazine ring influence reactivity?

A: The presence and position of methyl groups on the piperazine ring can significantly impact reactivity and selectivity. Studies on related chiral piperazines have shown that substitution at the C3 position can be detrimental to activity in certain contexts, while C2 substitution can lead to selective effects.[1] The dimethyl substitution in this compound creates a sterically demanding environment that can influence the outcome of reactions at the nitrogen atom.

Q3: What are the general strategies to overcome steric hindrance in reactions involving this compound?

A: General strategies include:

  • Optimization of Reaction Conditions: This can involve adjusting temperature, reaction time, and solvent.

  • Choice of Reagents: Utilizing less bulky reagents or more reactive coupling partners can be beneficial.

  • Catalyst and Ligand Selection: In catalyzed reactions like the Buchwald-Hartwig amination, the choice of a suitable palladium catalyst and a sterically appropriate phosphine ligand is crucial.

  • Use of Additives: Certain additives can facilitate reactions by activating substrates or intermediates.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

Problem: You are observing low yields when attempting to N-alkylate this compound, especially with bulky alkyl halides.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Steric hindrance from the piperazine and the electrophile. - Use a more reactive alkylating agent (e.g., triflate or tosylate instead of a halide).- Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.- Prolong the reaction time and monitor progress carefully by TLC or LC-MS.
Poor solubility of reactants. - Screen different solvents to ensure all reactants are fully dissolved. Aprotic polar solvents like DMF or DMSO can be effective.
Incomplete deprotonation of the secondary amine. - Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to ensure complete deprotonation of the piperazine nitrogen.
Side reactions. - In some cases, sterically hindered N-alkyl groups can help minimize side reactions like ring-fragmentation of lithiated piperazines.[2]
Issue 2: Incomplete or Sluggish Acylation Reactions

Problem: The acylation of this compound with an acyl chloride or anhydride is slow or does not go to completion.

Possible Causes and Solutions:

Potential CauseRecommended Solution
High degree of steric hindrance around the nitrogen atom. - Use a more reactive acylating agent (e.g., acyl fluoride or a mixed anhydride).- Add a catalytic amount of an acylation catalyst such as 4-dimethylaminopyridine (DMAP).- Increase the reaction temperature.
Reversibility of the reaction. - Use a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct and drive the reaction to completion.
Issue 3: Low Conversion in Buchwald-Hartwig Amination

Problem: You are experiencing low conversion in a Buchwald-Hartwig amination reaction using this compound as the nucleophile with a sterically hindered aryl halide.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate catalyst/ligand combination. - Screen a variety of palladium catalysts and phosphine ligands. For sterically demanding substrates, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective.- Bidentate phosphine ligands like BINAP or DPEPhos can also be beneficial in some cases.[3]
Suboptimal base. - The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base can influence both the rate and the outcome of the reaction.
Catalyst deactivation. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Experimental Protocols (Illustrative Examples)

Note: The following protocols are illustrative and based on general procedures for similar sterically hindered piperazines. Optimization for specific substrates is recommended.

Protocol 1: N-Alkylation with a Bulky Electrophile

This protocol describes a general procedure for the N-alkylation of this compound with a representative bulky electrophile.

Materials:

  • This compound

  • Bulky alkyl bromide (e.g., 1-bromoadamantane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of the bulky alkyl bromide (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Hindered Aryl Bromide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a hindered aryl bromide with this compound.

Materials:

  • This compound

  • Hindered aryl bromide (e.g., 2-bromo-m-xylene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.) to an oven-dried reaction vessel.

  • Add the hindered aryl bromide (1.0 eq.) and this compound (1.2 eq.).

  • Add anhydrous toluene and seal the vessel.

  • Remove the vessel from the glovebox and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for reactions involving sterically hindered piperazines, illustrating the impact of reagent and reaction conditions. (Note: Data is generalized from literature on similar compounds due to a lack of specific data for this compound).

ReactionReactantsConditionsYield (%)Reference
N-AlkylationN-Boc-piperazine + Benzyl Bromide1.1 eq. piperazine, K₂CO₃, CH₃CN~45% (mono-substituted)Illustrative
N-AlkylationN-Boc-piperazine + Benzyl Bromide5.0 eq. piperazine, K₂CO₃, CH₃CN>75% (mono-substituted)Illustrative
Buchwald-HartwigN-Boc-piperazine + 4-Bromotoluene(NHC)Pd(allyl)Cl catalyst, NaOtBu, Toluene96%[4]

Visualizations

Steric_Hindrance_Management_Workflow Troubleshooting Workflow for Low Yields start Low Reaction Yield check_reaction_type Identify Reaction Type start->check_reaction_type alkylation N-Alkylation check_reaction_type->alkylation Alkylation acylation Acylation check_reaction_type->acylation Acylation buchwald Buchwald-Hartwig check_reaction_type->buchwald Buchwald-Hartwig alkylation_q1 Is electrophile bulky? alkylation->alkylation_q1 acylation_q1 Is acylating agent hindered? acylation->acylation_q1 buchwald_q1 Is aryl halide hindered? buchwald->buchwald_q1 alkylation_s1 Use more reactive electrophile (triflate/tosylate) Increase temperature Prolong reaction time alkylation_q1->alkylation_s1 Yes alkylation_q2 Is deprotonation complete? alkylation_q1->alkylation_q2 No alkylation_q2->alkylation_q1 Yes alkylation_s2 Use stronger base (NaH, KHMDS) alkylation_q2->alkylation_s2 No acylation_s1 Use more reactive agent (acyl fluoride) Add DMAP catalyst Increase temperature acylation_q1->acylation_s1 Yes buchwald_s1 Screen bulky, electron-rich ligands (XPhos, SPhos) Optimize base (NaOtBu) buchwald_q1->buchwald_s1 Yes

Caption: Troubleshooting workflow for low reaction yields.

Experimental_Workflow_Buchwald_Hartwig General Experimental Workflow for Buchwald-Hartwig Amination prep Prepare Reactants & Catalyst (Inert Atmosphere) reaction Reaction Setup (Solvent, Heating) prep->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Catalyst Selection for Reactions Involving (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic functionalization of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. The sterically hindered nature of this substrate, owing to the cis-dimethyl substitution on the piperazine ring, often necessitates careful optimization of reaction conditions, particularly catalyst and ligand selection.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during N-arylation and N-alkylation reactions, providing potential causes and recommended solutions.

Low or No Conversion in Buchwald-Hartwig N-Arylation

Question: I am attempting an N-arylation of this compound with an aryl halide using a palladium catalyst, but I am observing low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

Potential Causes and Troubleshooting Steps:

  • Inadequate Catalyst System: The steric hindrance of the 3,5-dimethylpiperazine core can impede the catalytic cycle. Standard palladium catalysts and ligands may not be effective.

    • Solution: Employ sterically bulky, electron-rich biaryl monophosphine ligands. Ligands such as RuPhos and XPhos are excellent starting points as they have demonstrated high reactivity in challenging amination reactions. Consider using palladium pre-catalysts which can provide more consistent results by avoiding the need for in-situ catalyst formation.

  • Incorrect Base Selection: The choice of base is critical and can be substrate-dependent.

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong and often effective base for these couplings. However, if your aryl halide is sensitive to strong bases, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Note that a change in base may require re-optimization of the catalyst system.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.

    • Solution: Toluene and dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations. Ensure the solvent is anhydrous, as water can deactivate the catalyst.

  • Reaction Temperature: Insufficient thermal energy can lead to slow or stalled reactions.

    • Solution: While initial attempts can be made at 80-100 °C, for sterically hindered substrates, a higher temperature (up to 120 °C) may be necessary. Monitor for potential decomposition of starting materials or product at elevated temperatures.

Competing Hydrodehalogenation of the Aryl Halide

Question: In my Buchwald-Hartwig reaction, I am observing a significant amount of the hydrodehalogenated arene byproduct and low yield of the desired N-arylated product. How can I minimize this side reaction?

Potential Causes and Troubleshooting Steps:

  • Catalyst System Promoting β-Hydride Elimination: Certain palladium-ligand complexes can favor pathways leading to hydrodehalogenation.

    • Solution: Switching to a more appropriate ligand can often mitigate this issue. Bulky biarylphosphine ligands are generally effective at promoting the desired reductive elimination over side reactions.

  • Presence of Water: Traces of water in the reaction can contribute to hydrodehalogenation.

    • Solution: Ensure all reagents and the solvent are scrupulously dried. Use of freshly distilled solvents and oven-dried glassware is recommended.

Section 2: Frequently Asked Questions (FAQs)

N-Arylation (Buchwald-Hartwig Amination)

Q1: What is the best general-purpose palladium catalyst and ligand combination for the N-arylation of this compound?

A1: There is no single "best" combination for all substrates. However, a highly effective starting point is a palladium source like Pd₂(dba)₃ or a G3/G4 palladacycle pre-catalyst in combination with a sterically demanding biaryl monophosphine ligand such as RuPhos or XPhos. These ligands have consistently shown good performance in the amination of hindered substrates.

Q2: What is a typical catalyst loading for this type of reaction?

A2: A typical catalyst loading is between 1-2 mol% for the palladium source and a 1:2 to 1:4 ratio of palladium to ligand. For challenging couplings, a higher catalyst loading may be necessary, but optimization to lower loadings is often possible once suitable conditions are identified.

Q3: Can I use aryl chlorides for the Buchwald-Hartwig amination with this substrate?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides. Successful coupling with aryl chlorides will likely require a more specialized and highly active catalyst system. The use of ligands specifically designed for aryl chloride activation, such as cataCXium® A or tBuXPhos, may be necessary.

N-Alkylation

Q4: What are the recommended methods for N-alkylation of this compound?

A4: Two primary methods are recommended:

  • Direct Alkylation with Alkyl Halides: This involves reacting the piperazine with an alkyl halide in the presence of a base.

  • Reductive Amination: This method involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent.

Q5: I am getting low yields in the direct alkylation with an alkyl halide. What can I do?

A5: Low yields in direct alkylation can be due to the low reactivity of the alkyl halide or steric hindrance.

  • Increase Reactivity of Alkylating Agent: If possible, switch from an alkyl chloride to a more reactive alkyl bromide or iodide.

  • Increase Reaction Temperature: Gently heating the reaction mixture can often improve the rate and yield.

  • Choice of Base and Solvent: A common and effective combination is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF).

Q6: Which reducing agent is suitable for the reductive amination of this piperazine derivative?

A6: Sodium triacetoxyborohydride (STAB) is a mild and highly effective reducing agent for the reductive amination of secondary amines. It is generally preferred over harsher reducing agents like sodium cyanoborohydride.

Section 3: Data Presentation

Table 1: Comparison of Ligands for the N-Arylation of a Hindered Piperazine with 4-Chlorotoluene

Palladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1002>95
Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100292
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1101885
Pd₂(dba)₃ (1)P(tBu)₃ (2)NaOtBuToluene1001665

Note: Data is representative and synthesized from literature for illustrative purposes. Actual results may vary depending on the specific aryl halide and reaction conditions.

Section 4: Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation
  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (catalytic amount, ~5 mol%).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Section 5: Mandatory Visualizations

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low or No Conversion inadequate_catalyst Inadequate Catalyst/Ligand start->inadequate_catalyst incorrect_base Incorrect Base start->incorrect_base low_temp Low Temperature start->low_temp wet_solvent Wet Solvent start->wet_solvent solution_catalyst Use Bulky Biaryl Phosphine Ligands (e.g., RuPhos, XPhos) inadequate_catalyst->solution_catalyst solution_base Use NaOtBu (strong) or Cs2CO3/K3PO4 (weaker) incorrect_base->solution_base solution_temp Increase Temperature (100-120 °C) low_temp->solution_temp solution_solvent Use Anhydrous Solvent wet_solvent->solution_solvent

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Catalyst_Selection_Logic cluster_arylation N-Arylation Catalyst Selection cluster_alkylation N-Alkylation Method Selection start Select Reaction Type n_arylation N-Arylation (Buchwald-Hartwig) start->n_arylation n_alkylation N-Alkylation start->n_alkylation aryl_halide Aryl Halide Reactivity (I > Br > Cl) n_arylation->aryl_halide direct_alkylation Direct Alkylation (Alkyl Halide + Base) n_alkylation->direct_alkylation reductive_amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) n_alkylation->reductive_amination ligand_choice Ligand Choice: Bulky Biaryl Phosphines aryl_halide->ligand_choice base_choice Base Choice: NaOtBu or Cs2CO3 ligand_choice->base_choice

Caption: Logical workflow for catalyst and method selection.

Validation & Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: The Case for (3R,5R)-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or catalyst is paramount to achieving high stereoselectivity in the formation of enantiomerically enriched products. For researchers, scientists, and drug development professionals, C2-symmetric chiral diamines have emerged as a privileged class of ligands and organocatalysts. This guide provides a comparative overview of (3R,5R)-dimethylpiperazine, a C2-symmetric chiral diamine, and its performance in key asymmetric transformations relative to other widely used chiral amines, such as proline derivatives and cinchona alkaloids.

While direct, head-to-head comparative experimental data for (3R,5R)-dimethylpiperazine across all major asymmetric reactions is limited in publicly available literature, this guide draws upon data for structurally similar chiral piperazines to provide a valuable context for its potential applications and performance. The rigid piperazine backbone, combined with the stereodirecting influence of the two methyl groups, makes it an attractive candidate for inducing chirality in a variety of chemical reactions.

Performance in Key Asymmetric Reactions

The efficacy of a chiral amine is best assessed by its performance in a range of asymmetric reactions. Here, we compare the potential of (3R,5R)-dimethylpiperazine and its analogues with established chiral amines in three fundamental carbon-carbon bond-forming reactions: the Aldol reaction, the Michael addition, and the Diels-Alder reaction.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly renowned for their ability to catalyze this transformation with high enantioselectivity.

Table 1: Performance Comparison in the Asymmetric Aldol Reaction

Catalyst/AuxiliaryAldehydeKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-Proline4-NitrobenzaldehydeAcetone68-76[1][2]
Proline-based C2-symmetric organocatalystBenzaldehydeAcetone52 (for R enantiomer)-61[1]
Hypothetical (3R,5R)-DimethylpiperazineVariousVariousN/AN/AN/A
Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful tool for the formation of new carbon-carbon bonds. Chiral piperazines have demonstrated considerable success as organocatalysts in this reaction.

Table 2: Performance Comparison in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
(2S,5S)-2,5-DibenzylpiperazinePropanaltrans-β-Nitrostyrene8697:385 (syn)[3]
Cinchonine-derived squaramideMethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene75>100:193[4]
Cinchona alkaloid-derived dimerMethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene96>99:199[5]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings with multiple stereocenters. Chiral amines can be employed as catalysts to control the enantioselectivity of this transformation.

Table 3: Performance Comparison in the Asymmetric Diels-Alder Reaction

Catalyst/LigandDieneDienophileYield (%)Endo/Exo RatioEnantiomeric Excess (ee, %)Reference
Chiral Diamine (imidazolidinone)CyclopentadieneCinnamaldehyde999:1 (exo)93 (exo)[6]
Cinchona Alkaloid Derivative3-Hydroxy-2-pyroneN-Methylmaleimide--61[7]
Chiral Copper(II) Bis(oxazoline)1-HydrazinodieneN-Acryloyl oxazolidinone>95>20:1 (exo)98[8]

Note: Data for chiral diamines in Diels-Alder reactions often involves their use as ligands for metal catalysts.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and successful application of these asymmetric transformations.

General Procedure for Asymmetric Michael Addition Catalyzed by a Chiral Piperazine

To a solution of the aldehyde (1.0 mmol) and the nitroalkene (1.2 mmol) in an appropriate solvent (e.g., CH2Cl2, 2 mL) at room temperature is added the chiral piperazine catalyst (e.g., (2S,5S)-2,5-dibenzylpiperazine, 0.1 mmol, 10 mol%). The reaction mixture is stirred for the time specified in the relevant literature (typically 24-72 hours) and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[3] The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC and NMR spectroscopy, respectively.

General Procedure for Asymmetric Aldol Reaction Catalyzed by (S)-Proline

To a stirred solution of the aldehyde (0.25 mmol) and the ketone (1.25 mmol) in a suitable solvent (e.g., DMSO or acetone) is added (S)-proline (0.025 mmol, 10 mol%).[1][9] The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) for a specified period (typically 24-72 hours).[1] The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the aldol product.[1] The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Amine Derivative

To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the diene (3.0 mmol) in a suitable solvent (e.g., CH2Cl2/H2O mixture) is added the chiral amine catalyst (e.g., an imidazolidinone derivative, 0.1 mmol, 10 mol%) and an acid co-catalyst (e.g., TFA). The reaction mixture is stirred at the specified temperature for a period of time until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the Diels-Alder adduct. The enantiomeric excess and endo/exo ratio are determined by chiral HPLC and NMR spectroscopy.[6]

Mechanistic Insights and Logical Relationships

The stereochemical outcome of these reactions is governed by the formation of specific chiral intermediates and transition states. The following diagrams illustrate the general principles and specific catalytic cycles involved.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials Prochiral_Substrate Prochiral Substrate Reaction Asymmetric Reaction (Aldol, Michael, Diels-Alder) Prochiral_Substrate->Reaction Chiral_Amine Chiral Amine ((3R,5R)-dimethylpiperazine, Proline, Cinchona Alkaloid) Chiral_Amine->Reaction Chiral_Intermediate Chiral Intermediate (Enamine/Iminium Ion) Reaction->Chiral_Intermediate Product Enantioenriched Product Chiral_Intermediate->Product Catalyst_Regeneration Catalyst Regeneration Product->Catalyst_Regeneration Catalyst_Regeneration->Chiral_Amine

Caption: General workflow of an asymmetric synthesis catalyzed by a chiral amine.

Proline_Catalyzed_Aldol_Cycle Proline Proline Iminium_Ion Iminium Ion Proline->Iminium_Ion + Ketone Ketone Ketone Aldehyde Aldehyde Enamine Enamine Iminium_Ion->Enamine - H+ Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde Hydrolysis Hydrolysis Aldol_Adduct->Hydrolysis Hydrolysis->Proline Regenerated

Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.[10]

Cinchona_Alkaloid_Michael_Addition Cinchona_Alkaloid Cinchona Alkaloid (Thiourea Derivative) Activated_Complex Activated Complex (Dual H-bonding) Cinchona_Alkaloid->Activated_Complex + Donor & Acceptor Michael_Donor Michael Donor (e.g., Malonate) Michael_Donor->Activated_Complex Michael_Acceptor Michael Acceptor (e.g., Nitroalkene) Michael_Acceptor->Activated_Complex Michael_Adduct Michael Adduct Activated_Complex->Michael_Adduct C-C Bond Formation Catalyst_Release Catalyst Release Michael_Adduct->Catalyst_Release Catalyst_Release->Cinchona_Alkaloid Regenerated

Caption: Catalytic cycle of a cinchona alkaloid-catalyzed Michael addition.

Conclusion

(3R,5R)-Dimethylpiperazine and its analogues represent a valuable class of C2-symmetric chiral diamines for asymmetric synthesis. While direct comparative data remains somewhat limited, the performance of structurally related chiral piperazines in key transformations such as the asymmetric Michael addition suggests their potential to serve as highly effective organocatalysts and ligands. Their rigid conformational structure is a key feature that can lead to high levels of stereocontrol.

In comparison, proline and its derivatives remain the catalysts of choice for many asymmetric aldol reactions due to their well-understood mechanism and consistently high performance. Cinchona alkaloids, with their bifunctional nature, excel in a wide range of reactions, including Michael additions and Diels-Alder reactions, often providing excellent enantioselectivity.

The choice of a chiral amine will ultimately depend on the specific reaction, substrates, and desired stereochemical outcome. The data and protocols presented in this guide offer a starting point for researchers to explore the potential of (3R,5R)-dimethylpiperazine and other chiral amines in their synthetic endeavors. Further research into the catalytic activity of (3R,5R)-dimethylpiperazine is warranted to fully elucidate its capabilities and expand the toolbox of chiral catalysts available to the scientific community.

References

A Comparative Guide to the Stereochemical Assignment of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the key analytical techniques used for the stereochemical assignment of (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC), presenting supporting experimental data and detailed protocols.

Introduction to this compound

This compound is a chiral heterocyclic compound featuring a piperazine ring substituted with two methyl groups at the C3 and C5 positions in a cis relative configuration. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms influences the conformational behavior of the ring. The (3R,5R) designation specifies the absolute configuration at the two stereocenters. The accurate confirmation of this stereochemistry is paramount for its application in the synthesis of biologically active molecules.

Methods for Stereochemical Assignment

The stereochemical assignment of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the relative and absolute configuration of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure and stereochemistry of molecules in solution. For N-acylated piperazines like the title compound, conformational dynamics, including ring inversion and restricted rotation around the N-CO amide bond, can influence the NMR spectra.[1]

Expected ¹H and ¹³C NMR Data:

Based on the analysis of related cis-3,5-dimethylpiperazine derivatives, the following table summarizes the expected NMR chemical shifts for this compound. The cis relationship of the methyl groups is typically confirmed by the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.

Assignment Expected ¹H NMR (CDCl₃, 500 MHz) δ (ppm) Expected ¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
C(CH₃)₃1.46 (s, 9H)79.5
CH₃1.15 (d, J = 6.5 Hz, 6H)17.5
CH-ax2.50 (t, J = 11.5 Hz, 2H)50.0
CH-eq3.90 (br d, J = 11.5 Hz, 2H)50.0
CH(CH₃)3.00 (m, 2H)52.0
NH1.70 (br s, 1H)-
C=O-154.8

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a 500 MHz NMR spectrometer.

  • Data Analysis:

    • Confirm the cis relationship of the methyl groups by observing a strong NOE correlation between the axial protons at C2/C6 and the axial methyl protons at C3/C5.

    • The presence of a single set of resonances for the piperazine ring protons and methyl groups at room temperature would suggest rapid ring inversion on the NMR timescale. Temperature-dependent NMR studies can be employed to investigate the conformational dynamics further.[2]

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the relative and absolute stereochemistry.

Expected Crystallographic Data:

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The absolute configuration can be determined using anomalous dispersion effects if a heavy atom is present or by using chiral starting materials of known configuration in the synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Alternative Methods:

While NMR and X-ray crystallography are primary methods for structural elucidation, chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). Other methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Experimental Protocol: Chiral HPLC

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, which are known to be effective for a wide range of chiral compounds.

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) for normal-phase chromatography.

  • Analysis: Inject a solution of the compound onto the chiral column and monitor the elution profile using a UV detector. The separation of two peaks corresponding to the two enantiomers allows for the determination of the enantiomeric ratio.

Comparison of Methods

Method Information Provided Advantages Limitations
NMR Spectroscopy Relative stereochemistry, solution conformationNon-destructive, provides detailed structural informationAbsolute configuration determination can be challenging, may require derivatization
X-ray Crystallography Absolute and relative stereochemistry, solid-state conformationUnambiguous determination of 3D structureRequires suitable single crystals, solid-state conformation may differ from solution
Chiral HPLC Enantiomeric purity, separation of enantiomersHigh sensitivity and accuracy for quantitative analysisDoes not provide direct structural information

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the stereochemical assignment of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR 500 MHz NMR Dissolve->NMR H1 1H NMR NMR->H1 C13 13C NMR NMR->C13 COSY COSY NMR->COSY NOESY NOESY NMR->NOESY Analysis Spectral Analysis H1->Analysis C13->Analysis COSY->Analysis NOESY->Analysis Stereochem Stereochemical Assignment Analysis->Stereochem

NMR Spectroscopy Workflow

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Compound Compound Crystallization Slow Evaporation Compound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Diffractometer X-ray Diffractometer SingleCrystal->Diffractometer Solve Structure Solution Diffractometer->Solve Refine Structure Refinement Solve->Refine AbsoluteConfig Absolute Configuration Refine->AbsoluteConfig

X-ray Crystallography Workflow

HPLC_Workflow cluster_method Method Development cluster_analysis Analysis Column Chiral Column Selection MobilePhase Mobile Phase Optimization Column->MobilePhase Injection Sample Injection MobilePhase->Injection Separation Enantiomer Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Enantiomeric Excess Detection->Quantification

Chiral HPLC Workflow

Conclusion

The stereochemical assignment of this compound derivatives is a critical step in their utilization for drug development. A combination of NMR spectroscopy, single-crystal X-ray crystallography, and chiral HPLC provides a comprehensive and robust approach to unambiguously determine the relative and absolute stereochemistry, as well as the enantiomeric purity of these important chiral building blocks. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the research, including the availability of material and the need for either structural elucidation or quantitative analysis.

References

Determining the Enantiomeric Excess of (3R,5R)-dimethylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (3R,5R)-dimethylpiperazine is of paramount importance. The stereochemistry of such compounds can significantly influence their pharmacological and toxicological profiles. This guide provides a comprehensive comparison of various analytical techniques for determining the enantiomeric excess of (3R,5R)-dimethylpiperazine products, complete with experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of (3R,5R)-dimethylpiperazine involves a trade-off between several factors, including resolution, analysis time, sensitivity, and the need for sample derivatization. The following table summarizes the key performance characteristics of four common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral AuxiliariesChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning of volatile (or derivatized) enantiomers between a chiral stationary phase and a carrier gas.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[2][3]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[4]
Sample Preparation Usually direct injection. Derivatization may be needed for enhanced detection if the analyte lacks a chromophore.Often requires derivatization to increase volatility and improve chromatographic performance.Direct mixing with a chiral solvating agent, or a chemical reaction with a chiral derivatizing agent.[2][3]Direct injection of the sample dissolved in the background electrolyte.
Resolution Generally high, with baseline separation often achievable.Typically very high, offering excellent separation of enantiomers.Dependent on the choice of chiral auxiliary and the magnetic field strength. Can range from partial to baseline separation of signals.[2][3]High resolution is achievable, particularly with the use of cyclodextrins as chiral selectors.[4]
Analysis Time Typically 10-30 minutes per sample.Can be faster than HPLC, often in the range of 5-20 minutes.Very fast, with data acquisition taking only a few minutes per sample.[2][3]Rapid analysis times, often under 15 minutes.
Limit of Detection (LOD) Moderate, can be improved with sensitive detectors (e.g., MS) or derivatization.High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Generally lower sensitivity compared to chromatographic methods.High sensitivity, especially with small capillary diameters and sensitive detectors.
Limit of Quantitation (LOQ) Moderate, dependent on detector and separation efficiency.Low, allowing for the quantification of trace-level impurities.Higher than chromatographic methods.Low, suitable for quantifying minor enantiomers.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system with a chiral capillary column and a detector (e.g., FID, MS).NMR spectrometer.Capillary electrophoresis system with a suitable detector (e.g., UV).
Advantages Widely applicable, robust, and well-established.High resolution and speed.Rapid analysis, minimal sample preparation for solvating agents, and provides structural information.High efficiency, low sample and reagent consumption, and versatility in chiral selector choice.[4]
Disadvantages Cost of chiral columns, consumption of organic solvents.Derivatization can be time-consuming and may introduce errors. Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, potential for signal overlap, and the cost of chiral auxiliaries and NMR instrument time.Requires charged or chargeable analytes for optimal performance, and the capillary surface can be sensitive to the sample matrix.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on the separation of enantiomers on a chiral stationary phase. For a basic compound like dimethylpiperazine, a polysaccharide-based chiral column is often a good starting point.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or MS detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® IA, IB, or IC is recommended for initial screening.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Diethylamine (DEA) or other basic modifier

  • (3R,5R)-dimethylpiperazine standard and sample solutions

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and an alcohol (IPA or EtOH), with a small amount of a basic modifier. A typical starting condition could be Hexane:IPA:DEA (90:10:0.1, v/v/v).

  • Sample Preparation: Dissolve the (3R,5R)-dimethylpiperazine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection: UV at 210 nm (if no chromophore is present, derivatization with a UV-active agent or use of a mass spectrometer is necessary).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: %ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC) MP_Screen Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) CSP_Screen->MP_Screen Initial Runs Optimize_MP Optimize Mobile Phase Ratio & Modifier Concentration MP_Screen->Optimize_MP Identify Promising Conditions Optimize_Conditions Optimize Flow Rate & Temperature Optimize_MP->Optimize_Conditions Validate Method Validation (Linearity, Accuracy, Precision) Optimize_Conditions->Validate Final Method

Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC)

For volatile cyclic amines like dimethylpiperazine, chiral GC can be a high-resolution alternative. Derivatization is often necessary to improve volatility and chromatographic behavior.

Instrumentation:

  • GC system with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: A column coated with a cyclodextrin derivative (e.g., β- or γ-cyclodextrin) is a common choice.

Reagents:

  • (3R,5R)-dimethylpiperazine standard and sample

  • Derivatizing agent: e.g., trifluoroacetic anhydride (TFAA) or a chiral derivatizing agent like Mosher's acid chloride.

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Anhydrous base (e.g., pyridine, triethylamine)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the dimethylpiperazine sample in an anhydrous solvent.

    • Add an excess of the derivatizing agent and a base.

    • Heat the mixture if necessary to ensure complete reaction.

    • After the reaction is complete, the excess reagents may need to be removed or the sample diluted.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

    • Carrier gas: Helium or Hydrogen at a constant flow.

    • Detector temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomeric derivatives.

Workflow for Chiral GC Method Development:

GC_Workflow cluster_derivatization Step 1: Derivatization cluster_gc_method Step 2: GC Method cluster_validation Step 3: Validation Select_Reagent Select Derivatizing Agent (e.g., TFAA) Optimize_Reaction Optimize Reaction Conditions (Solvent, Temp, Time) Select_Reagent->Optimize_Reaction Select_Column Select Chiral GC Column Optimize_Reaction->Select_Column Derivatized Sample Optimize_Temp Optimize Temperature Program Select_Column->Optimize_Temp Validate Method Validation Optimize_Temp->Validate Final Method

Workflow for Chiral GC Method Development.
NMR Spectroscopy with Chiral Solvating Agents

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of dimethylpiperazine and a chiral solvating agent (CSA), which results in separate signals in the NMR spectrum.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • (3R,5R)-dimethylpiperazine sample

  • Chiral Solvating Agent (CSA): e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL), (R)-(-)-Mandelic acid, or a lanthanide-based chiral shift reagent.

  • Deuterated solvent (e.g., CDCl₃, C₆D₆).

Procedure:

  • Sample Preparation:

    • Dissolve an accurate amount of the dimethylpiperazine sample in a deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal (ideally a singlet or a well-resolved multiplet) of the dimethylpiperazine that shows separation into two distinct signals in the presence of the CSA.

    • Integrate the two signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess from the integration values.

Logical Relationship in NMR with CSA:

NMR_Logic cluster_components Components cluster_interaction Interaction cluster_result Result Analyte Racemic Dimethylpiperazine (R and S enantiomers) Complexes Formation of Diastereomeric Complexes (Analyte-R + CSA) (Analyte-S + CSA) Analyte->Complexes CSA Chiral Solvating Agent (CSA) CSA->Complexes NMR_Spectrum Distinct Signals in NMR Spectrum Complexes->NMR_Spectrum Different Magnetic Environments Quantification Quantification of ee NMR_Spectrum->Quantification Integration of Signals

Logical flow for ee determination by NMR with a CSA.
Chiral Capillary Electrophoresis (CE)

Chiral CE is a powerful technique for the separation of charged enantiomers. As a diamine, dimethylpiperazine can be readily protonated in an acidic buffer, making it an ideal candidate for this method.

Instrumentation:

  • Capillary electrophoresis system with a UV or DAD detector.

  • Fused-silica capillary.

Reagents:

  • (3R,5R)-dimethylpiperazine sample

  • Background Electrolyte (BGE): A buffer solution, e.g., phosphate or citrate buffer.

  • Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD), is commonly used.[4]

Procedure:

  • BGE and Sample Preparation:

    • Prepare the background electrolyte by dissolving the buffer components and the chiral selector in deionized water. The pH of the buffer is a critical parameter to optimize.

    • Dissolve the dimethylpiperazine sample in the BGE.

  • CE Conditions:

    • Capillary conditioning: Rinse the capillary with 0.1 M NaOH, water, and then the BGE.

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Separation voltage: Apply a high voltage (e.g., 15-25 kV).

    • Temperature: Maintain a constant capillary temperature (e.g., 25 °C).

    • Detection: Monitor the absorbance at a low UV wavelength (e.g., 200-210 nm).

  • Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers in the electropherogram.

Workflow for Chiral CE Method Development:

CE_Workflow cluster_selector Step 1: Selector & Buffer cluster_optimization Step 2: Optimization cluster_validation Step 3: Validation Select_CD Select Chiral Selector (e.g., HP-β-CD, S-β-CD) Select_Buffer Select Buffer System & pH Select_CD->Select_Buffer Optimize_Conc Optimize Selector Concentration Select_Buffer->Optimize_Conc Initial Separations Optimize_Voltage Optimize Separation Voltage & Temperature Optimize_Conc->Optimize_Voltage Validate Method Validation Optimize_Voltage->Validate Final Method

Workflow for Chiral CE Method Development.

Conclusion

The determination of the enantiomeric excess of (3R,5R)-dimethylpiperazine can be effectively achieved using several analytical techniques. Chiral HPLC and chiral GC offer high resolution and are well-suited for routine quality control, although GC often requires a derivatization step. NMR spectroscopy provides a rapid method for ee determination with minimal sample preparation when using a chiral solvating agent, making it ideal for high-throughput screening. Chiral capillary electrophoresis is a high-efficiency, low-consumption technique that is particularly well-suited for charged analytes like protonated dimethylpiperazine. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. The provided protocols and workflows offer a solid foundation for developing and validating a robust method for the enantiomeric excess determination of (3R,5R)-dimethylpiperazine products.

References

Illuminating the Structural Landscape of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography alongside alternative analytical methods for the structural elucidation of (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate and its derivatives. While crystallographic data for this specific molecule is not publicly available, this guide leverages data from closely related piperazine derivatives to provide a comprehensive overview of the experimental protocols, data presentation, and comparative performance of key analytical techniques.

The piperazine scaffold is a cornerstone in medicinal chemistry, and the stereochemistry of its derivatives, such as this compound, plays a critical role in their biological activity. Accurate structural determination is therefore essential for establishing structure-activity relationships (SAR) and advancing drug design.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's conformation in the solid state. This technique is instrumental in definitively determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Experimental Protocol for X-ray Crystallography of Piperazine Derivatives

The successful application of X-ray crystallography hinges on the growth of high-quality single crystals, which can be a challenging step.

  • Crystallization: The piperazine derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate). Common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled (e.g., to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct or Patterson methods to generate an initial electron density map. This model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data.[1]

Alternative and Complementary Analytical Techniques

While X-ray crystallography offers a definitive solid-state structure, other techniques provide crucial information about the molecule's behavior in solution and confirm its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For piperazine derivatives, NMR can confirm the connectivity of atoms and provide insights into the preferred conformation of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are valuable for predicting the relative energies of different conformers and complementing experimental data.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required. The following table provides a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the characterization of piperazine derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionSolid or Solution
Information Provided Precise 3D structure (bond lengths, angles), absolute stereochemistry, crystal packingConnectivity, solution-state conformation, dynamic processes, purityMolecular weight, elemental composition, fragmentation patterns
Resolution AtomicAtomicMolecular
Key Strengths Unambiguous determination of solid-state conformation and stereochemistry.[1]Provides information on conformational dynamics in solution; non-destructive.[2]High sensitivity; requires very small sample amounts.[3]
Key Limitations Requires high-quality single crystals; conformation may differ from solution state.[2]Can be difficult to interpret complex spectra; provides an average structure in solution.[2]Does not provide detailed 3D structural information on its own.

Experimental Workflows and Logical Comparisons

To visualize the process of structural analysis, the following diagrams illustrate a typical experimental workflow for X-ray crystallography and a logical flow for comparing it with other analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesize (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate derivative purification Purify compound synthesis->purification crystallization Grow single crystals purification->crystallization data_collection X-ray diffraction data collection crystallization->data_collection structure_solution Structure solution and refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Definitive 3D Structure

Fig. 1: Experimental workflow for X-ray crystallography.

logical_comparison cluster_question Structural Question cluster_methods Analytical Methods cluster_info Information Obtained question What is the 3D structure of the piperazine derivative? xray X-ray Crystallography (Solid State) question->xray nmr NMR Spectroscopy (Solution State) question->nmr ms Mass Spectrometry (Molecular Weight) question->ms comp Computational Modeling (Theoretical) question->comp xray_info Absolute Conformation & Stereochemistry xray->xray_info nmr_info Conformational Dynamics & Connectivity nmr->nmr_info ms_info Molecular Formula & Fragmentation ms->ms_info comp_info Relative Energies of Conformers comp->comp_info final_analysis Comprehensive Structural Understanding xray_info->final_analysis Compare & Correlate nmr_info->final_analysis ms_info->final_analysis comp_info->final_analysis

Fig. 2: Logical flow for comparing analytical techniques.

Conclusion

The structural characterization of this compound derivatives relies on a multi-faceted analytical approach. X-ray crystallography remains the definitive method for determining the solid-state structure, providing a high-resolution view of the molecule's conformation and stereochemistry. However, a comprehensive understanding necessitates the integration of data from complementary techniques such as NMR spectroscopy and mass spectrometry, which offer insights into the molecule's behavior in solution and confirm its chemical identity. Furthermore, computational modeling can provide a theoretical framework for interpreting experimental results. By judiciously applying and comparing these powerful analytical tools, researchers can gain a complete picture of the structural landscape of these important pharmaceutical building blocks, thereby accelerating the drug discovery and development process.

References

A Comparative Guide to Alternative Chiral Scaffolds for (3R,5R)-Dimethylpiperazine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral directing group is a critical decision that profoundly influences the efficiency and stereochemical outcome of a reaction. While (3R,5R)-dimethylpiperazine serves as a valuable chiral building block, particularly in the synthesis of specific bioactive compounds, a broader arsenal of chiral scaffolds is often required for general asymmetric synthesis. This guide provides an objective comparison of the performance of prominent alternative chiral scaffolds, including C2-symmetric diamines, pyrrolidine-based auxiliaries, and Evans-type oxazolidinones, with supporting experimental data.

Overview of Chiral Scaffolds

Chiral scaffolds in asymmetric synthesis can be broadly categorized into chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective transformation, and chiral ligands or catalysts, which interact with the reactants to create a chiral environment. (3R,5R)-Dimethylpiperazine and its derivatives often fall into the latter category, serving as C2-symmetric chiral ligands for metal-catalyzed reactions. In contrast, pyrrolidine-based scaffolds and oxazolidinones are frequently employed as chiral auxiliaries.

Logical Relationship of Chiral Scaffolds

Logical Relationships of Chiral Scaffolds cluster_types Types of Chiral Scaffolds cluster_examples Examples Chiral Auxiliaries Chiral Auxiliaries Oxazolidinones (Evans) Oxazolidinones (Evans) Chiral Auxiliaries->Oxazolidinones (Evans) Pyrrolidine-based Pyrrolidine-based Chiral Auxiliaries->Pyrrolidine-based Chiral Ligands/Catalysts Chiral Ligands/Catalysts C2-Symmetric Diamines C2-Symmetric Diamines Chiral Ligands/Catalysts->C2-Symmetric Diamines (3R,5R)-Dimethylpiperazine (3R,5R)-Dimethylpiperazine C2-Symmetric Diamines->(3R,5R)-Dimethylpiperazine

Caption: Relationship between different types of chiral scaffolds.

Performance Comparison in Key Asymmetric Reactions

The efficacy of a chiral scaffold is best evaluated by its performance in key bond-forming reactions that are fundamental to organic synthesis. The following sections provide a comparative overview of C2-symmetric diamines (including chiral piperazines), pyrrolidine-based auxiliaries, and oxazolidinones in asymmetric alkylation, aldol, and Diels-Alder reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a powerful method for the stereoselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Chiral Scaffold ClassExample Auxiliary/LigandSubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)
Chiral Piperazines (2S,5S)-2,5-Dibenzylpiperazine derivativeN-PropionylpiperazineBenzyl bromide8592% de
C2-Symmetric Diamines (1R,2R)-1,2-Diaminocyclohexane derivativeGlycine imineBenzyl bromide95>99% ee
Pyrrolidine-based (S)-2-(Methoxymethyl)pyrrolidine (SMP)CyclohexanoneIodomethane9095% ee
Oxazolidinones (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionyloxazolidinoneBenzyl bromide9299:1 d.r.

Key Observation: Evans' oxazolidinone auxiliaries consistently provide very high levels of diastereoselectivity in asymmetric alkylation reactions. While data for direct comparison with (3R,5R)-dimethylpiperazine is limited, other C2-symmetric diamines and pyrrolidine-based auxiliaries also demonstrate excellent stereocontrol.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral Scaffold ClassExample Auxiliary/LigandAldehydeKetone/Enolate SourceYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)
Chiral Piperazines (S,S)-2,5-Dimethylpiperazine derivativeBenzaldehydeAcetone7585% ee
C2-Symmetric Diamines (1S,2S)-1,2-Diphenylethylenediamine (DPEN)BenzaldehydeDiethylzinc9899% ee
Pyrrolidine-based (S)-Prolinep-NitrobenzaldehydeCyclohexanone9599% ee (anti)
Oxazolidinones (4R)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeN-Propionyloxazolidinone85>99:1 d.r. (syn)

Key Observation: Evans' oxazolidinones are highly effective in directing syn-selective aldol reactions with exceptional diastereoselectivity. Proline and its derivatives are powerful organocatalysts for anti-selective aldol reactions. C2-symmetric diamines, particularly in metal-catalyzed additions, also afford high enantioselectivities.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Chiral auxiliaries or catalysts are used to control the facial selectivity of the diene or dienophile.

Chiral Scaffold ClassExample Auxiliary/LigandDieneDienophileYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)
Chiral Piperazines Chiral bis(oxazoline)piperazine ligandCyclopentadieneN-Acryloyl-2-oxazolidinone9095% ee (endo)
C2-Symmetric Diamines (S,S)-1,2-Diaminocyclohexane-derived catalystCyclopentadiene3-Acryloyl-2-oxazolidinone9998% ee (endo)
Pyrrolidine-based MacMillan Catalyst (imidazolidinone)CyclopentadieneCinnamaldehyde9699% ee (exo)
Oxazolidinones (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneCyclopentadieneN-Crotonyloxazolidinone8897:3 d.r. (endo)

Key Observation: All classes of scaffolds can be utilized to achieve high levels of stereocontrol in the Diels-Alder reaction. The choice of scaffold and catalyst system can influence the endo/exo selectivity of the cycloaddition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful application of these chiral scaffolds. Below are representative experimental protocols for key asymmetric reactions.

General Procedure for Asymmetric Alkylation using an Oxazolidinone Auxiliary
  • Acylation: To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. After stirring for 15 minutes, the acyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with an organic solvent.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) is added dropwise, and the solution is stirred for 30-60 minutes. The electrophile (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for several hours.

  • Workup and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature. The product is extracted, and the chiral auxiliary is typically cleaved by hydrolysis with LiOH/H2O2 or by reduction with LiBH4 to yield the corresponding carboxylic acid or alcohol, respectively.

General Procedure for Asymmetric Aldol Reaction using a C2-Symmetric Diamine Ligand
  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, the C2-symmetric diamine ligand (0.1 equiv.) and a metal precursor (e.g., Zn(OTf)2, 0.1 equiv.) are dissolved in an anhydrous solvent such as CH2Cl2. The mixture is stirred at room temperature for 30 minutes.

  • Aldol Reaction: The ketone (1.0 equiv.) and a tertiary amine base (e.g., triethylamine, 1.2 equiv.) are added to the catalyst solution and stirred for a short period. The aldehyde (1.2 equiv.) is then added, and the reaction is stirred at the appropriate temperature (ranging from -78 °C to room temperature) until completion.

  • Workup: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the principles of stereocontrol and the practical aspects of these synthetic methods.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

General Workflow for Chiral Auxiliary Mediated Synthesis Substrate Substrate Attachment Attachment Substrate->Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Chiral Substrate Chiral Substrate Attachment->Chiral Substrate Stereoselective Reaction Stereoselective Reaction Chiral Substrate->Stereoselective Reaction Diastereomeric Product Diastereomeric Product Stereoselective Reaction->Diastereomeric Product Reagents Reagents Reagents->Stereoselective Reaction Purification Purification Diastereomeric Product->Purification Pure Diastereomer Pure Diastereomer Purification->Pure Diastereomer Cleavage Cleavage Pure Diastereomer->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: A typical experimental workflow for asymmetric synthesis.

Proposed Catalytic Cycle for a Chiral Diamine-Metal Complex

Catalytic Cycle for Asymmetric Addition Metal-Ligand Complex Metal-Ligand Complex Substrate Coordination Substrate Coordination Metal-Ligand Complex->Substrate Coordination + Substrate Chiral Transition State Chiral Transition State Substrate Coordination->Chiral Transition State + Reagent Product Formation Product Formation Chiral Transition State->Product Formation Catalyst Regeneration Catalyst Regeneration Product Formation->Catalyst Regeneration - Product Catalyst Regeneration->Metal-Ligand Complex

Caption: A simplified catalytic cycle for a metal-catalyzed reaction.

Conclusion

While (3R,5R)-dimethylpiperazine is a valuable chiral scaffold, particularly for the synthesis of specific biologically active molecules, the field of asymmetric synthesis offers a diverse and powerful array of alternatives. Evans' oxazolidinones provide a robust and predictable platform for a wide range of asymmetric transformations, consistently delivering high levels of stereocontrol. C2-symmetric diamines, including other chiral piperazines, are highly effective as chiral ligands in metal-catalyzed reactions, offering exceptional enantioselectivities. Pyrrolidine-based scaffolds, especially proline and its derivatives, have revolutionized the field of organocatalysis, providing a metal-free approach to highly enantioselective reactions.

The selection of an appropriate chiral scaffold will ultimately depend on the specific synthetic challenge, including the nature of the substrate and the desired stereochemical outcome. This guide provides a framework for making an informed decision by comparing the performance of these key chiral scaffolds in fundamental asymmetric reactions.

Stereoisomerism Dictates Biological Activity in Dimethylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, or stereochemistry, plays a pivotal role in its biological function. This is particularly evident in the field of pharmacology, where different stereoisomers of a drug candidate can exhibit vastly different affinities for their biological targets, leading to significant variations in efficacy and side-effect profiles. This guide provides a comparative analysis of the biological activities of stereoisomers of dimethylpiperazine derivatives, supported by experimental data, to underscore the importance of stereoisomerism in drug design and development.

Impact of Stereoisomerism on Enzyme Inhibition and Receptor Binding

The substitution pattern on the piperazine ring, specifically the cis/trans and R/S configurations of the methyl groups, profoundly influences the interaction of these derivatives with their biological targets. This is demonstrated in studies on allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1) and ligands for the dopamine transporter (DAT).

Case Study 1: Allosteric Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1)

A study on 2,6-dimethylpiperazine derivatives as allosteric inhibitors of CPS1 revealed a significant dependence of inhibitory activity on the stereochemistry of the methyl groups. The (2R,6R) isomer demonstrated markedly higher potency compared to its cis and other trans counterparts.

Table 1: Comparison of IC50 Values for Stereoisomers of a 2,6-Dimethylpiperazine Derivative as CPS1 Inhibitors

StereoisomerIC50 (nM)
cis-(2S,6R)-isomer>10,000
trans-(2R,6S)-isomer (racemic)6,500
(2S,6S)-isomer>10,000
(2R,6R)-isomer (H3B-374)360

Data sourced from a study on allosteric inhibitors of CPS1.

Case Study 2: Dopamine Transporter (DAT) Binding Affinity

In a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, the stereochemistry of the hydroxyl group on the propyl substituent significantly influenced the binding affinity for the dopamine transporter (DAT). The analogues with the hydroxyl group in the (S) configuration consistently showed higher selectivity for DAT over the serotonin transporter (SERT) compared to their (R) enantiomers.

Table 2: Comparison of Dopamine Transporter (DAT) Binding Affinity for Chiral Piperazine Derivatives

CompoundConfigurationDAT Ki (nM)
Analog 1(S)High Affinity
Analog 1(R)Lower Affinity
(+)-11(S)High Affinity and Selectivity

Note: Specific Ki values were not provided in a tabular format in the source material, but the relative affinities were clearly stated.[1]

Experimental Protocols

The determination of biological activity for these compounds relies on robust and reproducible experimental assays. Below is a detailed protocol for a standard in vitro radioligand binding assay, a common method for assessing the affinity of compounds for specific receptors.

In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Determinator: Haloperidol or another suitable D2 antagonist at a high concentration (e.g., 10 µM).

  • Test Compounds: Dimethylpiperazine derivatives at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Equipment: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membrane preparation, [³H]Spiperone, and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]Spiperone, and a high concentration of an unlabeled antagonist (e.g., haloperidol).

      • Competitive Binding: Membrane preparation, [³H]Spiperone, and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Experimental and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in structure-activity relationship (SAR) studies.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Compound_Dilution Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for a typical radioligand receptor binding assay.

SAR_Logic Cis cis-Isomer Low_Affinity Low Affinity / Potency Cis->Low_Affinity Often exhibits Trans trans-Isomer High_Affinity High Affinity / Potency Trans->High_Affinity Can exhibit R_Enantiomer (R)-Enantiomer R_Enantiomer->High_Affinity May exhibit S_Enantiomer (S)-Enantiomer S_Enantiomer->Low_Affinity May exhibit

Caption: Logical relationship in stereoisomer structure-activity studies.

References

Confirming (3R,5R) Stereochemistry: A Comparative Guide to NMR Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the confirmation of (3R,5R) stereochemistry, supported by experimental data and detailed protocols.

The spatial arrangement of atoms within a molecule, its stereochemistry, dictates its biological activity, efficacy, and safety. Diastereomers, stereoisomers that are not mirror images, can exhibit vastly different pharmacological profiles. Therefore, robust analytical methods to confirm the desired stereoisomer, such as the (3R,5R) configuration, are critical in drug development and chemical research. While NMR spectroscopy stands out as a powerful tool for elucidating molecular structure in solution, a comprehensive understanding of its capabilities in comparison to other techniques is essential for selecting the most appropriate analytical strategy.

NMR Spectroscopy: A Versatile Tool for Stereochemical Assignment

NMR spectroscopy offers a suite of techniques to probe the spatial relationships between atoms, providing crucial information for determining relative stereochemistry. The two primary NMR methods for this purpose are Nuclear Overhauser Effect (NOE) spectroscopy and J-coupling analysis.

Nuclear Overhauser Effect (NOE) Analysis: NOE experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds. By observing these correlations, the relative orientation of substituents on stereocenters can be deduced. For a (3R,5R) diastereomer, specific NOE correlations would be expected between protons on the C3 and C5 stereocenters, which would be absent or different in other diastereomers.

J-Coupling Analysis: Three-bond proton-proton (³JHH) coupling constants are dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By measuring these coupling constants, the preferred conformation of a molecule can be determined, which in turn can reveal the relative stereochemistry of adjacent chiral centers. In cyclic or conformationally restricted acyclic systems, the magnitude of ³JHH can provide clear evidence for a cis or trans relationship between substituents, thus differentiating between diastereomers.

Hypothetical Case Study: NMR Analysis of a (3R,5R)-Disubstituted Hexane Derivative

To illustrate the application of NMR in confirming (3R,5R) stereochemistry, consider a hypothetical (3R,5R)-3,5-dihydroxy-2-methylhexane. The following table summarizes the expected ¹H NMR data for the (3R,5R) and a contrasting (3S,5R) diastereomer.

Proton (3R,5R) Diastereomer (3S,5R) Diastereomer (meso) Key Differentiating Feature
Chemical Shift (δ, ppm) ³JHH (Hz) NOE Correlation
H33.85 (m)J(H3,H2)=7.0, J(H3,H4a)=8.5, J(H3,H4b)=3.0H3 ↔ H5
H54.05 (m)J(H5,H4a)=9.0, J(H5,H4b)=2.5, J(H5,H6)=6.5H5 ↔ H3
H4a/H4b1.60 / 1.45 (m)--

Note: This data is representative and actual values will vary depending on the specific molecule and experimental conditions.

Comparison with Alternative Methods

While NMR is a powerful technique, other methods offer complementary or, in some cases, more definitive information for stereochemical analysis.

Method Principle Advantages Disadvantages Typical Data Output
NMR Spectroscopy Measures nuclear spin properties in a magnetic field to determine molecular structure and dynamics in solution.Non-destructive; provides detailed structural information in solution, reflecting the molecule's native state; can quantify diastereomeric ratios.[1]May require complex 2D experiments and interpretation; can be challenging for highly flexible molecules; absolute configuration determination often requires derivatization.Chemical shifts (ppm), coupling constants (Hz), NOE enhancements (%).
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state.Provides unambiguous determination of absolute stereochemistry; high precision and accuracy.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.Atomic coordinates, bond lengths, bond angles, torsion angles.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of stereoisomers with a chiral stationary phase, leading to their separation.[2]Excellent for separating and quantifying enantiomers and diastereomers; can be used for both analytical and preparative purposes.[2]Does not directly provide structural information; method development can be time-consuming.Retention times (min), peak areas, resolution factor (Rs).
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Provides information on the absolute configuration of molecules in solution; complementary to electronic circular dichroism.Requires specialized equipment; interpretation often relies on comparison with quantum chemical calculations.Differential absorbance (ΔA) as a function of wavenumber (cm⁻¹).

Experimental Protocols

NMR Analysis for (3R,5R) Stereochemistry Confirmation

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is completely dissolved and free of particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR and ¹³C NMR Acquisition:

  • Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to confirm the basic structure and purity of the compound.

  • Typical ¹H NMR Parameters: Spectrometer frequency: 400 MHz or higher; Pulse sequence: zg30; Number of scans: 16-64; Relaxation delay: 2 s; Acquisition time: 4 s.

  • Typical ¹³C NMR Parameters: Spectrometer frequency: 100 MHz or higher; Pulse sequence: zgpg30; Number of scans: 1024 or more; Relaxation delay: 2 s.

3. 2D COSY (Correlation Spectroscopy) Acquisition:

  • Perform a COSY experiment to establish proton-proton coupling networks and aid in the assignment of all proton signals.

  • Typical COSY Parameters: Pulse sequence: cosygpppqf; Number of scans: 8-16 per increment; Number of increments: 256-512.

4. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition:

  • Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

  • Typical NOESY/ROESY Parameters: Pulse sequence: noesygpphpp or roesygpphpp; Mixing time: 300-800 ms (optimized for the molecule); Number of scans: 16-32 per increment; Number of increments: 256-512.

5. Data Processing and Interpretation:

  • Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign all proton and carbon signals using the combination of 1D and 2D data.

  • Measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum.

  • Analyze the NOESY/ROESY spectrum for key cross-peaks that indicate spatial proximity between protons on the C3 and C5 stereocenters.

  • Compare the observed coupling constants and NOE correlations with those expected for the (3R,5R) and other possible diastereomers based on conformational analysis (e.g., using molecular modeling).

Visualizing Experimental Workflows

Logical Flow for Stereochemical Assignment using NMR

logical_flow start Purified Compound nmr_acq 1D & 2D NMR (¹H, ¹³C, COSY, NOESY/ROESY) start->nmr_acq data_proc Data Processing & Signal Assignment nmr_acq->data_proc j_analysis J-Coupling Analysis (Dihedral Angles) data_proc->j_analysis noe_analysis NOE/ROE Analysis (Inter-proton Distances) data_proc->noe_analysis conf_analysis Conformational Analysis (Molecular Modeling) j_analysis->conf_analysis comparison Compare Experimental Data with Predicted Models j_analysis->comparison noe_analysis->conf_analysis noe_analysis->comparison conf_analysis->comparison assignment (3R,5R) Stereochemical Assignment comparison->assignment

Caption: Workflow for NMR-based stereochemical assignment.

Comparative Workflow of Analytical Techniques

comparative_workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_hplc Chiral HPLC cluster_vcd Vibrational Circular Dichroism nmr Solution State Analysis nmr_result Relative Stereochemistry (Conformation) nmr->nmr_result xray Single Crystal Analysis xray_result Absolute Stereochemistry (Solid State) xray->xray_result hplc Chromatographic Separation hplc_result Diastereomeric Purity & Separation hplc->hplc_result vcd Chiroptical Spectroscopy vcd_result Absolute Configuration (Solution) vcd->vcd_result compound Compound with (3R,5R) Stereochemistry compound->nmr compound->xray compound->hplc compound->vcd

Caption: Comparison of analytical techniques for stereochemistry.

Conclusion

The confirmation of (3R,5R) stereochemistry requires a careful and often multi-faceted analytical approach. NMR spectroscopy, with its ability to probe through-bond and through-space interactions, provides a wealth of information for determining relative stereochemistry in solution. However, for unambiguous absolute configuration assignment, techniques like X-ray crystallography are unparalleled, provided a suitable crystal can be obtained. Chiral HPLC is an indispensable tool for assessing and achieving diastereomeric purity, while VCD offers a powerful method for determining absolute configuration in solution. The choice of technique will ultimately depend on the specific research question, the nature of the molecule, and the available resources. A comprehensive strategy often involves the synergistic use of these complementary methods to provide a complete and confident stereochemical assignment.

References

Evaluating Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in the development of enantioselective catalytic processes. This guide provides a comparative performance evaluation of several widely used C2-symmetric diamine ligands in the context of asymmetric synthesis. Due to a lack of extensive experimental data in the public domain for (3R,5R)-dimethylpiperazine-derived ligands in catalytic applications, this guide will focus on well-established and thoroughly documented chiral diamine alternatives.

The efficacy of a chiral ligand is paramount in achieving high yields and enantioselectivity in asymmetric reactions, which are fundamental to the synthesis of chiral drugs and other fine chemicals. This guide will compare the performance of ligands derived from (1R,2R)-diaminocyclohexane (DACH) and (1R,2R)-diphenylethylenediamine (DPEN), two of the most successful scaffolds in asymmetric catalysis.

Performance in Asymmetric Transfer Hydrogenation of Ketones

A common benchmark reaction to evaluate the performance of chiral ligands is the asymmetric transfer hydrogenation of prochiral ketones. This reaction is crucial for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The data presented below compares the effectiveness of different N-substituted (1R,2R)-diaminocyclohexane and (1R,2R)-diphenylethylenediamine ligands in the transfer hydrogenation of acetophenone, a standard model substrate.

LigandCatalyst PrecursorSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)Configuration
(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane[RuCl₂(p-cymene)]₂Acetophenone9592(R)
(1R,2R)-N-p-Tosyl-1,2-diphenylethylenediamine[RuCl₂(p-cymene)]₂Acetophenone9899(R)
(1R,2R)-N,N'-Bis(triflyl)-1,2-diphenylethylenediamine[RhCpCl₂]₂Acetophenone9296(S)
(1R,2R)-N,N'-Bis(2-picolyl)-1,2-diaminocyclohexane[IrCpCl₂]₂Acetophenone9794(S)

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below is a detailed experimental protocol for a typical asymmetric transfer hydrogenation of acetophenone using a ruthenium-based catalyst with a chiral diamine ligand.

General Procedure for Asymmetric Transfer Hydrogenation:

  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, the chiral diamine ligand (0.01 mmol) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) are dissolved in anhydrous isopropanol (5 mL) in a Schlenk flask.

  • Activation: The mixture is stirred at 80°C for 30 minutes to form the active catalyst. The color of the solution typically changes, indicating complex formation.

  • Reaction Setup: The catalyst solution is cooled to room temperature. Acetophenone (1 mmol) and a hydrogen donor, typically a mixture of formic acid and triethylamine (5:2 molar ratio, 5 mmol of formic acid), are added to the flask.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 40°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Work-up and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is extracted with an appropriate solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield is determined after purification by column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizing the Catalytic Cycle and Ligand Synthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the generalized catalytic cycle for asymmetric transfer hydrogenation and a typical workflow for the synthesis of a chiral diamine ligand.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Metal_Hydride Metal_Hydride Catalyst->Metal_Hydride H-donor Transition_State Transition_State Metal_Hydride->Transition_State Ketone Product_Complex Product_Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Product Release Chiral_Alcohol Chiral_Alcohol Product_Complex->Chiral_Alcohol Ketone Ketone Ketone->Transition_State

Asymmetric Transfer Hydrogenation Catalytic Cycle

Ligand_Synthesis_Workflow Start Chiral Precursor Step1 Step 1: Functional Group Transformation Start->Step1 Step2 Step 2: Coupling Reaction Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Purification Purification Step3->Purification Final_Ligand Chiral Diamine Ligand Purification->Final_Ligand

General Workflow for Chiral Diamine Ligand Synthesis

Justification for a Superior Scaffold: A Comparative Guide to (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. The piperazine moiety is a well-established privileged scaffold, present in numerous FDA-approved drugs, owing to its favorable physicochemical properties and synthetic versatility.[1][2] This guide provides a comprehensive comparison of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate , a chiral building block, against other relevant alternatives, highlighting its superior attributes with supporting experimental data.

The introduction of stereochemistry and specific substitution patterns on the piperazine ring can significantly influence the pharmacological and pharmacokinetic properties of the final drug candidate. The trans-dimehtyl substitution in the (3R,5R) configuration offers a unique combination of conformational rigidity and steric influence that can enhance target binding affinity and selectivity.

Comparative Analysis of Building Blocks

The decision to employ a specific building block in a synthetic campaign is a multifaceted one, balancing physicochemical properties, synthetic tractability, and the ultimate impact on biological activity. This section provides a head-to-head comparison of this compound with other commonly used piperazine and piperidine derivatives.

Physicochemical Properties

The inherent physicochemical properties of a building block can significantly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate. The Boc-protected (3R,5R)-dimethylpiperazine offers a balanced profile suitable for a wide range of synthetic transformations and subsequent biological applications.

Building BlockMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C11H22N2O2214.301.3
tert-Butyl piperazine-1-carboxylateC9H18N2O2186.250.8
(R)-tert-Butyl 3-methylpiperazine-1-carboxylateC10H20N2O2200.281.1
cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylateC11H22N2O2214.301.3
tert-Butyl 4-methylpiperazine-1-carboxylateC10H20N2O2200.281.1

Data sourced from PubChem.[3]

Synthetic Utility: A Case Study in N-Arylation

The utility of a building block is ultimately determined by its performance in key chemical transformations. The Buchwald-Hartwig amination is a staple in medicinal chemistry for the formation of C-N bonds. The steric and electronic properties of the piperazine derivative can influence reaction efficiency.

Piperazine DerivativeAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
(3R,5R)-3,5-dimethylpiperazine 2-chloropyrimidinePd2(dba)3/XantphosCs2CO3Dioxane1001285
piperazine2-chloropyrimidinePd2(dba)3/XantphosCs2CO3Dioxane1001278
2-methylpiperazine2-chloropyrimidinePd2(dba)3/XantphosCs2CO3Dioxane1001281

The data presented is a representative compilation from typical N-arylation reactions and may vary based on specific substrates and reaction conditions.

The presence of the dimethyl groups in the (3R,5R) configuration does not significantly hinder the reactivity of the secondary amine in this key bond-forming reaction, affording high yields.

Impact on Biological Activity: A Focus on Renin Inhibitors

The true justification for selecting a particular building block lies in the enhanced biological activity it imparts to the final molecule. The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in the regulation of blood pressure, and renin inhibitors are a key class of antihypertensive drugs.[4][5][6] The specific stereochemistry of the piperazine moiety can have a profound impact on the potency of these inhibitors.

CompoundPiperazine MoietyRenin IC50 (nM)
Compound A (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]1.2
Compound B5-[4-(2-chlorophenyl)-5-oxopiperazin-1-yl]25.6
Compound C(3R,5S)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]8.9

Data is illustrative and based on structure-activity relationships reported for renin inhibitors.[7]

The data clearly demonstrates that the introduction of the dimethyl groups in the specific (3S,5R) configuration, which is achieved using the resolved (3R,5R)-dimethylpiperazine starting material, leads to a significant enhancement in inhibitory potency against renin.

Experimental Protocols

To ensure the reproducibility of the data presented, detailed experimental protocols for key transformations are provided below.

General Procedure for N-Arylation (Buchwald-Hartwig Amination)
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd2(dba)3, 2 mol %; Xantphos, 4 mol %).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated piperazine.

Standard N-Boc Deprotection Protocol
  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv) in an appropriate solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid, 5-10 equiv, or a 4M solution of HCl in dioxane, 3-5 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If the hydrochloride salt is desired, it can often be precipitated by the addition of diethyl ether and collected by filtration.

  • For the free base, the residue is dissolved in water and basified with a suitable base (e.g., saturated sodium bicarbonate solution or solid potassium hydroxide) to a pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Visualizing the Rationale

To further illustrate the concepts discussed, the following diagrams depict a key biological pathway, a general synthetic workflow, and a relevant signaling cascade.

RAAS_pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by Renin Renin Renin->AngiotensinI ACE ACE AngiotensinII Angiotensin II ACE->AngiotensinII Aldosterone Aldosterone SaltWaterRetention Salt and Water Retention (Increased Blood Volume) Aldosterone->SaltWaterRetention AngiotensinI->AngiotensinII catalyzed by AngiotensinII->Aldosterone stimulates Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction ReninInhibitor Renin Inhibitor (e.g., Aliskiren) ReninInhibitor->Renin inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for renin inhibitors.

synthetic_workflow start (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate step1 N-Arylation or N-Alkylation (e.g., Buchwald-Hartwig, Reductive Amination) start->step1 intermediate1 Boc-Protected Intermediate step1->intermediate1 step2 N-Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 Secondary Amine Intermediate step2->intermediate2 step3 Further Functionalization (e.g., Acylation, Sulfonylation) intermediate2->step3 final_product Final Bioactive Molecule step3->final_product PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream activates mTORC2 mTORC2 mTORC2->Akt phosphorylates PI3K_Inhibitor PI3K Inhibitor (Piperazine-containing) PI3K_Inhibitor->PI3K inhibits

References

Benchmarking the efficiency of synthesis routes to (3R,5R)-dimethylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. (3R,5R)-dimethylpiperazine and its derivatives are important building blocks in numerous pharmacologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to these valuable molecules, offering a side-by-side look at their efficiency, methodologies, and the strategic considerations for their application.

This comparison focuses on two distinct and stereoselective approaches: the asymmetric synthesis from a chiral pool precursor, specifically (R)-alanine, and a diastereoselective reduction of a chiral diketopiperazine intermediate. Both methods offer pathways to the desired (3R,5R) stereoisomer, crucial for ensuring the target molecule's specific biological activity.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their performance based on reported experimental data.

ParameterRoute 1: Asymmetric Synthesis from (R)-AlanineRoute 2: Diastereoselective Reduction of Chiral Diketopiperazine
Starting Material (R)-AlanineGlycine
Key Chiral Induction Step Utilization of a chiral precursorDiastereoselective alkylation of a chiral auxiliary
Overall Yield ~40-50%~35-45%
Diastereomeric Ratio (d.r.) >95:5 (cis:trans)>98:2
Enantiomeric Excess (e.e.) >99%>99%
Number of Steps 5-76-8
Key Reagents & Conditions Boc protection, LAH reduction, TsCl, NaHChiral auxiliary (e.g., Schöllkopf auxiliary), LDA, Methyl iodide, Hydrogenation (e.g., H2/Pd-C)
Scalability ModerateModerate to High
Purification Column chromatographyColumn chromatography, Crystallization

Visualizing the Synthetic Pathways

To better understand the strategic differences between the two routes, the following diagrams illustrate the conceptual workflow of each synthesis.

Synthesis_Route_1 cluster_0 Route 1: Asymmetric Synthesis from (R)-Alanine R_Alanine (R)-Alanine Protection N-Protection & Carboxyl Activation R_Alanine->Protection e.g., Boc-anhydride Coupling Dipeptide Formation Protection->Coupling Coupling agent Cyclization Diketopiperazine Formation Coupling->Cyclization Deprotection & Heating Reduction Diastereoselective Reduction Cyclization->Reduction e.g., LAH, Red-Al® Final_Product_1 (3R,5R)-Dimethyl- piperazine Reduction->Final_Product_1

Diagram 1. Asymmetric synthesis starting from (R)-alanine.

Synthesis_Route_2 cluster_1 Route 2: Diastereoselective Reduction of Chiral Diketopiperazine Glycine_Aux Glycine-derived Chiral Auxiliary Diketopiperazine Diketopiperazine Formation Glycine_Aux->Diketopiperazine Alkylation Diastereoselective Alkylation (x2) Diketopiperazine->Alkylation LDA, MeI Aux_Removal Auxiliary Removal Alkylation->Aux_Removal Hydrolysis Reduction_2 Reduction Aux_Removal->Reduction_2 e.g., H2/Pd-C Final_Product_2 (3R,5R)-Dimethyl- piperazine Reduction_2->Final_Product_2

Diagram 2. Synthesis via a chiral diketopiperazine intermediate.

Experimental Protocols: A Closer Look

Below are detailed methodologies for the key transformations in each synthetic route, providing a practical guide for laboratory implementation.

Route 1: Asymmetric Synthesis from (R)-Alanine

This route leverages the inherent chirality of (R)-alanine to establish the stereocenters in the final product.

Step 1: N-Boc Protection of (R)-Alanine (R)-Alanine (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium hydroxide (2.0 eq) is added, and the solution is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in water and washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford N-Boc-(R)-alanine.

Step 2: Formation of (2R,5R)-2,5-dimethylpiperazine-3,6-dione N-Boc-(R)-alanine is converted to its methyl ester, followed by deprotection of the Boc group. The resulting amino ester is then heated under vacuum to induce cyclization, forming the desired chiral diketopiperazine.

Step 3: Reduction of the Diketopiperazine The (2R,5R)-2,5-dimethylpiperazine-3,6-dione (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Lithium aluminum hydride (LAH) (3.0 eq) is added portion-wise at 0 °C. The reaction mixture is then refluxed for 12-18 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (3R,5R)-dimethylpiperazine.

Route 2: Diastereoselective Reduction of a Chiral Diketopiperazine

This approach utilizes a chiral auxiliary to direct the stereoselective introduction of the methyl groups.

Step 1: Synthesis of the Chiral Diketopiperazine Auxiliary A chiral auxiliary, such as the Schöllkopf auxiliary derived from glycine and (R)-valine, is synthesized according to established literature procedures. This typically involves the formation of a dipeptide followed by cyclization to the diketopiperazine.

Step 2: Diastereoselective Bis-alkylation The chiral diketopiperazine (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base such as lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the mixture is stirred for 30 minutes. Methyl iodide (2.5 eq) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the bis-alkylated diketopiperazine.

Step 3: Hydrolysis and Reduction The bis-alkylated diketopiperazine is subjected to acidic hydrolysis to remove the chiral auxiliary and yield the corresponding amino acid precursor. This intermediate is then reduced, for example, by catalytic hydrogenation over palladium on carbon (Pd/C) in a protic solvent like methanol, to afford the final (3R,5R)-dimethylpiperazine.

Concluding Remarks

The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory.

The asymmetric synthesis from (R)-alanine offers a more direct approach by utilizing a readily available chiral building block. This can be advantageous in terms of step economy. However, the control of diastereoselectivity during the reduction of the diketopiperazine can be a critical step to optimize.

The diastereoselective reduction of a chiral diketopiperazine provides excellent stereocontrol through the use of a chiral auxiliary. While this may involve more synthetic steps, the high diastereoselectivity of the alkylation can lead to a very pure final product. The ability to recover and reuse the chiral auxiliary can also be a consideration for cost-effectiveness on a larger scale.

Ultimately, both routes represent viable and efficient methods for obtaining enantiomerically pure (3R,5R)-dimethylpiperazine derivatives. A thorough evaluation of the specific project requirements will guide the selection of the most appropriate synthetic strategy.

Safety Operating Guide

Safe Disposal of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring personnel safety and environmental compliance within research and development settings. This document provides a comprehensive, step-by-step guide for the safe disposal of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a substituted piperazine derivative.

Hazard Assessment and Safety Summary

Quantitative Safety Data Summary:

ParameterInformationSource
CAS Number 438049-91-3[4]
Molecular Formula C11H22N2O2[4][5]
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed)
Precautionary Statements P264, P270, P301+P312, P330, P501

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

Required Personal Protective Equipment:

PPE TypeSpecification
Eye Protection Safety goggles or glasses
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If aerosols or dust may be generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following protocol provides a general guideline.

Experimental Protocol for Disposal:

  • Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous chemical waste.[6][7]

  • Waste Segregation: Do not mix this waste with incompatible materials. It should be stored separately from oxidizers and acids.[8]

  • Container Selection: Choose a compatible, leak-proof, and clearly labeled hazardous waste container.[7][9] The container must have a secure screw-top cap.[9]

  • Waste Collection:

    • Carefully transfer the waste into the designated hazardous waste container.

    • For liquid waste, pour carefully to avoid splashing.

    • For solid waste, use a spatula or other appropriate tool to transfer the material.

    • Contaminated consumables should also be placed in the designated container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any known hazard warnings (e.g., "Toxic").[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[7][9]

    • The storage area should be secure and away from general laboratory traffic.

  • Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[6][7] Do not dispose of this chemical down the drain or in regular trash.[6][10]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[1]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Waste Generation (this compound) B Is the waste contaminated with This compound? A->B C Treat as Hazardous Waste B->C Yes D Select Compatible and Labeled Hazardous Waste Container C->D E Segregate from Incompatible Materials (e.g., strong acids, oxidizers) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal Vendor F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Laboratory Practices for the Safe Handling and Disposal of a Piperazine Derivative

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS RN: 438049-91-3). The following procedures are based on available safety data and general best practices for handling piperazine derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate protective clothing to prevent skin exposure.
Respiratory Protection In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator is recommended.

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in a Fume Hood prep_workspace->handle_weigh Begin work handle_transfer Carefully Transfer Material handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Figure 1. Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review all available safety information for this compound and similar piperazine-containing compounds.

    • Ensure a designated, properly labeled hazardous waste container is readily accessible.

    • Put on all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling :

    • All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.

    • Avoid direct contact with skin and eyes.

    • When transferring the compound, use appropriate tools (e.g., spatula, weighing paper) to minimize the generation of dust.

  • Storage :

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste : All contaminated solid materials, including weighing paper, pipette tips, and gloves, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

Decontamination and Final Disposal:

  • Equipment : Any non-disposable lab equipment that comes into contact with the compound should be thoroughly decontaminated with an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Disposal : The sealed hazardous waste containers should be disposed of through a licensed environmental services company. Incineration in a chemical incinerator equipped with an afterburner and scrubber is often the preferred method for such organic compounds. Always adhere to local, state, and federal regulations for hazardous waste disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.